IRS1-derived peptide
Description
Properties
Molecular Formula |
C63H108N20O19S2 |
|---|---|
Molecular Weight |
1513.8 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C63H108N20O19S2/c1-6-33(2)50(61(101)72-30-47(68)88)82-56(96)40(19-20-46(67)87)77-55(95)41(21-26-103-4)79-62(102)51(34(3)85)83-57(97)42(22-27-104-5)78-58(98)43(28-35-15-17-36(86)18-16-35)80-59(99)44(29-49(90)91)74-48(89)31-73-53(93)38(14-11-25-71-63(69)70)76-60(100)45(32-84)81-54(94)39(13-8-10-24-65)75-52(92)37(66)12-7-9-23-64/h15-18,33-34,37-45,50-51,84-86H,6-14,19-32,64-66H2,1-5H3,(H2,67,87)(H2,68,88)(H,72,101)(H,73,93)(H,74,89)(H,75,92)(H,76,100)(H,77,95)(H,78,98)(H,79,102)(H,80,99)(H,81,94)(H,82,96)(H,83,97)(H,90,91)(H4,69,70,71)/t33-,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,50-,51-/m0/s1 |
InChI Key |
DVZVSUYRTSHMRT-CTGKIOEPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of IRS1-Derived Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for the chemical synthesis and purification of peptides derived from Insulin Receptor Substrate 1 (IRS1). Given the central role of IRS1 in metabolic and cell growth signaling pathways, synthetic IRS1 peptides, particularly those containing post-translational modifications like phosphorylation, are invaluable tools for studying insulin signaling, developing therapeutic agents, and screening for pathway modulators.
Introduction to IRS1 and its Significance
Insulin Receptor Substrate 1 (IRS1) is a key scaffolding protein that functions as a critical node in the insulin and insulin-like growth factor (IGF-1) signaling pathways. Upon insulin or IGF-1 binding to their respective receptors, the receptor's intrinsic tyrosine kinase activity is stimulated, leading to the phosphorylation of multiple tyrosine residues on IRS1. These phosphorylated tyrosine residues serve as docking sites for a variety of downstream signaling proteins containing Src Homology 2 (SH2) domains, such as phosphatidylinositol 3-kinase (PI3K) and Grb2. The recruitment of these proteins initiates cascades that regulate glucose uptake, glycogen synthesis, protein synthesis, and cell proliferation and survival. Dysregulation of IRS1 signaling is implicated in various pathological conditions, including insulin resistance, type 2 diabetes, and cancer.
Synthetic peptides corresponding to specific regions of IRS1, especially those encompassing phosphorylation sites, are essential for dissecting the molecular interactions within this pathway, identifying novel binding partners, and developing targeted therapeutics.
The IRS1 Signaling Pathway
The canonical IRS1 signaling pathway is initiated by the binding of insulin to the insulin receptor, leading to the autophosphorylation of the receptor. This activated receptor then phosphorylates IRS1 on multiple tyrosine residues. These phosphotyrosine motifs, such as the YMXM motif, create binding sites for the SH2 domains of the p85 regulatory subunit of PI3K. This interaction recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream kinases like PDK1 and Akt, which mediate many of the metabolic effects of insulin.
Synthesis of IRS1-Derived Peptides
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing synthetic peptides, including those derived from IRS1. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed due to its milder deprotection conditions, which are compatible with sensitive modifications like phosphorylation.
General Workflow for SPPS of IRS1 Peptides
The synthesis process involves a cyclical series of steps to elongate the peptide chain while it is anchored to a solid support resin.
Experimental Protocol: Solid-Phase Synthesis of a Phosphorylated IRS1 Peptide
This protocol outlines the synthesis of a representative phosphorylated IRS1 peptide.
Table 1: Materials and Reagents for SPPS
| Reagent/Material | Supplier | Grade |
| Fmoc-Rink Amide MBHA resin | Various | 100-200 mesh, ~0.5 mmol/g loading |
| Fmoc-amino acids | Various | Peptide synthesis grade |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Various | Peptide synthesis grade |
| HBTU (Coupling agent) | Various | Peptide synthesis grade |
| DIPEA (Base) | Various | Peptide synthesis grade |
| Piperidine | Various | Reagent grade |
| Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Dichloromethane (DCM) | Various | ACS grade |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | Reagent grade |
| 1,2-Ethanedithiol (EDT) | Various | Reagent grade |
| Diethyl ether, cold | Various | Anhydrous |
Protocol Steps:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the first amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
For phosphotyrosine, use Fmoc-Tyr(PO(OBzl)OH)-OH and extend the coupling time to 4-6 hours or perform a double coupling.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF (5 times) followed by DCM (5 times) and dry under vacuum.
-
Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail, for example, Reagent K: TFA/thioanisole/water/phenol/EDT (82.5:5:5:5:2.5 v/v).
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Washing and Drying: Centrifuge to pellet the peptide, wash with cold diethyl ether (3 times), and dry the crude peptide pellet under vacuum.
Purification of IRS1-Derived Peptides
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. This technique separates the target peptide from impurities based on differences in hydrophobicity.
Experimental Protocol: RP-HPLC Purification
Table 2: Materials and Reagents for RP-HPLC
| Reagent/Material | Supplier | Grade |
| Crude synthetic peptide | - | - |
| Acetonitrile (ACN) | Various | HPLC grade |
| Trifluoroacetic acid (TFA) | Various | HPLC grade |
| Water | Various | HPLC grade |
| C18 RP-HPLC column | Various | Preparative scale (e.g., 10 µm, 250 x 21.2 mm) |
Protocol Steps:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase (e.g., 5% ACN in water with 0.1% TFA).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Separation:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A/5% B).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile using UV detection at 214-220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the final purified peptide as a white powder.
Characterization and Quality Control
The identity and purity of the final peptide product must be confirmed using analytical techniques.
Table 3: Analytical Techniques for Peptide Characterization
| Technique | Purpose | Typical Instrumentation |
| Analytical RP-HPLC | Purity assessment | HPLC with C18 column (e.g., 5 µm, 250 x 4.6 mm) |
| Mass Spectrometry (MS) | Molecular weight confirmation | MALDI-TOF or ESI-MS |
| Tandem MS (MS/MS) | Sequence verification and phosphorylation site localization | ESI-MS/MS or MALDI-TOF/TOF |
| Amino Acid Analysis (AAA) | Amino acid composition and peptide quantification | AAA analyzer |
Quantitative Data
The yield and purity of synthetic peptides can vary significantly depending on the sequence length, complexity, and the presence of modifications. For IRS1-derived peptides, especially those containing phosphorylation, careful optimization of synthesis and purification is crucial.
Table 4: Representative Yield and Purity of Synthetic IRS1-Derived Peptides
| Peptide Sequence (Example) | Length | Modification | Crude Purity (HPLC) | Final Yield (after purification) | Final Purity (HPLC) |
| KKR-pY-MTMQ-IG | 10-mer | pTyr | 50-70% | 15-25% | >95% |
| G-pY-MPMS-PK | 7-mer | pTyr, pSer | 40-60% | 10-20% | >95% |
| D-pY-AE-pY-MNM-S | 8-mer | 2 pTyr | 35-55% | 8-18% | >95% |
Note: These are representative values and can vary based on the specific sequence and synthesis/purification conditions.
Challenges and Solutions in IRS1 Peptide Synthesis
The synthesis of IRS1-derived peptides, particularly phosphopeptides, presents several challenges.
Table 5: Common Challenges and Mitigation Strategies
| Challenge | Description | Solution(s) |
| Low Coupling Efficiency | Steric hindrance from the bulky phosphate protecting group can lead to incomplete coupling. | Use stronger coupling agents (e.g., HATU), extend coupling times, or perform double couplings. |
| β-Elimination | The phosphate group on phosphoserine and phosphothreonine is susceptible to elimination under basic conditions (e.g., piperidine treatment). | Use milder deprotection conditions (e.g., lower concentration or shorter treatment time with piperidine) or alternative protecting groups. |
| Aggregation | Hydrophobic sequences within the peptide can lead to aggregation on the resin, hindering reagent access. | Incorporate pseudo prolines or use microwave-assisted synthesis to disrupt secondary structures. |
| Side Reactions during Cleavage | The highly reactive carbocations generated during TFA cleavage can lead to unwanted modifications of sensitive residues (e.g., Trp, Met). | Use a scavenger cocktail (e.g., containing TIS, EDT, water) to quench reactive species. |
| Purification Difficulties | Closely related impurities (e.g., deletion sequences, incompletely deprotected peptides) can be difficult to resolve by RP-HPLC. | Optimize the HPLC gradient to improve separation, or use alternative purification techniques like ion-exchange chromatography. |
Conclusion
The successful synthesis and purification of high-purity IRS1-derived peptides are critical for advancing our understanding of insulin signaling and for the development of novel therapeutics. This guide has outlined the key methodologies, from solid-phase synthesis to RP-HPLC purification and analytical characterization. By understanding the common challenges and implementing the appropriate strategies, researchers can effectively produce these valuable tools for their scientific investigations.
Characterization of Novel IRS1-Derived Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies involved in the characterization of novel peptides derived from Insulin Receptor Substrate 1 (IRS1). As a critical signaling adapter protein, IRS1 is a prime target for the development of new therapeutics for metabolic diseases such as type 2 diabetes. This document outlines the process from peptide design and synthesis to detailed biochemical and cellular characterization, offering a roadmap for researchers in this field.
Introduction: The Role of IRS1 in Cellular Signaling
Insulin Receptor Substrate 1 (IRS1) is a key intracellular protein that mediates the effects of insulin and insulin-like growth factor 1 (IGF-1).[1] Upon binding of insulin to its receptor, the receptor undergoes autophosphorylation on tyrosine residues, creating docking sites for signaling proteins like IRS1.[2] The insulin receptor then phosphorylates IRS1 on multiple tyrosine residues, which in turn serve as recruitment sites for various downstream effector proteins containing Src homology 2 (SH2) domains.[2]
This initiates two major signaling cascades:
-
The PI3K/Akt Pathway: This pathway is crucial for the metabolic effects of insulin, including glucose uptake and glycogen synthesis.[1][3]
-
The MAPK Pathway: This pathway is primarily involved in the mitogenic effects of insulin, such as cell growth and proliferation.[1][3]
The phosphorylation status of IRS1 is tightly regulated, not only by tyrosine phosphorylation which generally activates signaling, but also by serine/threonine phosphorylation, which can have both positive and negative regulatory effects.[2][4] Given its central role, peptides derived from IRS1 or designed to mimic its function are of significant interest for modulating insulin signaling and developing novel therapeutics.
Design and Synthesis of Novel IRS1-Derived Peptides
The development of novel IRS1-derived peptides begins with either rational design based on known functional domains of the IRS1 protein or through screening of peptide libraries. A notable example is the IRS1-derived peptide fragment (979-989), which contains the YMXM motif known to bind to the SH2 domains of the p85 subunit of phosphoinositide 3-kinase (PI3K).[5][6] Another approach involves the de novo design of insulin mimetic peptides, such as S597, which can activate the insulin receptor.[7][8][9]
Once a target sequence is identified, the peptide is chemically synthesized, most commonly using Solid-Phase Peptide Synthesis (SPPS) .
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the synthesis of a target peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
1. Resin Selection and Swelling:
-
Choose an appropriate resin based on the desired C-terminal functional group (e.g., Rink amide resin for a C-terminal amide).[10]
-
Weigh the resin and place it in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[10][11]
2. First Amino Acid Loading (if not pre-loaded):
-
Dissolve the first Fmoc-protected amino acid in a suitable solvent with an activating agent.
-
Add the amino acid solution to the swollen resin and allow it to react to covalently link the first amino acid to the resin.[10]
3. Iterative Deprotection and Coupling Cycles:
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[10]
-
Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc group.
-
Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU).
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.[7]
-
Repeat the deprotection and coupling steps for each amino acid in the desired sequence.[7][12]
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Wash the resin with DMF and then with a solvent like dichloromethane (DCM).[7]
-
Treat the resin with a cleavage cocktail, typically containing a strong acid such as trifluoroacetic acid (TFA), along with scavengers to protect sensitive amino acid side chains. This step cleaves the peptide from the resin and removes the side-chain protecting groups.[7][12]
5. Peptide Precipitation and Isolation:
-
Precipitate the cleaved peptide from the cleavage cocktail using cold diethyl ether.
-
Centrifuge to pellet the crude peptide and wash with cold ether.
-
Dry the crude peptide pellet.
Purification and Physicochemical Characterization
The crude synthetic peptide is a heterogeneous mixture containing the desired peptide along with truncated or modified sequences. Purification is essential to obtain a homogenous product for subsequent characterization and biological assays. The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .
Experimental Protocol: Peptide Purification by RP-HPLC
1. Column and Solvent Selection:
-
Select a C18 reverse-phase column suitable for peptide separations.[4][13]
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
2. Sample Preparation:
-
Dissolve the crude peptide in a small volume of Mobile Phase A or a compatible solvent.
3. Chromatographic Separation:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the dissolved peptide sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. Peptides will elute based on their hydrophobicity.[4]
-
Monitor the elution profile by detecting absorbance at 210-220 nm, which corresponds to the peptide bonds.[4]
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.
5. Lyophilization:
-
Pool the fractions containing the pure peptide.
-
Freeze-dry (lyophilize) the pooled fractions to obtain the purified peptide as a powder.[4]
Following purification, the identity and integrity of the novel peptide are confirmed using Mass Spectrometry (MS) .
Experimental Protocol: Peptide Characterization by MALDI-TOF MS
1. Sample and Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA for smaller peptides) in a solvent mixture such as 50% acetonitrile/0.1% TFA.[3][14]
-
Dissolve the purified peptide in 0.1% TFA to a concentration of approximately 1-10 pmol/µL.[14]
2. Sample Spotting:
-
On a MALDI target plate, spot 0.5 µL of the matrix solution.
-
Immediately add 0.5 µL of the peptide solution to the matrix spot and mix by pipetting up and down.[14]
-
Allow the spot to air dry completely, allowing the peptide and matrix to co-crystallize.[14]
3. Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range. The instrument measures the mass-to-charge ratio (m/z) of the ionized peptide.
-
Calibrate the instrument using a standard peptide mixture with known masses.[1][14]
4. Data Analysis:
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of the designed peptide.
-
For further sequence confirmation, perform tandem mass spectrometry (MS/MS) to fragment the peptide and analyze the resulting fragment ions.[7]
Assessment of Biological Activity
Once a novel this compound has been synthesized and characterized, its biological activity must be assessed. This typically involves a series of in vitro assays.
In Vitro Kinase Assays
To determine if the peptide can be phosphorylated by the insulin receptor kinase or if it can modulate the kinase activity, an in vitro kinase assay is performed.
Experimental Protocol: In Vitro Kinase Assay
1. Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, combine the following components in a kinase assay buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT):
2. Kinase Reaction:
-
Initiate the reaction by adding one of the components (e.g., ATP or the enzyme).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).[6]
3. Detection of Phosphorylation:
-
Radioactive Method:
-
Non-Radioactive (Fluorescence-Based) Method:
-
Mass Spectrometry-Based Method:
-
Analyze the reaction mixture by mass spectrometry to detect the mass shift corresponding to the addition of a phosphate group.[2]
-
Cell-Based Assays
To evaluate the effect of the novel peptide on cellular signaling pathways, cell-based assays are employed. These assays can determine if the peptide can mimic or inhibit insulin-induced signaling events.
Experimental Protocol: Cell-Based Insulin Receptor Phosphorylation Assay
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., cells overexpressing the human insulin receptor) in appropriate growth medium.[16]
-
Serum-starve the cells to reduce basal signaling.
-
Treat the cells with the novel this compound at various concentrations and for different durations. Include positive (e.g., insulin) and negative controls.
2. Cell Lysis:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
3. Analysis of Protein Phosphorylation:
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the insulin receptor (e.g., anti-phospho-IR) or downstream targets like Akt (e.g., anti-phospho-Akt).
-
Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) for detection by chemiluminescence.
-
Normalize the phosphorylation signal to the total amount of the respective protein.
-
-
ELISA-Based Assays:
-
Use commercially available ELISA kits that specifically detect the phosphorylated form of the target protein in the cell lysate.
-
Quantitative Data Presentation
A crucial aspect of characterizing novel peptides is the quantitative assessment of their properties and biological effects. This data should be presented in a clear and structured format to allow for easy comparison.
Table 1: Physicochemical Properties of Novel IRS1-Derived Peptides
| Peptide ID | Sequence | Molecular Weight (Da) | Purity (RP-HPLC) |
| IRS1-pep-001 | [Sequence] | [Value] | >95% |
| IRS1-pep-002 | [Sequence] | [Value] | >98% |
| S597 | [Sequence] | 3571.9 | >95%[7][8] |
Table 2: In Vitro Kinase Activity of Novel IRS1-Derived Peptides
| Peptide ID | Substrate Concentration (µM) | Kinase Activity (% of Control) | Km (µM) | Vmax (pmol/min/µg) |
| IRS1-pep-001 | 10 | [Value] | [Value] | [Value] |
| IRS1-pep-002 | 10 | [Value] | [Value] | [Value] |
Table 3: Cellular Activity of Novel IRS1-Derived Peptides
| Peptide ID | EC50 (Insulin Receptor Phosphorylation) (nM) | IC50 (Inhibition of Insulin Binding) (nM) | Effect on Glucose Uptake (% of Insulin) |
| IRS1-pep-001 | [Value] | [Value] | [Value] |
| IRS1-pep-002 | [Value] | [Value] | [Value] |
| S597 | 3.5 nM (ERK1 phosphorylation)[9] | [Value] | [Value] |
Table 4: Quantitative Phosphoproteomic Analysis of IRS1 in Response to Insulin
Data adapted from quantitative mass spectrometry studies.[1][4]
| Phosphorylation Site | Fold Change (Insulin vs. Control) | Function |
| Tyr(P)-983 | [Value] | [Description] |
| Tyr(P)-1173 | [Value] | [Description] |
| Tyr(P)-891 | [Value] | [Description] |
| Ser(P)-307 | [Value] | Negative regulation[2] |
| Ser(P)-616 | [Value] | Negative regulation[2] |
| Ser(P)-1223 | [Value] | Modulates interaction with SHP-2[2] |
Visualization of Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows are essential for a clear understanding of the complex processes involved in the characterization of novel IRS1-derived peptides.
References
- 1. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Increased Interaction With Insulin Receptor Substrate 1, a Novel Abnormality in Insulin Resistance and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of phosphorylation of insulin receptor substrate-1 by HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - 1 mg [eurogentec.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. novonordisk.com [novonordisk.com]
- 10. (PDF) Mass Spectrometry Characterization of a Novel Insulin [research.amanote.com]
- 11. Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Phosphotyrosine Interactome of the Insulin Receptor Family and Its Substrates IRS-1 and IRS-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Application of IRS1 Peptide Fragments in Insulin Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Insulin Receptor Substrate 1 (IRS1) and the pivotal role of its peptide fragments in dissecting the insulin signaling pathway. IRS1 is a critical cytoplasmic adaptor protein that integrates and amplifies signals from the insulin and insulin-like growth factor 1 (IGF-1) receptors, making it a central node in the regulation of metabolism, growth, and proliferation.[1][2] Dysregulation of IRS1 signaling is a hallmark of insulin resistance, type 2 diabetes, and cancer.[3][4][5] This document details the domain architecture of IRS1, the mechanisms of its regulation by phosphorylation, and the application of synthetic peptides and recombinant protein fragments in research. It includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a technical resource for professionals in the field.
IRS1 Domain Architecture and Function
IRS1 functions as a molecular scaffold, lacking any intrinsic enzymatic activity.[1] Its ability to orchestrate signaling events is dictated by its modular structure, which includes several key domains and motifs that facilitate protein-protein and protein-lipid interactions.
-
Pleckstrin Homology (PH) Domain: Located at the N-terminus, the PH domain is crucial for recruiting IRS1 to the plasma membrane by binding to phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2).[6] This domain also facilitates the interaction between IRS1 and the activated insulin receptor (IR).[6]
-
Phosphotyrosine-Binding (PTB) Domain: The PTB domain, also in the N-terminal region, recognizes and binds to the phosphorylated NPxY motif within the juxtamembrane region of the activated insulin receptor.[7][8] This interaction is a primary mechanism for docking IRS1 to the receptor.
-
SAIN Domain: The SH2-domain-associating-with-InsR (SAIN) domain has been shown to allosterically regulate the phosphorylation of IRS1 at specific serine residues, such as Ser-636/639, by mTORC1.[9]
-
Phosphorylation Insulin Resistance (PIR) Domain: A region immediately C-terminal to the PTB domain has been defined as the PIR domain.[10] This area contains numerous serine phosphorylation sites (including Ser307 and Ser312) that, when phosphorylated, abrogate the binding of IRS1 to the insulin receptor.[10]
-
C-Terminal Tail: The long, largely unstructured C-terminal region contains numerous tyrosine and serine/threonine phosphorylation sites. Tyrosine phosphorylation by the insulin receptor kinase creates docking sites for Src homology 2 (SH2) domain-containing proteins, which propagate the signal downstream.[1][11] Key motifs include the YXXM sequence, which recruits the p85 regulatory subunit of PI3K.[1]
The Canonical Insulin Signaling Pathway via IRS1
Upon insulin binding, the insulin receptor undergoes autophosphorylation on tyrosine residues, creating docking sites for IRS1.[11] The recruitment of IRS1 via its PH and PTB domains positions it for phosphorylation by the receptor on multiple C-terminal tyrosine residues.[1][7] These phosphotyrosine sites serve as binding platforms for SH2 domain-containing proteins, leading to the activation of two major downstream pathways:
-
PI3K/Akt Pathway (Metabolic Arm): The p85 regulatory subunit of Phosphoinositide 3-Kinase (PI3K) binds to YXXM motifs on phosphorylated IRS1.[1] This activates PI3K, which converts PIP2 to PIP3. PIP3 recruits and activates Akt (also known as Protein Kinase B), a central kinase that promotes the translocation of the glucose transporter GLUT4 to the cell membrane, facilitating glucose uptake.[12][13] Akt also regulates glycogen synthesis, protein synthesis, and cell survival.[1]
-
Ras/MAPK Pathway (Mitogenic Arm): The adaptor protein Grb2 binds to other phosphotyrosine sites on IRS1, which in turn recruits the Son of Sevenless (Sos) guanine nucleotide exchange factor.[11] This complex activates Ras, initiating the mitogen-activated protein kinase (MAPK) cascade (Raf/MEK/ERK), which is primarily involved in regulating gene expression, cell proliferation, and differentiation.[14]
Regulation by Serine/Threonine Phosphorylation: A Negative Feedback Loop
While tyrosine phosphorylation activates IRS1, serine/threonine phosphorylation predominantly serves to attenuate the signal, forming a critical negative feedback loop.[3][15] This mechanism is a key contributor to the development of insulin resistance.[12] Several kinases, activated downstream of insulin itself or by pro-inflammatory stimuli, can phosphorylate IRS1 on serine/threonine residues.[3][12]
A prominent example is the mTORC1/S6K1 pathway. Activated Akt stimulates mTORC1, which in turn activates S6K1.[16] S6K1 can then directly phosphorylate IRS1 on multiple serine sites (e.g., Ser307, Ser636/639).[7][17] This serine phosphorylation inhibits IRS1 function by:
-
Sterically hindering the interaction between the IRS1 PTB domain and the insulin receptor.[15]
-
Preventing the binding of downstream SH2 domain-containing proteins like PI3K.[15]
-
Targeting IRS1 for proteasomal degradation , thereby reducing its total cellular levels.[1][4]
Quantitative Data on IRS1 Signaling and Regulation
The use of peptide fragments, site-directed mutagenesis, and advanced mass spectrometry has enabled the quantification of changes in IRS1 signaling under various conditions.
Table 1: Impact of Natural IRS1 Mutations on Downstream Signaling Data derived from studies on 32D-IR cells expressing mutant human IRS1.[18]
| Mutation | Location | Effect on PI3-Kinase Activity (vs. WT) | Effect on p85 Binding (vs. WT) | Effect on MAPK Activity (vs. WT) | Primary Mechanism of Impairment |
| P170R | PTB Domain | -51% (P < 0.005) | -53% (P < 0.01) | -33% (P < 0.01) | Reduced binding to insulin receptor |
| M209T | PTB Domain | -54% (P < 0.005) | -62% (P < 0.005) | -34% (P < 0.01) | Reduced binding to insulin receptor |
| G971R | Near SH2 binding sites | -39% (P < 0.005) | -43% (P < 0.01) | -22% (P < 0.05) | Reduced association with PI3-kinase p85 |
Table 2: Key Serine/Threonine Phosphorylation Sites in Human IRS1 and Their Functional Consequences A selection of well-studied sites. The effects can be context-dependent.
| Site (Human) | Site (Rodent) | Primary Kinase(s) | Functional Consequence | Reference(s) |
| Ser24 | PKCα | Regulates phosphoinositide binding to the PH domain, affects intracellular localization. | [19] | |
| Ser312 | Ser307 | JNK, IKK, S6K1 | Inhibitory: Reduces interaction with the IR; implicated in inflammation- and lipid-induced insulin resistance. | [7][10][11][20] |
| Ser323 | Unknown | Basal phosphorylation is increased in type 2 diabetes. | [15] | |
| Ser527 | Unknown | Insulin increases phosphorylation. | [15] | |
| Ser616 | Ser612 | JNK, IKK, S6K1 | Inhibitory: Contributes to negative feedback. | [7][11] |
| Ser629 | PKA, Akt | Enhancing: May enhance p85 association by interfering with inhibitory phosphorylation at Ser636/639. | [20] | |
| Ser636/639 | Ser632/635 | mTORC1/S6K1, ERK, ROCK1 | Inhibitory: A major negative feedback site that impairs downstream signaling. | [7][17][20] |
| Ser1101 | PKC-theta | Inhibitory: Implicated in lipid-induced insulin resistance. | [21] |
Table 3: Binding Characteristics of IRS1 Domain-Peptide Interactions
| Interacting Molecules | Method | Finding | Reference |
| IRS-1 PTB-PIR Domain + Insulin Receptor (IR) | Surface Plasmon Resonance | The combined PTB-PIR domain binds more strongly to the IR than the PTB domain alone. Phosphorylation at Ser307, Ser312, Ser315, and Ser323 abrogates this binding. | [10] |
| IRS-1 PTB Domain + Phosphopeptides (from IR) | Isothermal Titration Calorimetry | Binding is predominantly an enthalpy-driven process, distinct from the entropy-driven binding of the Shc PTB domain. | [22] |
| IRS-1 PH Domain Fragments | Cellular Fractionation | Point mutations in the PH domain that abolish phosphoinositide binding decrease the amount of the IRS-1 construct in the particulate fraction by about 70%. | [6] |
Experimental Protocols for Studying IRS1 Peptide Fragments
The following sections provide generalized methodologies for key experiments involving IRS1 fragments. Researchers should optimize these protocols for their specific experimental systems.
Protocol 5.1: Co-Immunoprecipitation (Co-IP) to Validate IRS1 Interactions
This protocol is used to determine if a protein of interest interacts with IRS1 in a cellular context.
-
Cell Culture and Treatment: Grow cells (e.g., HEK293, HepG2) to 80-90% confluency. If studying insulin-dependent interactions, serum-starve cells for 4-6 hours, then stimulate with insulin (e.g., 100 nM) for a specified time (e.g., 10 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors).
-
Pre-clearing: Centrifuge lysates to pellet cellular debris. Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Collect the pre-cleared lysate. Add a primary antibody against IRS1 (or the protein of interest). Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an antibody against the putative interacting protein.
Protocol 5.2: In Vitro Kinase Assay Using IRS1 Peptide Substrates
This assay determines if a specific kinase can directly phosphorylate a region of IRS1.
-
Substrate Preparation: Synthesize or express a peptide fragment of IRS1 containing the putative phosphorylation site(s). This can be a short synthetic peptide or a larger GST-fusion protein fragment.[9]
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, the purified active kinase of interest, the IRS1 peptide substrate, and ATP (often [γ-³²P]ATP for radioactive detection, or cold ATP for mass spectrometry or phospho-specific antibody detection).
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 30 minutes). Include negative controls (no kinase, no substrate).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer or spotting the mixture onto a P81 phosphocellulose paper.
-
Detection:
-
Radioactive: Separate products by SDS-PAGE, expose the gel to a phosphor screen, and visualize using a phosphorimager. For P81 paper, wash extensively to remove free ATP and measure incorporated radioactivity using a scintillation counter.
-
Non-Radioactive: Analyze the reaction mixture by Western blot using a phospho-specific antibody for the site of interest, or by mass spectrometry to identify the exact phosphorylated residue(s).[11]
-
Protocol 5.3: Site-Directed Mutagenesis and Cellular Signaling Analysis
This method is used to assess the functional importance of a specific amino acid residue in IRS1.
-
Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce a specific mutation (e.g., Tyrosine to Phenylalanine to prevent phosphorylation, or Serine to Alanine/Aspartic Acid to prevent/mimic phosphorylation) into an expression vector containing wild-type IRS1 cDNA.[10]
-
Transfection: Transfect host cells (e.g., IRS1-null mouse embryonic fibroblasts or HEK293 cells) with the wild-type or mutant IRS1 constructs.
-
Expression and Stimulation: Allow cells to express the protein for 24-48 hours. Serum-starve and stimulate with insulin as described in Protocol 5.1.
-
Lysate Analysis: Prepare cell lysates and analyze the phosphorylation state and downstream signaling events by Western blotting.
-
Probe for: p-IRS1 (pan-Tyr), p-Akt (Ser473), p-ERK (Thr202/Tyr204) to assess the activation of key pathways.
-
Use total IRS1, Akt, and ERK antibodies as loading controls.
-
-
Functional Assays: Perform functional assays, such as glucose uptake assays or mitogenesis assays ([³H]thymidine incorporation), to determine the physiological consequence of the mutation.[18]
Applications in Drug Development
The central role of IRS1 in metabolism and cancer makes it an attractive, albeit challenging, therapeutic target.[4][23]
-
Diabetes: Strategies aimed at preserving IRS1 function by inhibiting the serine kinases (e.g., S6K1, JNK) that mediate negative feedback are under investigation. Peptide-based inhibitors that block the kinase-substrate interaction could offer high specificity.
-
Cancer: In some cancers, IRS1 signaling is upregulated and contributes to proliferation and survival.[23] Agents that promote the inhibitory serine phosphorylation and subsequent degradation of IRS1 are being explored as anti-cancer therapeutics.[4]
-
Screening Platforms: Recombinant IRS1 peptide fragments and domains are invaluable tools for high-throughput screening (HTS) to identify small molecules or biologics that can modulate IRS1 interactions with the insulin receptor or downstream effectors.
Conclusion
Insulin Receptor Substrate 1 is a master regulator of insulin signaling, and its function is intricately controlled by a complex code of tyrosine and serine/threonine phosphorylation. The use of synthetic peptides and recombinant protein fragments has been instrumental in deciphering this code. These tools allow for the precise study of domain-specific interactions, the identification of kinase-substrate relationships, and the quantification of signaling events. As research moves towards therapeutic intervention, IRS1 peptide fragments will continue to be essential for understanding disease mechanisms and developing novel drugs to combat insulin resistance, diabetes, and cancer.
References
- 1. The insulin receptor substrate (IRS) proteins: At the intersection of metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IRS-1 signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive and negative regulation of insulin signaling through IRS-1 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Destruction of Insulin Receptor Substrates for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. The insulin receptor substrate (IRS)-1 pleckstrin homology domain functions in downstream signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The serine phosphorylations in the IRS-1 PIR domain abrogate IRS-1 and IR interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. youtube.com [youtube.com]
- 13. Increased Interaction With Insulin Receptor Substrate 1, a Novel Abnormality in Insulin Resistance and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct Signalling Properties of Insulin Receptor Substrate (IRS)-1 and IRS-2 in Mediating Insulin/IGF-1 Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Global IRS-1 phosphorylation analysis in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of insulin sensitivity by serine/threonine phosphorylation of insulin receptor substrate proteins IRS1 and IRS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of natural IRS-1 mutations on insulin signals: mutations of IRS-1 in the PTB domain and near SH2 protein binding sites result in impaired function at different steps of IRS-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of Insulin Receptor Substrate 1 Pleckstrin Homology Domain by Protein Kinase C: Role of Serine 24 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Effect of Insulin Levels on Phosphorylation of Specific Amino Acid Residues in IRS-1: Implications for Burn Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphotyrosine binding domains of Shc and insulin receptor substrate 1 recognize the NPXpY motif in a thermodynamically distinct manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Therapeutic destruction of insulin receptor substrates for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of Specific IRS1 Peptide Domains
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insulin Receptor Substrate 1 (IRS1) is a key scaffolding protein in the insulin and insulin-like growth factor (IGF-1) signaling pathways, playing a critical role in regulating metabolism, cell growth, and survival.[1][2] The function of IRS1 is dictated by its modular structure, which consists of several distinct domains that mediate protein-protein and protein-lipid interactions. Understanding the specific roles of these domains is crucial for elucidating the mechanisms of insulin action and developing therapeutic strategies for metabolic disorders and cancer. This guide provides a detailed overview of the core functional domains of IRS1, quantitative data on their interactions, and the experimental protocols used to study them.
Core Functional Domains of IRS1
IRS1 is a large protein of approximately 180 kDa, characterized by three principal functional regions: the N-terminal Pleckstrin Homology (PH) and Phosphotyrosine-Binding (PTB) domains, and a long C-terminal tail containing numerous tyrosine and serine/threonine phosphorylation sites.[1][3]
Pleckstrin Homology (PH) Domain
Located at the N-terminus, the PH domain is essential for the proper localization and function of IRS1.[4][5] Its primary role is to anchor IRS1 to the plasma membrane by binding to phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][6] This interaction facilitates the recruitment of IRS1 to the vicinity of the activated insulin receptor.[7] The PH domain is also implicated in protein-protein interactions, contributing to the overall stability of the IRS1-insulin receptor complex.[8][9] Mutations that disrupt the lipid-binding capacity of the PH domain can impair downstream signaling events, highlighting its critical role in the initiation of the insulin signal cascade.[4][10]
Phosphotyrosine-Binding (PTB) Domain
Situated downstream of the PH domain, the PTB domain is responsible for the direct interaction of IRS1 with the activated insulin receptor.[7][11] Specifically, the PTB domain recognizes and binds to the phosphorylated asparagine-proline-any amino acid-tyrosine (NPEY) motif within the juxtamembrane region of the insulin receptor, with a key interaction at the phosphorylated Tyr960 residue.[8][12] This high-affinity interaction is a critical determinant of IRS1's recruitment to the activated receptor and its subsequent tyrosine phosphorylation.[13][14] The binding specificity of the IRS1 PTB domain is distinct from that of other PTB domain-containing proteins like Shc, contributing to the specific signaling pathways activated by IRS1.[13][15]
C-Terminal Tail and Tyrosine Phosphorylation Sites
The long, poorly conserved C-terminal tail of IRS1 lacks intrinsic enzymatic activity but functions as a crucial signaling scaffold.[1][7] This region contains multiple tyrosine residues that become phosphorylated by the activated insulin receptor kinase.[1][16] These phosphorylated tyrosine residues create docking sites for a variety of Src homology 2 (SH2) domain-containing proteins, thereby propagating the insulin signal downstream.[6] Key SH2 domain-containing proteins that bind to phosphorylated IRS1 include:
-
Phosphoinositide 3-kinase (PI3K): The p85 regulatory subunit of PI3K binds to specific YXXM motifs on IRS1, leading to the activation of the PI3K/Akt pathway, which is central to the metabolic effects of insulin.[2][17]
-
Growth factor receptor-bound protein 2 (Grb2): Binding of the Grb2-Sos complex to phosphorylated IRS1 activates the Ras/MAP kinase pathway, which is primarily involved in mitogenic signaling.[6]
-
SHP2 (PTPN11): This protein tyrosine phosphatase also binds to phosphorylated IRS1 and can modulate signaling in both positive and negative ways.[6][18]
The specific combination of phosphorylated tyrosine residues determines which downstream signaling pathways are activated, allowing for a nuanced cellular response to insulin.
Serine/Threonine Phosphorylation: A Regulatory Layer
In addition to tyrosine phosphorylation, IRS1 is extensively phosphorylated on serine and threonine residues.[7][19] This serves as a critical regulatory mechanism, often acting as a negative feedback loop to attenuate insulin signaling.[5][11] Various kinases, activated by insulin or other stimuli, can phosphorylate IRS1 on specific serine/threonine sites, which can:
-
Inhibit the interaction between the PTB domain and the insulin receptor.[5]
-
Promote the dissociation of IRS1 from the insulin receptor.[7]
-
Create docking sites for proteins that negatively regulate IRS1 function.
-
Target IRS1 for proteasomal degradation.[5]
Quantitative Data on IRS1 Domain Interactions
The interactions of IRS1 domains with their binding partners have been quantified using various biophysical techniques. The following tables summarize key binding affinity and kinetic data.
| Interacting Molecules | Domain | Method | Affinity (Kd) / Kinetic Parameters | Reference(s) |
| IRS1 PTB Domain & pY960 peptide (Insulin Receptor) | PTB | Isothermal Titration Calorimetry (ITC) | ~0.1 - 1 µM | [13][14] |
| IRS1 PH Domain & Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) | PH | Fluorescence Resonance Energy Transfer (FRET) | Appreciable affinity (specific Kd not consistently reported) | [1] |
Table 1: Binding Affinities of IRS1 Domains.
| Phosphorylation Site | Stimulus | Cell Type | Time to Max Phosphorylation | Reference(s) |
| Multiple Tyrosine Sites | Insulin | 3T3-L1 Adipocytes | 5 - 15 minutes | [4] |
| Tyrosine Residues | Insulin | Brown Adipocytes | ~1 minute | [20] |
Table 2: Kinetics of IRS1 Tyrosine Phosphorylation.
Experimental Protocols
The study of IRS1 domain function relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation of IRS1 and Insulin Receptor
This protocol is used to verify the in vivo interaction between IRS1 and the insulin receptor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-IRS1 antibody
-
Anti-Insulin Receptor β antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to ~80-90% confluency and serum-starve overnight.
-
Stimulate cells with insulin (e.g., 100 nM for 10 minutes).
-
Lyse cells on ice with lysis buffer.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-IRS1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-Insulin Receptor β antibody.
In Vitro Kinase Assay for IRS1 Phosphorylation
This assay is used to directly assess the phosphorylation of IRS1 by the insulin receptor kinase.
Materials:
-
Purified, active insulin receptor kinase
-
Recombinant IRS1 protein or a specific IRS1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
SDS-PAGE and autoradiography or Western blotting reagents
-
Phospho-tyrosine specific antibody
Procedure:
-
Set up the kinase reaction by combining the insulin receptor kinase, IRS1 substrate, and kinase buffer in a microcentrifuge tube.
-
Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using radiography).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Detect phosphorylation by autoradiography (for ³²P) or by Western blotting with a phospho-tyrosine specific antibody.
Mass Spectrometry Analysis of IRS1 Phosphorylation Sites
This powerful technique allows for the identification and quantification of specific phosphorylation sites on IRS1.
Materials:
-
Immunoprecipitated IRS1 (from cell lysates)
-
SDS-PAGE reagents
-
In-gel digestion reagents (e.g., trypsin)
-
HPLC system coupled to a mass spectrometer (e.g., LC-MS/MS)
-
Data analysis software
Procedure:
-
Immunoprecipitate IRS1 from cell lysates (as described in the co-immunoprecipitation protocol).
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Excise the gel band corresponding to IRS1.
-
Perform in-gel digestion of the protein with trypsin.
-
Extract the resulting peptides from the gel.
-
Analyze the peptide mixture by LC-MS/MS.
-
Use specialized software to identify the sequences of the peptides and locate the phosphorylated residues based on the mass shift.
-
Quantitative analysis can be performed using stable isotope labeling (SILAC) or label-free methods.[20]
Visualizations
Signaling Pathways
Caption: IRS1-mediated signaling pathways.
Experimental Workflows
Caption: Co-Immunoprecipitation Workflow.
Caption: In Vitro Kinase Assay Workflow.
References
- 1. Regulation of Insulin Receptor Substrate 1 Pleckstrin Homology Domain by Protein Kinase C: Role of Serine 24 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro kinase assay [protocols.io]
- 4. Temporal Dynamics of Tyrosine Phosphorylation in Insulin Signaling | Diabetes | American Diabetes Association [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Akt phosphorylates insulin receptor substrate to limit PI3K-mediated PIP3 synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine Phosphorylation Proximal to Its Phosphotyrosine Binding Domain Inhibits Insulin Receptor Substrate 1 Function and Promotes Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Binding of IRS to insulin receptor [reactome.org]
- 9. The Pleckstrin Homology (PH) Domain-Interacting Protein Couples the Insulin Receptor Substrate 1 PH Domain to Insulin Signaling Pathways Leading to Mitogenesis and GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The insulin receptor substrate (IRS)-1 pleckstrin homology domain functions in downstream signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of insulin sensitivity by serine/threonine phosphorylation of insulin receptor substrate proteins IRS1 and IRS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of the IRS-1 PTB domain bound to the juxtamembrane region of the insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphotyrosine binding domains of Shc and insulin receptor substrate 1 recognize the NPXpY motif in a thermodynamically distinct manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PTB domains of IRS-1 and Shc have distinct but overlapping binding specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. pnas.org [pnas.org]
An In-depth Technical Guide to IRS1-Derived Peptide Libraries for Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin Receptor Substrate 1 (IRS1) is a key cytoplasmic adaptor protein that plays a central role in the signaling pathways of insulin and insulin-like growth factor 1 (IGF-1). Dysregulation of IRS1 signaling is implicated in a range of metabolic diseases, including type 2 diabetes, and various cancers. As a critical node in these pathways, IRS1 presents a compelling target for therapeutic intervention. The development of peptide libraries derived from the IRS1 protein sequence offers a powerful tool for screening and identifying novel modulators of its function. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis involved in the use of IRS1-derived peptide libraries for screening purposes.
IRS1 Signaling Pathway
IRS1 functions as a scaffold protein, integrating signals from the insulin receptor (IR) and IGF-1 receptor (IGF-1R) to downstream effector molecules. Upon insulin or IGF-1 binding, the receptor autophosphorylates, creating docking sites for the phosphotyrosine-binding (PTB) domain of IRS1. This interaction leads to the tyrosine phosphorylation of IRS1 at multiple sites, which in turn serve as recruitment sites for proteins containing Src homology 2 (SH2) domains. Key downstream signaling cascades activated by IRS1 include the PI3K/Akt pathway, which is crucial for metabolic regulation, and the MAPK/ERK pathway, involved in cell growth and proliferation.
Caption: IRS1 Signaling Pathway.
Design and Construction of this compound Libraries
The design of an this compound library is a critical first step. These libraries can be constructed using several methodologies, each with its own advantages.
1. Overlapping Peptide Libraries: This approach involves synthesizing a series of peptides that sequentially span the entire length of the IRS1 protein or specific domains of interest. This is particularly useful for epitope mapping and identifying linear binding motifs.
2. Alanine Scanning Libraries: To identify key residues within a known or suspected binding motif, an alanine scanning library is created. Each amino acid in the peptide sequence is systematically replaced with alanine, and the effect on binding or activity is measured.
3. Positional Scanning Libraries: In this type of library, each position in a peptide sequence is systematically substituted with all other amino acids, allowing for a comprehensive analysis of the contribution of each residue to the interaction.
4. Random Peptide Libraries: For de novo discovery of peptides that bind to IRS1 or its interacting partners, random peptide libraries can be screened. These libraries consist of a vast collection of random peptide sequences.
The synthesis of these peptide libraries can be achieved through solid-phase peptide synthesis for smaller, defined libraries, or through biological methods like phage display for larger and more diverse libraries.[1][2][3]
Experimental Protocols for Screening this compound Libraries
Several robust high-throughput screening (HTS) methods can be employed to screen this compound libraries for their ability to modulate IRS1 interactions and function.
Phage Display Screening
Phage display is a powerful technique for screening large peptide libraries to identify high-affinity binders to a target protein.[4][5][6]
Protocol for Screening an this compound Library against an SH2 Domain:
-
Immobilization of Target Protein:
-
Coat the wells of a microtiter plate with a purified SH2 domain protein (e.g., the p85 subunit of PI3K) at a concentration of 10-100 µg/mL in a suitable buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
Wash the wells several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.
-
Block the remaining protein-binding sites on the plastic with a blocking buffer (e.g., PBS with 2% BSA) for 1-2 hours at room temperature.
-
-
Panning:
-
Add the phage display library (typically 10^10 to 10^12 phage particles) to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
Perform a series of stringent washes with wash buffer to remove non-specifically bound phage. The stringency of the washes can be increased in subsequent rounds of panning.
-
-
Elution and Amplification:
-
Elute the bound phage using a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.2) or by competitive elution with a known ligand.
-
Neutralize the eluted phage solution with a high pH buffer (e.g., 1 M Tris-HCl, pH 9.1).
-
Infect a culture of E. coli with the eluted phage and amplify the phage population by overnight growth.
-
-
Iterative Rounds of Panning:
-
Repeat the panning, elution, and amplification steps for 3-5 rounds to enrich for phage displaying peptides with high affinity for the target SH2 domain.
-
-
Hit Identification:
-
After the final round of panning, isolate individual phage clones.
-
Sequence the DNA of the selected phage to identify the amino acid sequence of the binding peptides.
-
References
- 1. All you need to know about peptide library design - ProteoGenix [proteogenix.science]
- 2. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design considerations in the synthesis of peptides | AltaBioscience [altabioscience.com]
- 4. Phage display library screening for identification of interacting protein partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phage display—A powerful technique for immunotherapy: 1. Introduction and potential of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
The Role of the IRS1 PTB Domain Peptide in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: A Critical Nexus in Cellular Signaling
The Insulin Receptor Substrate 1 (IRS1) is a key scaffolding protein that plays a pivotal role in the insulin and insulin-like growth factor-1 (IGF-1) signaling pathways, which are fundamental to regulating metabolism, cell growth, proliferation, and survival.[1][2] Central to its function is the Phosphotyrosine-Binding (PTB) domain, a highly conserved module that facilitates the initial recruitment of IRS1 to the activated insulin or IGF-1 receptor.[3][4] This interaction is a critical initiating event that propagates downstream signaling cascades. Understanding the molecular intricacies of the IRS1 PTB domain and its peptide interactions is therefore of paramount importance for both basic research and the development of therapeutics for a range of diseases, including diabetes, metabolic syndrome, and cancer.[1]
Structural and Functional Overview of the IRS1 PTB Domain
The IRS1 PTB domain is located at the N-terminus of the IRS1 protein, downstream of a Pleckstrin Homology (PH) domain.[2][5] Structurally, it adopts a seven-stranded β-sandwich fold, capped by a C-terminal α-helix, which creates an L-shaped cleft for peptide binding.[6][7]
The primary function of the IRS1 PTB domain is to recognize and bind to a specific phosphotyrosine-containing motif, NPXpY (Asparagine-Proline-any amino acid-phosphorylated Tyrosine), located in the juxtamembrane region of the activated insulin and IGF-1 receptors.[5][6] This binding event is crucial for the subsequent tyrosine phosphorylation of the IRS1 protein by the receptor's kinase activity, creating docking sites for various downstream effector proteins containing Src Homology 2 (SH2) domains, such as PI3-kinase and Grb2.[1][8]
While both the IRS1 and the unrelated adapter protein Shc possess PTB domains that recognize NPXpY motifs, they exhibit distinct binding specificities.[9][10] The IRS1 PTB domain's binding is predominantly an enthalpy-driven process, indicating strong, specific hydrogen bonding and van der Waals interactions.[10] In contrast, the binding of the Shc PTB domain is largely entropy-driven.[10] These thermodynamic differences underscore the unique roles these proteins play in cellular signaling.
Quantitative Analysis of IRS1 PTB Domain-Peptide Interactions
The affinity of peptides for the IRS1 PTB domain is a critical parameter in research and drug discovery. This is often quantified by determining the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for the binding of various peptides to the IRS1 PTB domain.
| Peptide Sequence | Modification | Binding Affinity (IC50) | Reference |
| LYASSNPApY-NH2 | Phosphotyrosine | 4.9 ± 0.4 µM | [11] |
| LYASSNPA(F2Pmp)-NH2 | Difluorinated phosphonomethyl-phenylalanine | >300 µM | [11] |
| LYASSNPA(OMT)-NH2 | O-malonyltyrosine | >300 µM | [11] |
| LYASSNPA(FOMT)-NH2 | Fluorinated O-malonyltyrosine | >300 µM | [11] |
Key Experimental Protocols in IRS1 PTB Domain Research
A variety of experimental techniques are employed to study the interactions and function of the IRS1 PTB domain. Below are detailed methodologies for some of the most common and critical assays.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a powerful technique used to directly measure the heat changes that occur upon the binding of a peptide to the IRS1 PTB domain, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Protein and Peptide Preparation:
-
Express and purify the IRS1 PTB domain (e.g., as a GST-fusion protein in E. coli).
-
Synthesize the phosphopeptide of interest (e.g., corresponding to the juxtamembrane region of the insulin receptor).
-
Dialyze both the protein and peptide extensively against the same buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT) to minimize heat of dilution effects.
-
-
ITC Experiment Setup:
-
Thoroughly clean the ITC instrument (e.g., MicroCal ITC200) with detergent and water.
-
Degas the protein and peptide solutions to prevent air bubbles.
-
Load the IRS1 PTB domain solution (e.g., 20-50 µM) into the sample cell.
-
Load the phosphopeptide solution (e.g., 200-500 µM) into the injection syringe.
-
-
Titration and Data Acquisition:
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, followed by a series of larger injections (e.g., 2 µL) at regular intervals (e.g., 150 seconds).
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the peaks in the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
GST Pull-Down Assay for Interaction Verification
The GST pull-down assay is a common in vitro method to confirm the physical interaction between the IRS1 PTB domain and a target protein or peptide.
Methodology:
-
Bait Protein Immobilization:
-
Express a GST-tagged IRS1 PTB domain fusion protein in E. coli and purify it.
-
Incubate the purified GST-IRS1-PTB with glutathione-agarose or magnetic beads for 1-2 hours at 4°C to immobilize the bait protein.
-
Wash the beads several times with a binding buffer (e.g., PBS with 0.1% Triton X-100) to remove unbound protein.
-
-
Prey Protein Incubation:
-
Prepare a cell lysate containing the potential interacting partner (prey protein), for example, from insulin-stimulated cells overexpressing the insulin receptor.
-
Incubate the cell lysate with the immobilized GST-IRS1-PTB beads for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with the binding buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using a high concentration of reduced glutathione (e.g., 10-20 mM) or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the prey protein.
-
Cell-Based IRS1 Phosphorylation Assay
This assay is used to investigate the functional consequence of the IRS1 PTB domain interaction within a cellular context by measuring the phosphorylation of IRS1 upon insulin or IGF-1 stimulation.
Methodology:
-
Cell Culture and Stimulation:
-
Culture cells of interest (e.g., HEK293, CHO, or adipocytes) to near confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Stimulate the cells with insulin or IGF-1 (e.g., 100 nM) for a specific time course (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Immunoprecipitation (Optional, for increased sensitivity):
-
Incubate the cell lysates with an anti-IRS1 antibody overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-IRS1 complexes.
-
Wash the beads to remove non-specific proteins.
-
Elute the captured proteins.
-
-
Western Blot Analysis:
-
Separate the proteins from the cell lysates or immunoprecipitates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated tyrosine (e.g., anti-pY100) or a site-specific phospho-IRS1 antibody.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Re-probe the membrane with a total IRS1 antibody to control for protein loading.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving the IRS1 PTB domain and a typical experimental workflow for studying its interactions.
Caption: Insulin signaling pathway initiated by IRS1 PTB domain recruitment.
Caption: Workflow for a GST pull-down assay to identify IRS1 PTB interactors.
Conclusion and Future Directions
The IRS1 PTB domain peptide is a critical tool for dissecting the initial events of insulin and IGF-1 signaling. Research utilizing synthetic peptides corresponding to the insulin receptor's juxtamembrane region has been instrumental in elucidating the structural basis of this interaction and has provided a means to quantify binding affinities. The experimental protocols detailed in this guide provide a robust framework for investigating the role of the IRS1 PTB domain in both normal physiology and disease states.
Future research will likely focus on the development of more potent and specific inhibitors of the IRS1 PTB domain interaction. Such molecules could serve as valuable research tools and potentially as therapeutic agents for conditions characterized by dysregulated insulin/IGF-1 signaling, such as cancer. Furthermore, a deeper understanding of the factors that modulate the accessibility and binding of the IRS1 PTB domain in a cellular context will provide new insights into the complex regulation of this crucial signaling pathway.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 3. The Phosphotyrosine Interactome of the Insulin Receptor Family and Its Substrates IRS-1 and IRS-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PathScan® Phospho-IRS-1 (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 5. Insulin Receptor and IRS-1 Co-immunoprecipitation with SOCS-3, and IKKα/β Phosphorylation are Increased in Obese Zucker Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. mesoscale.com [mesoscale.com]
- 10. www2.nau.edu [www2.nau.edu]
- 11. researchgate.net [researchgate.net]
Unraveling the Intricacies of IRS1 Phosphorylation: A Technical Guide to Discovery and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and analysis of Insulin Receptor Substrate 1 (IRS1) peptide phosphorylation sites. We delve into the critical role of IRS1 as a key signaling node, detail the experimental methodologies for identifying its phosphorylation status, present quantitative data on key phosphosites, and illustrate the associated signaling pathways. This document is intended to serve as a valuable resource for researchers investigating insulin signaling, metabolic diseases, and related therapeutic development.
Introduction to IRS1 and its Significance
Insulin Receptor Substrate 1 (IRS1) is a crucial cytoplasmic adaptor protein that plays a pivotal role in mediating the downstream effects of insulin and other growth factors.[1] Upon activation of the insulin receptor, IRS1 becomes tyrosine-phosphorylated, creating docking sites for various SH2 domain-containing proteins. This initiates a cascade of downstream signaling events, most notably the PI3K/Akt and MAPK pathways, which are central to regulating glucose metabolism, cell growth, and survival.[1][2] However, the function of IRS1 is also intricately regulated by serine/threonine phosphorylation, which can either enhance or attenuate insulin signaling.[3] Dysregulation of IRS1 phosphorylation is a key factor in the development of insulin resistance and type 2 diabetes.[4]
Discovery and Identification of IRS1 Phosphorylation Sites
The primary method for the discovery and identification of IRS1 phosphorylation sites is mass spectrometry (MS).[5][6] This powerful analytical technique allows for the precise localization and quantification of phosphorylation on specific amino acid residues.
Experimental Workflow for IRS1 Phosphopeptide Analysis
The general workflow for identifying IRS1 phosphorylation sites involves several key steps, as illustrated below.
Detailed Experimental Protocols
1. Cell Culture and Stimulation:
-
Cells (e.g., HEK293, CHO, L6 myotubes) are cultured under standard conditions.[5]
-
Prior to stimulation, cells are typically serum-starved for a defined period (e.g., 4-18 hours) to reduce basal phosphorylation.
-
Stimulation is performed with agonists like insulin (e.g., 100 nM for 15-30 minutes) or other factors such as TNF-α.[5][7]
2. Cell Lysis:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]
-
A common lysis buffer composition is 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, and 0.25% Triton X-100, supplemented with inhibitors.[9]
-
Lysates are then clarified by centrifugation to remove cellular debris.[8]
3. Immunoprecipitation (IP) of IRS1:
-
The cell lysate is incubated with an anti-IRS1 antibody to specifically capture the IRS1 protein.
-
Protein A/G or Protein G magnetic beads are then added to bind the antibody-IRS1 complex.[10]
-
The beads are washed several times with lysis buffer and then with a less stringent buffer to remove non-specifically bound proteins.[11]
4. SDS-PAGE and In-Gel Digestion:
-
The immunoprecipitated IRS1 is eluted from the beads and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
The gel is stained with Coomassie Brilliant Blue, and the band corresponding to IRS1 is excised.[7]
-
The excised gel band is destained, and the protein is digested in-gel with a protease, typically trypsin, overnight at 37°C.[10]
5. Phosphopeptide Enrichment:
-
Due to the low stoichiometry of phosphorylation, it is often necessary to enrich for phosphopeptides from the complex mixture of tryptic peptides.
-
Common enrichment techniques include Immobilized Metal Affinity Chromatography (IMAC) using metal ions like Fe³⁺ or Ga³⁺, or Metal Oxide Affinity Chromatography (MOAC) using materials like titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂).[12][13][14] These methods exploit the affinity of the negatively charged phosphate groups for the positively charged metal ions or metal oxides.[14]
6. LC-MS/MS Analysis:
-
The enriched phosphopeptides are separated by reverse-phase liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[7]
-
The mass spectrometer is typically operated in a data-dependent acquisition mode, where the most abundant ions in a full MS scan are selected for fragmentation (MS/MS).[7]
7. Data Analysis and Site Localization:
-
The resulting MS/MS spectra are searched against a protein database using software like MASCOT or SEQUEST to identify the peptide sequences.[5]
-
The presence of a phosphate group (a mass shift of +79.9663 Da) on serine, threonine, or tyrosine residues is determined from the fragmentation pattern in the MS/MS spectrum.
Quantitative Analysis of IRS1 Phosphorylation
Quantitative mass spectrometry allows for the determination of the relative changes in phosphorylation at specific sites in response to different stimuli or in different physiological states. A common label-free quantification method is based on comparing the peak areas of the phosphopeptides of interest across different samples.[5][7]
Table 1: Insulin-Induced Changes in Human IRS1 Phosphorylation
| Phosphorylation Site | Fold Change vs. Basal | Tissue/Cell Type | Reference |
| Ser312 | 2.6 ± 0.4 | Vastus Lateralis Muscle | [7][15] |
| Ser616 | 2.9 ± 0.8 | Vastus Lateralis Muscle | [15] |
| Ser636 | 2.1 ± 0.3 | Vastus Lateralis Muscle | [7][15] |
| Ser527 | 1.4 ± 0.17 | Vastus Lateralis Muscle | [4] |
| Ser531 | 1.3 ± 0.16 | Vastus Lateralis Muscle | [4] |
| Ser1101 | 1.3 ± 0.1 | Vastus Lateralis Muscle | [15] |
| Ser1223 | 1.3 ± 0.1 | Vastus Lateralis Muscle | [15] |
| Ser348 | 0.56 ± 0.11 | Vastus Lateralis Muscle | [4] |
| Thr446 | 0.2 ± 0.1 | Vastus Lateralis Muscle | [15] |
| Thr495 | 0.1 ± 0.1 | Vastus Lateralis Muscle | [15] |
| Ser1005 | 0.3 ± 0.2 | Vastus Lateralis Muscle | [15] |
Table 2: Altered Basal IRS1 Phosphorylation in Type 2 Diabetes
| Phosphorylation Site | Fold Change vs. Lean Controls | Tissue/Cell Type | Reference |
| Ser323 | 2.1 ± 0.43 | Vastus Lateralis Muscle | [4] |
| Thr495 | Decreased | Vastus Lateralis Muscle | [4] |
IRS1 Signaling Pathways
The phosphorylation of IRS1 is a critical event that dictates the activation of downstream signaling pathways. The following diagram illustrates the central role of IRS1 in the insulin signaling cascade.
Upon insulin binding, the insulin receptor undergoes autophosphorylation on tyrosine residues, creating docking sites for IRS1.[5] The activated receptor then phosphorylates IRS1 on multiple tyrosine residues.[1] These phosphotyrosine motifs serve as binding sites for SH2 domain-containing proteins, including the p85 regulatory subunit of PI3K and Grb2.[16] The recruitment of PI3K to IRS1 leads to the production of PIP3, which in turn activates PDK1 and Akt, key regulators of metabolic processes.[17] The binding of Grb2 to IRS1 activates the Ras-MAPK pathway, which is involved in cell growth and proliferation.[2]
The function of IRS1 is further modulated by various serine/threonine kinases that can be activated by insulin itself (in a negative feedback loop) or by other stimuli like inflammatory cytokines.[2][3] Phosphorylation at specific serine/threonine sites can inhibit IRS1 function by promoting its degradation, interfering with its interaction with the insulin receptor, or blocking the binding of downstream signaling molecules.[16]
Conclusion
The study of IRS1 phosphorylation is a dynamic and evolving field. The application of advanced mass spectrometry techniques has been instrumental in identifying a multitude of phosphorylation sites and quantifying their regulation. This detailed understanding of the IRS1 phosphoproteome is crucial for elucidating the complex mechanisms of insulin signaling and for the development of novel therapeutic strategies to combat insulin resistance and related metabolic disorders. This guide provides a foundational framework for researchers embarking on the investigation of IRS1 phosphorylation, from experimental design to data interpretation.
References
- 1. Insulin receptor substrate 1 - Wikipedia [en.wikipedia.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Global IRS-1 phosphorylation analysis in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Quantification of phosphorylation of insulin receptor substrate-1 by HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 9. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation (IP) and Mass Spectrometry [protocols.io]
- 11. protocols.io [protocols.io]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. learn.cellsignal.com [learn.cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. The insulin receptor substrate (IRS) proteins: At the intersection of metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphorylation Codes in IRS-1 and IRS-2 Are Associated with the Activation/Inhibition of Insulin Canonical Signaling Pathways [mdpi.com]
Unveiling the IRS1 Interactome: A Technical Guide to Identifying Binding Partners
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification and characterization of Insulin Receptor Substrate 1 (IRS1) peptide binding partners. IRS1 is a critical scaffolding protein in insulin and insulin-like growth factor (IGF) signaling, and understanding its protein-protein interactions is paramount for elucidating the mechanisms of metabolic diseases like type 2 diabetes and for the development of novel therapeutics.
This document summarizes key interacting proteins, details the experimental methodologies for their discovery, and illustrates the signaling pathways in which they participate. All quantitative data from seminal studies are presented in structured tables for clear comparison, and detailed protocols for key experiments are provided.
The IRS1 Interactome: A Landscape of Signaling Nodes
IRS1 acts as a central hub, integrating signals from the insulin receptor to a multitude of downstream effectors. Its phosphorylation on specific tyrosine residues creates docking sites for proteins containing Src Homology 2 (SH2) domains, thereby propagating the signal.[1] Proteomic approaches, primarily co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS), have been instrumental in identifying a vast network of IRS1 binding partners.[2][3]
Core Binding Partners in Insulin Signaling
The canonical IRS1 signaling pathway involves a well-characterized set of core binding partners that are crucial for mediating the metabolic and mitogenic effects of insulin.
| Binding Partner | Function in IRS1 Signaling | Key References |
| PI3K (Phosphoinositide 3-kinase) | Binds to phosphorylated YXXM motifs on IRS1, leading to the activation of the Akt/PKB signaling cascade, which is central to glucose uptake and glycogen synthesis.[3][4] | [3][4] |
| Grb2 (Growth factor receptor-bound protein 2) | An adaptor protein that links IRS1 to the Ras/MAPK pathway, primarily involved in mitogenic signaling.[3][4] | [3][4] |
| SHP2 (Src homology 2 domain-containing phosphatase 2) | A protein tyrosine phosphatase that can both positively and negatively regulate insulin signaling by dephosphorylating specific sites on IRS1 and other signaling molecules.[3][4] | [3][4] |
| Insulin Receptor | Directly binds to the PTB domain of IRS1, leading to the phosphorylation of multiple tyrosine residues on IRS1.[5] | [5] |
Novel and Context-Specific IRS1 Interactors
Recent large-scale proteomic studies have significantly expanded the known IRS1 interactome, revealing numerous novel and context-specific binding partners. These interactions highlight the diverse cellular processes regulated by IRS1, extending beyond canonical insulin signaling.
A study utilizing a proteomic approach in human skeletal muscle from lean, obese, and type 2 diabetic individuals identified 113 novel endogenous IRS1 interaction partners.[2][3] These partners are involved in a range of pathways, including mitochondrial function, protein synthesis and degradation, and cytoskeleton dynamics.[3]
| Category | Examples of Identified Binding Partners (Human Skeletal Muscle) | Key References |
| Mitochondrial Proteins | ATP synthase subunits, Electron transport chain components | [2][3] |
| Cytoskeletal Proteins | Actin, Myosin, Tubulin subunits | [2][3] |
| Protein Synthesis/Degradation | Ribosomal proteins, Proteasome subunits | [2][3] |
| Signaling Molecules | Protein phosphatase 2A (PP2A) subunits | [3] |
Another comprehensive study employed a quantitative interaction proteomics approach using stable isotope labeling by amino acids in cell culture (SILAC) with phosphorylated IRS1 peptides as bait.[4] This allowed for the identification of phosphorylation-dependent interactors.
| Binding Partner | Phospho-Tyrosine Site(s) on IRS1 | Key References |
| SHIP-2 | Multiple sites | [4] |
| Csk | Specific tyrosine residues | [4] |
| RasGAP | Multiple sites | [4] |
| PLCγ, Nck2, Cbl | Doubly phosphorylated Tyr-0759/Tyr-0760 | [4] |
Experimental Protocols for Identifying IRS1 Binding Partners
The identification of IRS1 binding partners relies on a set of powerful molecular and proteomic techniques. The following sections provide detailed methodologies for the most common and effective approaches.
Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)
Co-IP is a robust method to isolate IRS1 and its interacting proteins from a complex mixture, such as a cell lysate.[6] Subsequent analysis by mass spectrometry allows for the identification of the co-precipitated proteins.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells of interest (e.g., L6 myotubes, HEK293T cells) to approximately 80-90% confluency.
-
Treat cells as required (e.g., serum starvation followed by insulin stimulation).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-IRS1 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them extensively (3-5 times) with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue or a mass spectrometry-compatible silver stain.
-
Excise the entire lane or specific bands of interest.
-
Perform in-gel digestion of the proteins with trypsin.
-
Extract the resulting peptides from the gel.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Sequest, Mascot) against a relevant protein database.
-
For quantitative analysis, label-free quantification or metabolic labeling techniques like SILAC can be employed.[7][8]
-
Peptide Pull-Down Assay
This technique utilizes synthetic peptides corresponding to specific regions of IRS1 (often with and without phosphorylation) to "pull down" interacting proteins from a cell lysate.[4]
Protocol:
-
Peptide Synthesis and Immobilization:
-
Synthesize biotinylated peptides corresponding to the IRS1 sequence of interest (e.g., a 15-20 amino acid region) with and without phosphorylation at a specific tyrosine residue.
-
Immobilize the biotinylated peptides on streptavidin-coated agarose or magnetic beads.
-
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Co-IP-MS protocol.
-
-
Pull-Down:
-
Incubate the cell lysate with the immobilized peptides (phosphorylated and non-phosphorylated) overnight at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting with antibodies against candidate proteins or by mass spectrometry for unbiased identification.
-
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method used to discover binary protein-protein interactions in vivo within a yeast cell.[9][10]
Protocol:
-
Vector Construction:
-
Clone the full-length IRS1 or a specific domain into a "bait" vector, which fuses the IRS1 sequence to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4 or LexA).[9]
-
Construct a "prey" library by cloning a cDNA library from the tissue or cell type of interest into a prey vector, which fuses the cDNA library to the activation domain (AD) of the same transcription factor.[9]
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library plasmids.[9] The reporter strain contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter that is recognized by the DBD.
-
-
Screening for Interactions:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine). Only yeast cells where the bait and prey proteins interact will be able to grow, as the interaction brings the DBD and AD into proximity, reconstituting the transcription factor and activating the reporter genes.[9]
-
Positive clones are then typically subjected to a secondary screen, such as a β-galactosidase assay, for further confirmation.
-
-
Identification of Interacting Partners:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert in the prey plasmid to identify the protein that interacts with IRS1.
-
Visualizing IRS1 Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex relationships and processes described, the following diagrams have been generated using the DOT language.
Signaling Pathways
Experimental Workflows
Conclusion
The study of the IRS1 interactome is a dynamic and expanding field. The application of advanced proteomic techniques continues to uncover novel binding partners and regulatory mechanisms, providing deeper insights into the complex role of IRS1 in health and disease. The methodologies and data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the intricacies of IRS1-mediated signaling networks. This knowledge is essential for the identification of new therapeutic targets for the treatment of insulin resistance and related metabolic disorders.
References
- 1. Role of binding proteins to IRS-1 in insulin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Interaction With Insulin Receptor Substrate 1, a Novel Abnormality in Insulin Resistance and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Phosphotyrosine Interactome of the Insulin Receptor Family and Its Substrates IRS-1 and IRS-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Binding of IRS to insulin receptor [reactome.org]
- 6. Label-Free Proteomic Identification of Endogenous, Insulin-Stimulated Interaction Partners of Insulin Receptor Substrate-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 10. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of IRS1 C-terminal Peptides: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of Insulin Receptor Substrate 1 C-terminal Domain in Cellular Signaling and its Therapeutic Potential
The Insulin Receptor Substrate 1 (IRS1) is a key scaffolding protein that orchestrates a multitude of cellular processes downstream of the insulin and insulin-like growth factor receptors. While the N-terminal domains of IRS1 are crucial for its recruitment to the activated receptor, the C-terminal region serves as the primary signaling hub, integrating and propagating signals to various downstream effector pathways. This technical guide provides a comprehensive overview of the structure, function, and regulation of IRS1 C-terminal peptides, with a focus on their role in health and disease, and their potential as targets for therapeutic intervention.
The C-terminal Region: A Dynamic Signaling Scaffold
The C-terminal tail of IRS1 is an intrinsically disordered region, a characteristic that allows for a high degree of conformational flexibility and facilitates interactions with a diverse array of signaling partners.[1] This region is rich in tyrosine and serine/threonine residues, which upon phosphorylation, create docking sites for proteins containing Src Homology 2 (SH2) and other phosphotyrosine-binding (PTB) domains.[2][3]
Tyrosine Phosphorylation: The "On" Switch
Upon insulin receptor activation, multiple tyrosine residues within the C-terminal domain of IRS1 become rapidly phosphorylated. These phosphotyrosine motifs, particularly the YXXM motif, serve as high-affinity binding sites for the SH2 domains of the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K), a critical downstream effector.[4][5] The recruitment of PI3K to IRS1 initiates a cascade of events leading to the activation of the AKT/PKB signaling pathway, which is central to most of the metabolic actions of insulin, including glucose uptake and glycogen synthesis.
Beyond PI3K, other SH2 domain-containing proteins that bind to the phosphorylated C-terminal tail of IRS1 include:
-
Growth factor receptor-bound protein 2 (Grb2): This adaptor protein links IRS1 to the Ras/MAPK pathway, which is primarily involved in mitogenic and cell growth signals.[6]
-
SH2 domain-containing protein tyrosine phosphatase 2 (SHP-2): This phosphatase can both positively and negatively regulate insulin signaling, and its interaction with IRS1 is crucial for fine-tuning the cellular response.[7]
-
Nck and Crk: These are adaptor proteins that can link IRS1 to other signaling pathways involved in cytoskeletal rearrangement and cell motility.[2]
The specific complement of SH2 domain-containing proteins that bind to the phosphorylated IRS1 C-terminus can vary depending on the cellular context and the specific tyrosine residues that are phosphorylated, allowing for a highly nuanced and adaptable signaling response.
Serine/Threonine Phosphorylation: A Complex Regulatory Layer
The C-terminal region of IRS1 is also subject to extensive phosphorylation on serine and threonine residues. This mode of regulation adds a significant layer of complexity to insulin signaling, as it can both positively and negatively modulate IRS1 function.[2]
Negative Regulation: A key mechanism of insulin resistance involves the phosphorylation of specific serine residues in the C-terminal domain of IRS1 by various kinases, including JNK, IKK, and S6K1.[8][9] This "negative feedback" phosphorylation can:
-
Inhibit the interaction between IRS1 and the insulin receptor: This prevents the initial tyrosine phosphorylation of IRS1, effectively shutting down the signaling cascade at its origin.
-
Promote the degradation of IRS1: Phosphorylation at certain serine sites can target IRS1 for ubiquitination and subsequent degradation by the proteasome, leading to a long-term desensitization to insulin.
-
Directly interfere with the binding of downstream effectors: Phosphorylation of serine residues in close proximity to tyrosine docking sites can sterically hinder the binding of SH2 domain-containing proteins.
A cluster of serine phosphorylation sites located C-terminal to the PTB domain has been termed the "Phosphorylation Insulin Resistance (PIR)" domain. Phosphorylation within this region is strongly associated with the development of insulin resistance.
Positive Regulation: While many serine phosphorylation events are inhibitory, some can enhance or prolong insulin signaling. For instance, phosphorylation by certain kinases can protect IRS1 from dephosphorylation by tyrosine phosphatases, thereby sustaining the signal.
Quantitative Analysis of IRS1 C-terminal Peptide Interactions
The precise regulation of insulin signaling is highly dependent on the affinity and kinetics of the interactions between IRS1 C-terminal peptides and their binding partners. The following tables summarize key quantitative data from the literature.
| Interacting Proteins | IRS1 Phosphopeptide Motif | Dissociation Constant (Kd) | Technique | Reference |
| p85 SH2 domains (N- and C-terminal) | pYMXM | 0.3 - 3 nM | Surface Plasmon Resonance (BIAcore) | [4] |
| Insulin-like Growth Factor-1 Receptor (IGF-1R) - activated | Full-length IRS-1 | 8.06 x 10⁹ M⁻¹ (Affinity Constant) | Surface Plasmon Resonance (SPR) | [10] |
| Insulin-like Growth Factor-1 Receptor (IGF-1R) - unactivated | Full-length IRS-1 | 9.81 x 10⁸ M⁻¹ (Affinity Constant) | Surface Plasmon Resonance (SPR) | [10] |
| ZAP70 SH2 domains (tandem) | Bisphosphorylated ITAM peptide | 32 nM | Isothermal Titration Calorimetry (ITC) | [11] |
| Fyn SH2 domain | Cognate phosphopeptide | ~1 µM | Isothermal Titration Calorimetry (ITC) | [11] |
Table 1: Binding Affinities of IRS1 C-terminal Peptides and Interacting Proteins. This table provides a summary of reported dissociation constants (Kd) or affinity constants for the interaction of phosphorylated IRS1 peptides with various SH2 domain-containing proteins and the insulin receptor.
| Phosphorylation Site | Kinase(s) | Time Course of Phosphorylation | Technique | Reference |
| Ser302 (rat) | PKC-ζ | Early event, maximal after 10 minutes of insulin stimulation, with a clear reduction after 30-120 minutes. | Western Blot with phospho-specific antibodies | [1] |
| Ser307 (rat) | JNK, IKK, S6K1 | Slower kinetics, with a maximum after 60 minutes of insulin stimulation. | Western Blot with phospho-specific antibodies | [1] |
| Thr446 (human) | Unknown | Substantial increase upon insulin or TNF-α stimulation. | HPLC-ESI-MS/MS | [12][13] |
| Ser1078 (human) | Unknown | No obvious change in phosphorylation level upon insulin or TNF-α stimulation. | HPLC-ESI-MS/MS | [12][13] |
| Ser323 (human) | p70S6K, PKCζ, JNK, PKCθ, IKKβ | Basal phosphorylation is increased in type 2 diabetic patients. | HPLC-ESI-MS/MS | [14] |
| Ser527 (human) | Unknown | Insulin increases phosphorylation. | HPLC-ESI-MS/MS | [14] |
| Ser531 (human) | Unknown | Insulin increases phosphorylation. | HPLC-ESI-MS/MS | [14] |
Table 2: Kinetics of IRS1 C-terminal Serine/Threonine Phosphorylation. This table summarizes the temporal dynamics of phosphorylation at specific serine/threonine residues within the IRS1 C-terminal domain in response to insulin stimulation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of IRS1 C-terminal peptides.
Immunoprecipitation of IRS1
This protocol describes the isolation of IRS1 from cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-IRS1 antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Triton X-100)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Lysate Preparation: Lyse cells or tissues in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-IRS1 antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the immunoprecipitated proteins. Centrifuge to pellet the beads and collect the supernatant containing the enriched IRS1.
In Vitro Kinase Assay for IRS1 Phosphorylation
This protocol is used to determine if a specific kinase can directly phosphorylate IRS1 or a peptide derived from its C-terminus.
Materials:
-
Recombinant active kinase
-
Recombinant IRS1 protein or C-terminal peptide substrate
-
Kinase buffer (typically contains HEPES, MgCl₂, MnCl₂, DTT)
-
[γ-³²P]ATP or cold ATP
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
Phosphocellulose paper or SDS-PAGE for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase, IRS1 substrate, and kinase buffer.
-
Initiation: Start the reaction by adding ATP (radiolabeled or cold).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the quenching solution or Laemmli buffer.
-
Analysis:
-
Radiolabeled Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.[15]
-
Non-radiolabeled Assay: Separate the reaction products by SDS-PAGE and analyze the phosphorylation of IRS1 by Western blotting using a phospho-specific antibody or by mass spectrometry.[16]
-
Mass Spectrometry for Phosphopeptide Mapping of IRS1
This protocol outlines the general workflow for identifying and quantifying phosphorylation sites on IRS1.
Materials:
-
Immunoprecipitated or purified IRS1
-
Denaturing buffer (e.g., urea-based)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
Phosphopeptide enrichment materials (e.g., TiO₂ or Fe-IMAC beads)
-
HPLC system coupled to a mass spectrometer (e.g., Orbitrap)
Procedure:
-
Sample Preparation: Denature, reduce, and alkylate the protein sample.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.
-
Phosphopeptide Enrichment (Optional but Recommended): To increase the detection of low-abundance phosphopeptides, enrich for them using affinity chromatography.
-
LC-MS/MS Analysis: Separate the peptides by reverse-phase HPLC and analyze them by tandem mass spectrometry. The mass spectrometer will determine the mass of the peptides and then fragment them to obtain sequence information.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify the peptides and pinpoint the exact location of the phosphorylation sites. Relative quantification can be achieved using label-free or label-based approaches.[12][13][17]
Visualizing the IRS1 C-terminal Signaling Network
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving IRS1 C-terminal peptides.
Figure 1: Simplified signaling pathway of IRS1 C-terminal peptide function.
References
- 1. researchgate.net [researchgate.net]
- 2. Serine Phosphorylation Proximal to Its Phosphotyrosine Binding Domain Inhibits Insulin Receptor Substrate 1 Function and Promotes Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The new elements of insulin signaling. Insulin receptor substrate-1 and proteins with SH2 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Increased Interaction With Insulin Receptor Substrate 1, a Novel Abnormality in Insulin Resistance and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serine phosphorylation of insulin receptor substrate 1 by inhibitor kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of IRS-1 Ser-1101 as a target of S6K1 in nutrient- and obesity-induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of receptor phosphorylation on the binding between IRS-1 and IGF-1R as revealed by surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantification of phosphorylation of insulin receptor substrate-1 by HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Global IRS-1 phosphorylation analysis in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.3 |. In vitro kinase assays [bio-protocol.org]
- 16. In vitro kinase assay [protocols.io]
- 17. Label-free Relative Quantification of Co-eluting Isobaric Phosphopeptides of Insulin Receptor Substrate-1 by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: IRS1 Peptide Fragments and Their Role in Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin Receptor Substrate 1 (IRS1) is a critical scaffolding protein in the insulin signaling pathway, orchestrating a multitude of cellular responses that culminate in glucose uptake and utilization. The modular structure of IRS1, comprising several distinct functional domains, has made it an attractive target for therapeutic intervention in metabolic diseases such as type 2 diabetes. This technical guide provides a comprehensive overview of the role of specific IRS1 peptide fragments in modulating glucose metabolism. We delve into the signaling pathways governed by these domains, present quantitative data on the effects of key peptide fragments, and provide detailed experimental protocols for their investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of insulin signaling and develop novel therapeutics targeting the IRS1 axis.
Introduction to IRS1 and Its Domains in Glucose Metabolism
Insulin signaling is paramount for maintaining glucose homeostasis. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, creating docking sites for substrate proteins, of which IRS1 is a primary mediator.[1][2] IRS1, a large cytoplasmic protein, acts as a molecular scaffold, integrating upstream signals from the IR and propagating them to downstream effector pathways that ultimately regulate glucose transport.[2][3] The function of IRS1 is dictated by its distinct structural domains, each with specific interaction partners and roles in the signaling cascade.
The key domains of IRS1 include:
-
Pleckstrin Homology (PH) Domain: Located at the N-terminus, the PH domain is crucial for the proper localization of IRS1 to the plasma membrane, facilitating its interaction with the activated insulin receptor.[4][5] This domain binds to phosphoinositides in the cell membrane, bringing IRS1 into proximity with the IR.[4]
-
Phosphotyrosine Binding (PTB) Domain: Also situated in the N-terminal region, the PTB domain directly binds to the phosphorylated NPXY motif (specifically at Tyr972) in the juxtamembrane region of the activated insulin receptor.[6][7][8] This interaction is a critical early step in the insulin signaling cascade.
-
C-terminal Tail with Multiple Phosphorylation Sites: The long C-terminal tail of IRS1 contains numerous tyrosine phosphorylation sites. Once phosphorylated by the IR kinase, these sites serve as docking motifs for various SH2 domain-containing proteins, most notably the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[9] A key motif in this region is the YMXM sequence.
-
SAIN (Shc and IRS1 NPXY binding) Domain: This domain is involved in the negative regulation of IRS1 signaling. It can interact with components of the mTOR signaling pathway, such as Raptor, leading to serine phosphorylation of IRS1, which can attenuate insulin signaling.[2][6][10]
Dysregulation of IRS1 function, often through altered phosphorylation or expression, is a hallmark of insulin resistance and type 2 diabetes.[11] Therefore, understanding the specific roles of its constituent domains and the potential for using peptide fragments derived from these domains to modulate signaling is of significant therapeutic interest.
IRS1 Signaling Pathway in Glucose Uptake
The canonical pathway leading from IRS1 activation to glucose uptake is a well-characterized cascade of events. The following diagram illustrates this critical signaling pathway.
Caption: IRS1 Signaling Pathway to Glucose Uptake.
Quantitative Effects of IRS1-Derived Peptides on Glucose Metabolism
The study of synthetic peptide fragments derived from IRS1 has provided valuable insights into the specific roles of its different domains. While comprehensive comparative data is still emerging, several key findings have been reported.
| Peptide Fragment/Domain | Sequence/Target | Cell Line | Assay | Effect | Reference |
| PH Domain (overexpression) | Full-length PH domain | 3T3-L1 adipocytes | IRS1 Tyr phosphorylation | Inhibition | [4] |
| PH Domain (overexpression) | Full-length PH domain | L6 myoblasts | Insulin-stimulated GLUT4 translocation | ~60% reduction | [4] |
| PTB Domain Peptide | Phosphopeptide from IR juxtamembrane region (contains NPXY motif) | N/A (in vitro) | Isothermal Titration Calorimetry (Binding Assay) | Enthalpy-driven binding to IRS1 PTB domain | [1] |
| YMXM Motif Peptide | KKSRGDYMTMQIG-NH2 (IRS1 979-989) | N/A | PI3K p85 subunit binding | Binds to SH2 domains of p85 | [9] |
| SAIN Domain | Interacts with Raptor | HEK293 cells | IRS1 Ser636/639 phosphorylation | Mediates mTOR-dependent inhibitory phosphorylation | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of IRS1 peptide fragments on glucose metabolism. Below are protocols for key experiments.
Peptide Synthesis and Purification
Synthetic peptides corresponding to specific domains of IRS1 can be generated using standard solid-phase peptide synthesis (SPPS) protocols.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Selection: Choose a suitable resin based on the C-terminal amino acid of the desired peptide.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain on the resin.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the newly added amino acid.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Cell Culture and Treatment
L6 myotubes and 3T3-L1 adipocytes are commonly used cell lines for studying insulin-stimulated glucose uptake.
Protocol: Cell Culture and Peptide Treatment
-
Cell Culture: Culture L6 myoblasts or 3T3-L1 preadipocytes in appropriate growth medium (e.g., DMEM with 10% FBS).
-
Differentiation: Induce differentiation into myotubes (L6) or adipocytes (3T3-L1) using established protocols (e.g., insulin, dexamethasone, and IBMX for 3T3-L1).
-
Serum Starvation: Prior to experiments, serum-starve the differentiated cells for 3-4 hours in serum-free medium.
-
Peptide Treatment: Incubate the cells with the desired concentration of the IRS1 peptide fragment for a specified duration. Note: For intracellular targets, a cell-penetrating peptide sequence may need to be conjugated to the IRS1 peptide, or other delivery methods like electroporation or lipofection may be required.[12][13][14]
-
Insulin Stimulation: For experiments investigating the modulation of insulin signaling, stimulate the cells with insulin (e.g., 100 nM) for the final 15-30 minutes of the incubation period.
Glucose Uptake Assay
This assay measures the rate of glucose transport into cells.
Protocol: 2-Deoxy-D-[³H]-glucose Uptake Assay [15]
-
Cell Preparation: Differentiate and treat cells with IRS1 peptides and/or insulin as described above in multi-well plates.
-
Wash: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Glucose Uptake: Incubate the cells with KRH buffer containing 2-deoxy-D-[³H]-glucose and unlabeled 2-deoxy-D-glucose for a defined period (e.g., 5-10 minutes).
-
Stop Reaction: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of the lysates to normalize the glucose uptake data.
Western Blotting for Signaling Proteins
Western blotting is used to assess the phosphorylation status of key signaling proteins like Akt.
Protocol: Western Blotting for p-Akt/Total Akt [16]
-
Cell Lysis: After peptide and/or insulin treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the workflows for peptide synthesis and for assessing the impact of an IRS1 peptide fragment on glucose uptake.
Caption: Workflow for Synthetic Peptide Production.
Caption: Experimental Workflow for Peptide Functional Assessment.
Conclusion and Future Directions
IRS1 peptide fragments represent powerful tools for dissecting the intricacies of the insulin signaling pathway and hold potential as therapeutic leads. Peptides derived from the PH and PTB domains can modulate the initial steps of IRS1 recruitment and activation, while those from the C-terminal tail can influence the binding of downstream effectors like PI3K. Furthermore, peptides from the SAIN domain could offer a means to interfere with negative regulatory feedback loops.
Future research should focus on a more systematic evaluation of a wider range of IRS1-derived peptides, including those spanning different phosphorylation sites and interaction motifs. Quantitative structure-activity relationship (QSAR) studies could aid in the design of more potent and specific peptide modulators. Additionally, the development of effective cell delivery strategies for these peptides will be critical for their translation into in vivo studies and potential therapeutic applications. The continued exploration of IRS1 peptide fragments will undoubtedly deepen our understanding of glucose metabolism and may pave the way for novel treatments for insulin resistance and type 2 diabetes.
References
- 1. Phosphotyrosine binding domains of Shc and insulin receptor substrate 1 recognize the NPXpY motif in a thermodynamically distinct manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation Codes in IRS-1 and IRS-2 Are Associated with the Activation/Inhibition of Insulin Canonical Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthetic peptides for the precise transportation of proteins of interests to selectable subcellular areas [frontiersin.org]
- 4. The Pleckstrin Homology (PH) Domain-Interacting Protein Couples the Insulin Receptor Substrate 1 PH Domain to Insulin Signaling Pathways Leading to Mitogenesis and GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The insulin receptor substrate (IRS)-1 pleckstrin homology domain functions in downstream signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure of the IRS-1 PTB domain bound to the juxtamembrane region of the insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IRS1-derived peptide - 1 mg [eurogentec.com]
- 10. Raptor Binds the SAIN (Shc and IRS-1 NPXY Binding) Domain of Insulin Receptor Substrate-1 (IRS-1) and Regulates the Phosphorylation of IRS-1 at Ser-636/639 by mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insulin receptor substrate (IRS) 1 is reduced and IRS-2 is the main docking protein for phosphatidylinositol 3-kinase in adipocytes from subjects with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
The intricate dance of cell signaling: A technical guide to IRS1 peptide interactions with SH2 domains
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between Insulin Receptor Substrate 1 (IRS1) and Src Homology 2 (SH2) domains is paramount for deciphering cellular signaling cascades and developing targeted therapeutics. This in-depth guide provides a comprehensive overview of these critical protein-protein interactions, complete with quantitative binding data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
At the heart of numerous physiological processes, from glucose metabolism to cell growth, lies the intricate signaling network orchestrated by the insulin receptor and its downstream effectors. A key player in this network is IRS1, a scaffolding protein that, upon tyrosine phosphorylation by the activated insulin receptor, provides docking sites for a multitude of signaling proteins containing SH2 domains. This recruitment is a critical event that initiates the propagation of the insulin signal through various downstream pathways.
Quantitative Analysis of IRS1-SH2 Domain Interactions
The affinity of SH2 domains for specific phosphotyrosine (pY) motifs on IRS1 is a key determinant of signaling specificity and strength. The dissociation constant (Kd) is a common metric used to quantify this binding affinity, with a lower Kd value indicating a stronger interaction. The following table summarizes key quantitative data for the interaction of various IRS1 phosphopeptides with the SH2 domains of prominent signaling proteins.
| IRS1 Phosphopeptide (Human) | SH2 Domain-Containing Protein | SH2 Domain | Binding Affinity (Kd) | Experimental Method |
| pY612 (pYMPM) | PI 3-Kinase (p85α) | N-terminal SH2 | 0.3 nM[1][2] | Surface Plasmon Resonance (SPR) |
| pY612 (pYMPM) | PI 3-Kinase (p85α) | C-terminal SH2 | 3 nM[1][2] | Surface Plasmon Resonance (SPR) |
| pY896 (pYVNI) | Grb2 | SH2 | High Affinity[3][4] | Co-immunoprecipitation |
| pY1179 | SHP2 | N-terminal SH2 | High Affinity[5] | Not specified |
| pY1229 | SHP2 | C-terminal SH2 | High Affinity[5] | Not specified |
Note: "High Affinity" is indicated where specific Kd values were not provided in the cited literature, but the interaction was characterized as strong.
Key Signaling Pathways Involving IRS1-SH2 Interactions
The binding of SH2 domain-containing proteins to phosphorylated IRS1 triggers the activation of several crucial signaling pathways. The three major pathways initiated by these interactions are the PI3K/Akt pathway, the Ras/MAPK pathway, and the SHP2-mediated signaling pathway.
The PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling route that governs cell survival, growth, and metabolism. Upon insulin stimulation, the insulin receptor phosphorylates IRS1 on multiple tyrosine residues, creating binding sites for the SH2 domains of the p85 regulatory subunit of PI3K.[6] This interaction recruits PI3K to the plasma membrane and activates its catalytic subunit, p110. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger that activates the serine/threonine kinase Akt.
The Ras/MAPK Pathway
The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway is primarily involved in regulating cell proliferation, differentiation, and survival. IRS1 links the insulin receptor to this pathway through the adapter protein Grb2.[3][4] Grb2 contains an SH2 domain that binds to a specific phosphotyrosine motif on IRS1 (pYVNI).[7] Grb2 is constitutively associated with the guanine nucleotide exchange factor Son of Sevenless (SOS). The recruitment of the Grb2-SOS complex to the plasma membrane via IRS1 brings SOS into proximity with the small G protein Ras, facilitating the exchange of GDP for GTP and activating Ras. Activated Ras then initiates a phosphorylation cascade that ultimately leads to the activation of MAP kinases (e.g., ERK1/2).
SHP2-Mediated Signaling
The protein tyrosine phosphatase SHP2 also contains SH2 domains and is recruited to phosphorylated IRS1.[8] The role of SHP2 in insulin signaling is complex and can be both positive and negative. SHP2 can dephosphorylate IRS1 at certain sites, leading to a termination of the signal. However, SHP2 has also been implicated in the activation of the Ras/MAPK pathway, suggesting a more nuanced regulatory role.
Detailed Experimental Protocols
The quantitative analysis of IRS1 peptide-SH2 domain interactions relies on a variety of biophysical techniques. Below are detailed methodologies for three key experimental approaches.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Methodology:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: The SH2 domain (ligand) is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface. The protein is covalently coupled to the dextran matrix via amine coupling. Remaining active esters are deactivated with an injection of ethanolamine.
-
Analyte Injection: The IRS1 phosphopeptide (analyte) is diluted in running buffer (e.g., HBS-EP) at various concentrations and injected over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time as a sensorgram. Association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The dissociation constant (Kd) is calculated as koff/kon.
-
Regeneration: After each analyte injection, the sensor surface is regenerated by injecting a solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of two molecules, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: The SH2 domain is placed in the sample cell, and the IRS1 phosphopeptide is loaded into the injection syringe. Both samples must be in identical buffer to minimize heat of dilution effects.
-
Titration: A series of small aliquots of the peptide solution are injected into the protein solution in the sample cell.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the calorimeter.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of peptide to protein. The resulting binding isotherm is fitted to a binding model to determine the stoichiometry (n), binding constant (Ka, the inverse of Kd), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger, unlabeled partner.
Methodology:
-
Probe Preparation: The IRS1 phosphopeptide is labeled with a fluorescent dye (e.g., fluorescein).
-
Binding Reaction: A fixed concentration of the fluorescently labeled peptide is incubated with increasing concentrations of the unlabeled SH2 domain in a microplate.
-
Polarization Measurement: The plate is excited with polarized light, and the polarization of the emitted fluorescence is measured. As the SH2 domain binds to the fluorescent peptide, the rotational motion of the peptide slows down, resulting in an increase in fluorescence polarization.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of the SH2 domain. The data is fitted to a sigmoidal dose-response curve to determine the Kd.
References
- 1. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SH2/SH3 domain-containing protein GRB2 interacts with tyrosine-phosphorylated IRS1 and Shc: implications for insulin control of ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Role of IRS-1-GRB-2 complexes in insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The insulin receptor substrate 1 associates with the SH2-containing phosphotyrosine phosphatase Syp - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Synthetic IRS1 Peptides in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin Receptor Substrate 1 (IRS1) is a critical intracellular adaptor protein that plays a pivotal role in the insulin and insulin-like growth factor (IGF-1) signaling pathways.[1][2] Upon activation of the insulin receptor tyrosine kinase, IRS1 becomes phosphorylated on multiple tyrosine residues.[3][4][5] These phosphorylated tyrosines serve as docking sites for various downstream signaling molecules containing Src homology 2 (SH2) domains, such as phosphatidylinositol 3-kinase (PI3K) and Grb2.[2][6] The activation of these downstream pathways is crucial for mediating the metabolic and mitogenic effects of insulin, including glucose uptake and glycogen synthesis.[6][7]
Dysregulation of IRS1 phosphorylation is a key factor in the development of insulin resistance and type 2 diabetes.[2][4] Synthetic peptides derived from the phosphorylation sites of IRS1 serve as valuable tools for studying the activity of the insulin receptor kinase and other kinases involved in this pathway. These peptides offer a specific and reproducible substrate for in vitro kinase assays, facilitating the screening of potential therapeutic agents that modulate kinase activity. This document provides detailed protocols for using synthetic IRS1 peptides in non-radioactive kinase assays, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflow.
IRS1 Signaling Pathway
The binding of insulin to its receptor triggers a conformational change, leading to the autophosphorylation of the receptor's intracellular tyrosine kinase domains. This activation enables the receptor to phosphorylate IRS1 on specific tyrosine residues. Phosphorylated IRS1 then recruits and activates downstream effector proteins, initiating two major signaling cascades: the PI3K/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the Ras/MAPK pathway, which is involved in cell growth and differentiation.[6]
Application: Non-Radioactive In Vitro Kinase Assay
This protocol describes a non-radioactive, ELISA-based method for measuring the activity of a tyrosine kinase using a synthetic biotinylated IRS1 peptide as a substrate.[8] The phosphorylated peptide is captured by an immobilized antibody specific for the phosphorylated tyrosine residue and detected using a streptavidin-conjugated enzyme.
Experimental Workflow
The workflow for the non-radioactive kinase assay involves the preparation of reagents, the kinase reaction, capture of the phosphorylated peptide, and signal detection.
Materials and Reagents
-
Kinase: Purified, active tyrosine kinase (e.g., Insulin Receptor Kinase domain).
-
Synthetic IRS1 Peptide: Biotinylated peptide containing a tyrosine phosphorylation site (e.g., Biotin-Ahx-KKEEYMMMM-NH2). The concentration should be optimized, typically in the range of 1-10 µM.
-
ATP: 10 mM stock solution in water, pH 7.4.
-
Kinase Reaction Buffer (2X): 100 mM HEPES (pH 7.4), 20 mM MgCl₂, 4 mM MnCl₂, 2 mM DTT, 0.2% Triton X-100.
-
Stop Solution: 50 mM EDTA, pH 8.0.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Coating Antibody: Anti-phosphotyrosine antibody (e.g., clone 4G10).
-
Coating Buffer: 0.1 M Sodium Carbonate, pH 9.5.
-
Blocking Buffer: PBS with 1% BSA.
-
Streptavidin-HRP: Streptavidin-conjugated Horseradish Peroxidase.
-
TMB Substrate: 3,3',5,5'-Tetramethylbenzidine.
-
Stop Solution for TMB: 1 M H₂SO₄.
-
96-well Microplate: High-binding polystyrene plate.
Protocol
Plate Coating:
-
Dilute the anti-phosphotyrosine antibody to 1-2 µg/mL in Coating Buffer.
-
Add 100 µL of the antibody solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
Kinase Assay:
-
Prepare the kinase reaction mix. For each reaction, combine:
-
25 µL of 2X Kinase Reaction Buffer.
-
5 µL of synthetic IRS1 peptide (to final concentration of 1-10 µM).
-
X µL of kinase (amount to be optimized).
-
X µL of distilled water to a final volume of 45 µL.
-
-
Initiate the reaction by adding 5 µL of ATP solution (to a final concentration of 100 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically.
-
Stop the reaction by adding 10 µL of Stop Solution.
-
Transfer 50 µL of the stopped reaction mixture to each well of the pre-coated and blocked 96-well plate.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate five times with Wash Buffer.
Detection:
-
Dilute Streptavidin-HRP in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the color development by adding 100 µL of 1 M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
Data Presentation
Quantitative data from kinase assays should be presented in a clear and organized manner to allow for easy comparison of results. A tabular format is recommended for summarizing key kinetic parameters or the effects of inhibitors.
Table 1: Representative Data for IRS1 Peptide Kinase Assay
| Condition | Kinase Activity (Absorbance at 450 nm) | % Inhibition |
| No Kinase Control | 0.05 ± 0.01 | N/A |
| Vehicle Control (DMSO) | 1.20 ± 0.08 | 0% |
| Inhibitor A (1 µM) | 0.65 ± 0.05 | 45.8% |
| Inhibitor B (1 µM) | 0.15 ± 0.02 | 87.5% |
Data are presented as mean ± standard deviation (n=3). % Inhibition is calculated relative to the vehicle control after subtracting the no kinase control signal.
Conclusion
Synthetic IRS1 peptides are indispensable tools for the detailed investigation of insulin signaling and the discovery of novel therapeutics. The non-radioactive kinase assay protocol provided here offers a safe, sensitive, and high-throughput method for assessing kinase activity.[9] By following these detailed application notes and protocols, researchers can obtain reliable and reproducible data to advance our understanding of the molecular mechanisms underlying insulin action and resistance.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Insulin receptor substrate 1 | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. Reduced Tyrosine and Serine-632 Phosphorylation of Insulin Receptor Substrate-1 in the Gastrocnemius Muscle of Obese Zucker Rat [mdpi.com]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. A nonradioactive assay for the insulin receptor tyrosine kinase: use in monitoring receptor kinase activity after activation of overexpressed protein kinase C alpha and high glucose treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IRS1 Peptide Substrates for In Vitro Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin Receptor Substrate 1 (IRS1) is a key scaffolding protein in the insulin and insulin-like growth factor (IGF-1) signaling pathways. Its phosphorylation on tyrosine and serine/threonine residues by a variety of kinases is a critical regulatory step in signal transduction, making it an important target for research in diabetes, cancer, and other metabolic diseases. Synthetic peptides derived from specific phosphorylation sites on IRS1 serve as valuable tools for in vitro kinase assays, enabling the study of kinase activity, substrate specificity, and the screening of potential inhibitors. These application notes provide an overview of commonly used IRS1 peptide substrates and detailed protocols for their use in in vitro phosphorylation assays.
IRS1 Signaling Pathway Overview
Upon binding of insulin or IGF-1 to their respective receptors, the receptor tyrosine kinase is activated, leading to the phosphorylation of IRS1 on multiple tyrosine residues. These phosphotyrosine sites act as docking sites for proteins containing Src Homology 2 (SH2) domains, such as Phosphoinositide 3-kinase (PI3K) and Growth factor receptor-bound protein 2 (Grb2). This initiates downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways, which regulate glucose metabolism, cell growth, and survival.
In addition to tyrosine phosphorylation, IRS1 is also phosphorylated on numerous serine/threonine residues by kinases such as S6 Kinase 1 (S6K1), Protein Kinase B (Akt), Glycogen Synthase Kinase 3 (GSK-3), and members of the Protein Kinase C (PKC) family. Serine/threonine phosphorylation can modulate IRS1 function, often leading to an attenuation of insulin signaling, and is implicated in the development of insulin resistance.
Commonly Used IRS1 Peptide Substrates
Several synthetic peptides corresponding to specific phosphorylation sites on IRS1 are commercially available or can be custom synthesized. These peptides are valuable for assaying the activity of specific kinases.
| Peptide Name | Sequence | Phosphorylation Site | Primary Kinase(s) | Reference(s) |
| IRS1 (Y608) | KKHTDDGYMPMSPGVA | Tyrosine 608 (mouse) | JAK1, JAK2 | |
| IRS1 (Y612) | KHTDDGYMPMSPGVA | Tyrosine 612 (human) | Insulin Receptor | |
| IRS1 (Y989) | GGYMPMSPGVAPQQI | Tyrosine 989 (human) | Insulin Receptor | |
| IRS1 (S307) | RRASEDDSGY(p)307MSPGGSP | Serine 307 (rat) | JNK, IKK | |
| IRS1 (S636/639) | RRASEFDDAM(pS)636P(pS)639PQS | Serine 636/639 (human) | mTOR/S6K1 | |
| IRS1 (S1101) | RRAARLDS(p)1101LDTLV | Serine 1101 (human) | S6K1, Pim Kinases | |
| IRS1 (S332) | GSPGSPQS(p)332PLGS | Serine 332 (human) | GSK-3 |
Note: The exact sequence and length of commercially available peptides may vary. It is recommended to consult the manufacturer's data sheet for precise information.
Quantitative Data for In Vitro Kinase Assays
The following table provides a template for summarizing key quantitative data from in vitro kinase assays using IRS1 peptide substrates. Specific values for Michaelis-Menten constants (Km) and maximum velocity (Vmax) are highly dependent on the specific kinase, peptide substrate, and assay conditions, and should be determined empirically.
| Kinase | IRS1 Peptide Substrate | Km (µM) | Vmax (pmol/min/µg) | Specific Activity (pmol/min/µg) | Assay Conditions |
| Insulin Receptor | IRS1 (Y612) | Data not available | Data not available | Data not available | 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 100 µM ATP, 50 µM peptide, 30°C |
| S6K1 | IRS1 (S1101) | Data not available | Data not available | Data not available | 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 100 µM ATP, 50 µM peptide, 30°C |
| Akt | IRS1 (Crosstide) | Data not available | Data not available | Data not available | 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM sodium orthovanadate, 2 mM DTT, 100 µM ATP, 50 µM peptide, 30°C |
| GSK-3 | IRS1 (S332) | Data not available | Data not available | Data not available | 25 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 100 µM ATP, 50 µM peptide, 30°C |
Experimental Protocols
Protocol 1: Radioactive In Vitro Kinase Assay (Filter Binding Method)
This protocol describes a common method for measuring kinase activity using a radiolabeled ATP analog ([γ-³²P]ATP) and subsequent capture of the phosphorylated peptide on a phosphocellulose filter.
Materials:
-
Kinase of interest (e.g., purified Insulin Receptor Kinase, S6K1)
-
IRS1 peptide substrate
-
Kinase reaction buffer (specific to the kinase, see table above)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Unlabeled ATP
-
Phosphoric acid (e.g., 75 mM)
-
P81 phosphocellulose filter paper
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, the desired concentration of IRS1 peptide substrate (e.g., 50 µM), and the purified kinase (the optimal amount should be determined empirically). The final volume is typically 25-50 µL.
-
Initiate the Reaction: Add [γ-³²P]ATP to the reaction mixture to a final concentration of 10-100 µM. The specific activity of the ATP should be adjusted with unlabeled ATP to ensure that the reaction is linear with respect to time and enzyme concentration.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). It is crucial to ensure the reaction is within the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a labeled P81 phosphocellulose filter paper. Immediately immerse the filter paper in a beaker containing 0.5% phosphoric acid.
-
Wash the Filters: Wash the filter papers three times for 5-10 minutes each in a large volume of 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP. A final wash with acetone can facilitate drying.
-
Quantification: Place the dried filter papers into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of phosphate incorporated into the peptide substrate based on the specific activity of the [γ-³²P]ATP and the counts per minute (CPM) obtained.
Protocol 2: Fluorescence-Based In Vitro Kinase Assay
This protocol describes a non-radioactive method for measuring kinase activity using a fluorescently labeled IRS1 peptide and detecting the phosphorylation event through changes in fluorescence properties, such as fluorescence polarization (FP) or Förster resonance energy transfer (FRET).
Materials:
-
Kinase of interest
-
Fluorescently labeled IRS1 peptide substrate (e.g., with FAM or TAMRA)
-
Kinase reaction buffer
-
ATP
-
Stop solution (e.g., containing EDTA to chelate Mg²⁺)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents: Prepare the kinase, fluorescently labeled IRS1 peptide, and ATP in the appropriate kinase reaction buffer.
-
Set up the Reaction: In a suitable microplate (e.g., a black 384-well plate for fluorescence assays), add the kinase and the fluorescently labeled IRS1 peptide.
-
Initiate the Reaction: Start the reaction by adding ATP to the wells. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the plate at room temperature or 30°C for the desired time (e.g., 60 minutes). The plate may be sealed to prevent evaporation.
-
Stop the Reaction: Terminate the reaction by adding a stop solution containing a chelating agent like EDTA. For some assay formats, a specific antibody that binds to the phosphorylated peptide is added at this step to generate a detectable signal (e.g., in HTRF or FP assays).
-
Detection: Read the fluorescence signal (e.g., fluorescence intensity, polarization, or FRET ratio) using a microplate reader.
-
Data Analysis: The change in fluorescence is proportional to the extent of peptide phosphorylation. Calculate kinase activity based on a standard curve if necessary and compare the signals from test compounds to controls.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Signal (Radioactive Assay) | Incomplete washing of filter paper | Increase the volume and number of washes with phosphoric acid. |
| Non-specific binding of ATP to the filter | Pre-wet the filter paper with the reaction buffer before spotting the sample. | |
| Low Signal (Both Assays) | Inactive kinase | Use a fresh batch of kinase or confirm its activity with a known positive control substrate. |
| Suboptimal assay conditions | Optimize pH, Mg²⁺/Mn²⁺ concentration, and ATP concentration. | |
| Incorrect peptide sequence for the kinase | Ensure the peptide sequence contains the correct recognition motif for the kinase of interest. | |
| High Variability between Replicates | Pipetting errors | Use calibrated pipettes and careful pipetting techniques, especially with small volumes. |
| Inconsistent incubation times | Ensure all reactions are started and stopped at precise intervals. |
Conclusion
IRS1 peptide substrates are indispensable tools for the in vitro investigation of kinase activity and the screening of potential therapeutic agents. The choice between a radioactive and a fluorescence-based assay will depend on the specific application, available equipment, and safety considerations. By following these detailed protocols and optimizing the assay conditions, researchers can obtain reliable and reproducible data to advance our understanding of IRS1-mediated signaling in health and disease.
Application Notes: High-Throughput Screening of PI3K Inhibitors Using an IRS1-Derived Peptide
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/Akt/mTOR pathway is frequently implicated in a wide range of human diseases, most notably in cancer and type 2 diabetes, making it a prime target for therapeutic intervention.[2][4]
Activation of the Class I PI3K pathway is often initiated by receptor tyrosine kinases, such as the insulin receptor.[5][6] Upon ligand binding, the receptor phosphorylates adaptor proteins known as Insulin Receptor Substrates (IRS).[6][7] Specifically, phosphorylated tyrosine residues within YXXM motifs on IRS-1 serve as docking sites for the SH2 domains of the p85 regulatory subunit of PI3K.[7][8][9] This interaction recruits the p110 catalytic subunit of PI3K to the plasma membrane, leading to its activation.[9][10] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3), which subsequently activates downstream effectors like Akt.[4][5][11]
This application note describes a robust, high-throughput screening (HTS) assay for identifying and characterizing PI3K inhibitors. The assay utilizes a synthetic peptide derived from human IRS-1, which contains the key p85-binding motif. This peptide competitively binds to the PI3K enzyme, and its displacement by small molecule inhibitors can be sensitively measured using a fluorescence polarization (FP) assay format.
PI3K/Akt Signaling Pathway
The diagram below illustrates the canonical PI3K/Akt signaling pathway. The assay principle is based on disrupting the crucial interaction between the phosphorylated IRS-1 and the p85 subunit of PI3K. The IRS1-derived peptide mimics this interaction, and potential inhibitors are screened for their ability to prevent the binding of this peptide to PI3K.
Caption: The PI3K/Akt signaling cascade and the point of intervention for the screening assay.
Assay Principle: Fluorescence Polarization
Fluorescence Polarization (FP) is a solution-based, homogeneous technique ideal for monitoring molecular binding events.[12][13] The principle relies on the differential rotation speed of a small fluorescent molecule when it is free in solution versus when it is bound to a much larger molecule.
-
Low Polarization: A small, fluorescently-labeled IRS1 peptide tumbles rapidly in solution. When excited with polarized light, the emitted light is largely depolarized.
-
High Polarization: When the fluorescent peptide binds to the large PI3K enzyme, its tumbling is significantly slowed. This results in a higher degree of polarization in the emitted light.
-
Inhibition: In the presence of a competitive inhibitor, the fluorescent peptide is displaced from PI3K. It tumbles freely again, leading to a decrease in fluorescence polarization.
This change in polarization is directly proportional to the amount of peptide-protein binding and can be used to quantify the potency of inhibitory compounds.
Protocols
Protocol 1: PI3K Inhibitor Screening by Fluorescence Polarization
This protocol details a competitive binding assay to determine the IC50 values of test compounds against PI3K.
A. Reagents and Materials
-
This compound (Fluorescently Labeled):
-
Sequence: KKSRGDYMTMQIG-NH2[8]
-
Label: 5-FAM (Fluorescein) or similar fluorophore attached to the N-terminus.
-
Stock: 100 µM in DMSO. Store at -20°C.
-
-
Recombinant Human PI3K Enzyme:
-
Complex: p110α/p85α
-
Stock: 50 µg/mL in appropriate storage buffer. Store at -80°C.
-
-
Assay Buffer:
-
Composition: 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Preparation: Prepare fresh and keep on ice.
-
-
Test Compounds:
-
Stock: 10 mM in 100% DMSO.
-
Serial Dilutions: Prepare in 100% DMSO.
-
-
Positive Control Inhibitor:
-
Hardware:
-
384-well, non-binding surface, black microplates.
-
Plate reader capable of fluorescence polarization measurements (e.g., Excitation: 485 nm, Emission: 535 nm).
-
B. Experimental Workflow
The workflow for the HTS screening is outlined in the diagram below.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin - Wikipedia [en.wikipedia.org]
- 7. Role of insulin receptor substance-1 modulating PI3K/Akt insulin signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - 1 mg [anaspec.com]
- 9. Reactome | Active IRS recruits PI3K to the plasma membrane and activates it [reactome.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Utilizing IRS1 Phosphopeptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insulin Receptor Substrate 1 (IRS1) is a key cytoplasmic adaptor protein that plays a crucial role in the signaling cascades initiated by insulin and insulin-like growth factor 1 (IGF-1). Upon ligand binding to their respective receptors, the intrinsic tyrosine kinase activity of the receptor is activated, leading to the phosphorylation of multiple tyrosine residues on IRS1.[1] These phosphotyrosine motifs serve as docking sites for a variety of downstream signaling molecules containing Src homology 2 (SH2) domains, thereby propagating the signal to two major pathways: the phosphatidylinositol 3-kinase (PI3K)-Akt/PKB pathway, which is primarily involved in metabolic effects, and the Ras-MAPK pathway, which is mainly associated with mitogenic effects.[2]
In addition to tyrosine phosphorylation, IRS1 is also extensively phosphorylated on serine and threonine residues.[3] Serine/threonine phosphorylation can have both positive and negative regulatory effects on IRS1 function. For instance, phosphorylation at certain serine residues can inhibit insulin signaling and is implicated in the development of insulin resistance, a hallmark of type 2 diabetes.[3][4] Given its central role in metabolic regulation and cell growth, IRS1 is a critical target for drug discovery and development, particularly for therapeutics aimed at treating metabolic diseases and cancer.
Cell-based assays that specifically measure the phosphorylation of IRS1 at different residues are invaluable tools for both basic research and drug discovery. These assays allow for the investigation of signaling pathways, the identification of novel kinases and phosphatases that regulate IRS1, and the high-throughput screening of small molecules that modulate IRS1 phosphorylation. This document provides detailed application notes and protocols for various cell-based assays using IRS1 phosphopeptides.
IRS1 Signaling Pathway
The activation of the insulin or IGF-1 receptor triggers a conformational change that leads to its autophosphorylation on specific tyrosine residues. This creates docking sites for the phosphotyrosine-binding (PTB) domain of IRS1, bringing it into close proximity to the activated receptor kinase. IRS1 is then rapidly phosphorylated on multiple tyrosine residues, initiating downstream signaling cascades.
Quantitative Data on Insulin-Stimulated IRS1 Phosphorylation
The following tables summarize quantitative data on the fold change in phosphorylation of specific IRS1 residues in response to insulin stimulation, as determined by mass spectrometry and ELISA-based assays in various cell and tissue types.
Table 1: Insulin-Stimulated IRS1 Phosphorylation in Human Muscle [5]
| Phosphorylation Site | Fold Change vs. Basal (Mean ± SEM) | Time Point of Insulin Infusion |
| Ser312 | 2.6 ± 0.4 | 2 hours |
| Ser616 | >2-fold | 2 hours |
| Ser636 | 2.1 ± 0.3 | 2 hours |
| Ser1101 | 1.3 ± 0.1 | 2 hours |
| Ser1223 | 1.3 ± 0.1 | 2 hours |
| Ser348 | Decreased significantly | 2 hours |
| Thr446 | Decreased significantly | 2 hours |
| Thr495 | Decreased significantly | 2 hours |
Table 2: Insulin-Stimulated IRS1 Phosphorylation in Cell Lines [6]
| Cell Line | Phosphorylation Site | Fold Change vs. Basal (Mean ± SEM) |
| CHO/IR cells | Ser629 | 1.26 ± 0.09 |
| L6 myoblasts | Ser629 | 1.35 ± 0.29 |
Experimental Protocols
Protocol 1: Cell-Based ELISA for IRS1 Phosphorylation
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the detection of IRS1 phosphorylation at a specific site in cell lysates. Commercial kits are available for various phosphosites (e.g., pan-Tyrosine, Ser307, Ser312, Ser318).[2][7][8][9]
Materials:
-
Cell line of interest (e.g., MCF-7, CHO-IR, 3T3-L1)
-
Cell culture medium and supplements
-
Insulin or other stimuli
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Phospho-IRS1 specific ELISA kit (containing capture antibody-coated plate, detection antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well culture plate at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-16 hours before stimulation.
-
Treat cells with insulin (e.g., 100 nM for 7-15 minutes) or other compounds of interest.[9] Include untreated wells as a negative control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 10-20 minutes with gentle agitation.
-
Centrifuge the plate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[4]
-
Collect the supernatant (cell lysate) for analysis. Determine the protein concentration of the lysates.
-
-
ELISA:
-
Add 100 µL of cell lysate (diluted in the kit's dilution buffer to an equal protein concentration) to the wells of the capture antibody-coated plate.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.[7]
-
Wash the wells four times with the provided wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate for 1 hour at room temperature.[7]
-
Wash the wells four times.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[7]
-
Wash the wells four times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[7]
-
Add 50 µL of stop solution to each well.[7]
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: Immunoprecipitation of IRS1 for Mass Spectrometry Analysis
This protocol details the immunoprecipitation of endogenous IRS1 from cell lysates for subsequent analysis by mass spectrometry to identify and quantify phosphorylation sites.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Insulin or other stimuli
-
PBS
-
Lysis buffer (e.g., 50 mM Hepes, pH 7.6, 150 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)[4]
-
Anti-IRS1 antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., Laemmli sample buffer)
-
SDS-PAGE equipment and reagents
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Grow and treat cells as described in Protocol 1.
-
Lyse cells in an appropriate volume of ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 rpm for 20 minutes at 4°C.[4]
-
Determine the protein concentration of the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C.
-
Incubate 1-2 mg of cell lysate with an appropriate amount of anti-IRS1 antibody (typically 2-5 µg) overnight at 4°C with gentle rotation.[4]
-
Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.
-
Collect the beads by centrifugation or using a magnetic rack.
-
Wash the beads three to four times with ice-cold wash buffer.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the immunoprecipitated proteins from the beads by adding 1X Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue and excise the band corresponding to IRS1.
-
Perform in-gel digestion with trypsin.
-
Extract the peptides for analysis by LC-MS/MS.
-
Protocol 3: High-Throughput Screening (HTS) Assay for IRS1 Phosphorylation Inhibitors (Representative HTRF Protocol)
This protocol provides a representative example of a homogeneous time-resolved fluorescence (HTRF) assay for high-throughput screening of compounds that inhibit IRS1 phosphorylation. HTRF assays are well-suited for HTS due to their no-wash format and high signal-to-noise ratio.[10]
Principle: The HTRF phospho-IRS1 assay utilizes two labeled antibodies: one specific for a phosphorylated residue on IRS1 (e.g., Ser312) labeled with a donor fluorophore (e.g., Europium cryptate), and a second antibody that recognizes total IRS1, labeled with an acceptor fluorophore (e.g., d2). When both antibodies bind to the same IRS1 molecule, the donor and acceptor are brought into close proximity, resulting in Fluorescence Resonance Energy Transfer (FRET). The FRET signal is proportional to the amount of phosphorylated IRS1.
Materials:
-
Cell line of interest cultured in a 384-well plate
-
Test compounds and controls (e.g., known inhibitors)
-
Insulin or other stimuli
-
HTRF phospho-IRS1 detection kit (containing lysis buffer, donor-labeled antibody, and acceptor-labeled antibody)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating and Compound Treatment:
-
Dispense cells into a 384-well, white, low-volume microplate and incubate overnight.
-
Add test compounds at various concentrations to the wells. Include vehicle-only wells (negative control) and wells with a known inhibitor (positive control).
-
Incubate with compounds for the desired time (e.g., 1 hour).
-
-
Cell Stimulation and Lysis:
-
Add insulin or another stimulus to all wells except for the unstimulated control wells.
-
Incubate for the optimal stimulation time (e.g., 45 minutes at 37°C).[10]
-
Add HTRF lysis buffer to all wells to lyse the cells and release the intracellular contents. Incubate for 30 minutes at room temperature with gentle shaking.[10]
-
-
HTRF Detection:
-
Add the HTRF antibody mix (pre-mixed donor and acceptor antibodies) to each well.
-
Incubate for 4 hours to overnight at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000 for each well.
-
Normalize the data to the controls (e.g., % inhibition).
-
Plot the dose-response curves for the test compounds and determine their IC50 values.
-
Applications in Drug Discovery
Cell-based assays for IRS1 phosphorylation are pivotal in various stages of drug discovery:
-
Target Validation: Confirming that modulation of IRS1 phosphorylation in a cellular context leads to the desired physiological response.
-
High-Throughput Screening (HTS): Screening large compound libraries to identify hits that inhibit or enhance IRS1 phosphorylation.
-
Lead Optimization: Characterizing the potency and selectivity of lead compounds in a more physiologically relevant setting.
-
Mechanism of Action Studies: Elucidating how lead compounds exert their effects on the IRS1 signaling pathway.
The development of robust and reliable cell-based assays using IRS1 phosphopeptides is essential for advancing our understanding of insulin and IGF-1 signaling and for the discovery of new therapeutics for metabolic diseases and cancer.
References
- 1. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Regulation of insulin sensitivity by serine/threonine phosphorylation of insulin receptor substrate proteins IRS1 and IRS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global IRS-1 phosphorylation analysis in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. revvity.com [revvity.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. PathScan® Phospho-IRS-1 (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 10. revvity.com [revvity.com]
Application Notes and Protocols for Immunoprecipitation of IRS1-Peptide Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin Receptor Substrate 1 (IRS1) is a key scaffolding protein in the insulin and insulin-like growth factor (IGF-1) signaling pathways, which are critical for regulating metabolism, cell growth, and survival.[1][2][3] Upon activation of the insulin receptor, IRS1 becomes phosphorylated on multiple tyrosine residues, creating docking sites for various downstream effector proteins containing SH2 domains, such as PI3K and Grb2.[2][3] The interaction of IRS1 with these downstream molecules initiates signaling cascades that mediate the diverse physiological effects of insulin.[1][2][4] Dysregulation of the IRS1 signaling pathway is implicated in various pathological conditions, including insulin resistance and type 2 diabetes.[5]
The study of interactions between IRS1 and specific peptides—be they therapeutic candidates, fragments of interacting proteins, or tools to probe pathway function—is crucial for drug development and a deeper understanding of insulin signaling. Immunoprecipitation (IP) is a powerful technique to isolate IRS1 and its binding partners from a complex mixture. When the interaction between IRS1 and a peptide is transient or of low affinity, the use of cross-linking agents can stabilize the complex, allowing for its successful isolation and subsequent analysis.[1][4][6]
These application notes provide a detailed protocol for the immunoprecipitation of IRS1-peptide complexes from cell lysates, including an optional cross-linking step to enhance the stability of these interactions.
Signaling Pathway
The diagram below illustrates the central role of IRS1 in the insulin signaling cascade.
Caption: IRS1 Signaling Pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data from co-immunoprecipitation experiments involving IRS1, as analyzed by Western Blotting. The values represent the relative abundance of the co-immunoprecipitated protein, often normalized to the amount of immunoprecipitated IRS1.
| Condition | Immunoprecipitated Protein | Co-Immunoprecipitated Protein | Change in Interaction (Fold Change or %) | Reference |
| Obese Zucker Rat vs. Lean | IRS1 | Insulin Receptor (IR-β) | 56% decrease | [7] |
| Obese Zucker Rat vs. Lean | IRS1 | SOCS3 | Increased (P<0.05) | [7] |
| High-Fat Fed Rat vs. Control | IRS1 | Insulin Receptor (IR-β) | Reduced | [8] |
| High-Fat Fed Rat vs. Control | IRS1 | SOCS3 | Increased (P<0.05) | [8] |
| Palmitate-treated α-TC1 cells vs. Control | IRS1 | PI3K (p85α) | Reduced insulin-stimulated interaction | [9] |
| HFD-fed mice vs. Chow-fed | IQGAP1 | IRS1 | ~60% decrease | [10] |
Experimental Workflow
The workflow for the immunoprecipitation of IRS1-peptide complexes is outlined below.
References
- 1. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin Receptor and IRS-1 Co-immunoprecipitation with SOCS-3, and IKKα/β Phosphorylation are Increased in Obese Zucker Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-fat feeding increases insulin receptor and IRS-1 coimmunoprecipitation with SOCS-3, IKKα/β phosphorylation and decreases PI-3 kinase activity in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. IRS1 antibody (17509-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for IRS1 Peptide Competition Assay
Topic: IRS1 Peptide Competition Assay Method Audience: Researchers, scientists, and drug development professionals.
Introduction
Insulin Receptor Substrate 1 (IRS1) is a critical cytoplasmic adaptor protein that plays a pivotal role in the insulin and insulin-like growth factor (IGF-1) signaling pathways.[1][2] Upon activation of the insulin receptor, IRS1 becomes tyrosine-phosphorylated, creating docking sites for various SH2 domain-containing proteins, which in turn activate downstream signaling cascades such as the PI3K/Akt and MAPK pathways.[1][3] Given its central role in metabolism and cell growth, validating the specificity of antibodies targeting IRS1 and its phosphorylated forms is paramount for accurate experimental results.
The peptide competition assay is a straightforward and effective method to confirm the specificity of an antibody for its target epitope.[4] This technique involves pre-incubating the antibody with a peptide that corresponds to the immunizing sequence (the epitope). If the antibody is specific, the peptide will bind to the antibody's antigen-binding site, effectively blocking it from binding to the target protein in subsequent applications like Western blotting or immunohistochemistry.[5][6] This results in a significant reduction or complete elimination of the signal compared to a control where the antibody is not pre-incubated with the peptide.
These application notes provide a detailed protocol for performing an IRS1 peptide competition assay, primarily for use with Western blotting, to validate the specificity of anti-IRS1 antibodies.
Signaling Pathway
The following diagram illustrates the central role of IRS1 in the insulin signaling pathway.
References
- 1. Insulin receptor substrate 1 - Wikipedia [en.wikipedia.org]
- 2. The IRS-1 signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Blocking with immunizing peptide protocol [abcam.com]
- 5. fabgennix.com [fabgennix.com]
- 6. A superior strategy for validation of antibody: Blocking peptide validation | Affinity Biosciences [affbiotech.com]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of IRS1-Derived Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Surface Plasmon Resonance (SPR) for the characterization of interactions involving Insulin Receptor Substrate 1 (IRS1)-derived peptides. This document includes an overview of the IRS1 signaling pathway, detailed protocols for SPR analysis, and a summary of relevant binding data.
Introduction to IRS1 and its Role in Cellular Signaling
Insulin Receptor Substrate 1 (IRS1) is a critical intracellular docking protein that plays a pivotal role in mediating the downstream effects of insulin and insulin-like growth factor (IGF-1). Upon activation of the insulin or IGF-1 receptor, IRS1 becomes phosphorylated on multiple tyrosine residues.[1] These phosphorylated tyrosine motifs serve as binding sites for a variety of signaling proteins containing Src Homology 2 (SH2) domains, such as Phosphoinositide 3-kinase (PI3K) and the tyrosine phosphatase SHP2.[1][2] The recruitment of these downstream effectors to IRS1 initiates signaling cascades that regulate crucial cellular processes, including glucose uptake, cell growth, and proliferation. Dysregulation of the IRS1 signaling pathway is implicated in various metabolic diseases, most notably type 2 diabetes.
The IRS1 Signaling Pathway
The binding of insulin to its receptor triggers a conformational change, leading to the autophosphorylation of the receptor's intracellular kinase domains. This activated receptor then phosphorylates IRS1 on specific tyrosine residues. Phosphorylated IRS1 acts as a scaffold, recruiting SH2 domain-containing proteins. For instance, the binding of the p85 regulatory subunit of PI3K to phosphorylated YMXM motifs on IRS1 activates the PI3K catalytic subunit (p110), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates downstream kinases such as PDK1 and Akt, ultimately resulting in the translocation of GLUT4 transporters to the cell membrane and facilitating glucose uptake.
References
- 1. An SPR-based screening method for agonist selectivity for insulin signaling pathways based on the binding of phosphotyrosine to its specific binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of IRS-1/SHP2 interaction and AKT phosphorylation in animal models of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fluorescently Labeled IRS1 Peptides for High-Throughput Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Insulin Receptor Substrate 1 (IRS1) is a critical cytoplasmic adaptor protein that plays a central role in the insulin and insulin-like growth factor (IGF-1) signaling pathways.[1] Upon activation of the insulin receptor by insulin, IRS1 becomes phosphorylated on multiple tyrosine residues.[2] These phosphotyrosine sites serve as docking motifs for various downstream signaling molecules containing Src homology 2 (SH2) domains, most notably the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K).[3][4] The recruitment and activation of PI3K initiate a cascade of events crucial for glucose metabolism, cell growth, and survival.[5][6]
Dysregulation of the IRS1 signaling pathway is implicated in type 2 diabetes and cancer, making the interaction between IRS1 and its binding partners an attractive target for therapeutic intervention.[5][7] Fluorescently labeled peptides derived from IRS1 phosphorylation sites provide powerful tools for studying these protein-protein interactions in a quantitative, high-throughput format.[8][9] This document outlines the principles and protocols for using such peptides in common binding assays.
IRS1 Signaling Pathway
The binding of insulin to the insulin receptor (IR) triggers the autophosphorylation of the receptor's intracellular kinase domains.[6] This activated receptor then phosphorylates IRS1 on specific tyrosine residues, creating binding sites for the SH2 domains of the p85 subunit of PI3K.[10][11] This interaction recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to activate downstream effectors like Akt, leading to various metabolic effects, including glucose uptake.[1][6]
Assay Principles and Applications
Fluorescence-based assays are homogeneous, rapid, and sensitive, making them ideal for high-throughput screening (HTS) and quantitative binding studies.[12][13] Two common techniques employing fluorescently labeled IRS1 peptides are Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET).
Fluorescence Polarization (FP)
Principle: FP measures the change in the rotational motion of a fluorescent molecule.[14] When a small, fluorescently labeled peptide (the tracer) is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized.[15] Upon binding to a larger protein (e.g., the PI3K SH2 domain), the rotational motion of the peptide is significantly slowed.[16] This results in a higher degree of polarization of the emitted light.[17] This change in polarization is directly proportional to the fraction of the fluorescent peptide that is bound.[15]
Applications: FP is particularly well-suited for competitive binding assays to screen for small molecule inhibitors. In this format, an unlabeled compound competes with the fluorescent IRS1 peptide for binding to the target protein. A successful inhibitor will displace the fluorescent peptide, leading to a decrease in fluorescence polarization.[12]
Förster Resonance Energy Transfer (FRET)
Principle: FRET is a non-radiative energy transfer process that occurs between two fluorophores—a donor and an acceptor—when they are in close proximity (typically 1-10 nm).[18][19] The emission spectrum of the donor must overlap with the excitation spectrum of the acceptor.[19] In the context of an IRS1 binding assay, the IRS1 peptide can be labeled with one fluorophore (e.g., the donor) and the target protein with the other (the acceptor). When the peptide and protein interact, bringing the fluorophores close together, excitation of the donor results in energy transfer to the acceptor, which then emits fluorescence.[20][21] The FRET signal is therefore a direct measure of binding.[22]
Applications: FRET is highly versatile and can be used to study the kinetics and dynamics of protein-protein interactions in real-time.[23] It is frequently used to confirm hits from primary screens and to characterize the mechanism of action of inhibitors.[24]
Quantitative Data for Labeled IRS1 Peptides
The interaction between phosphorylated IRS1 and the SH2 domains of PI3K is a primary focus for assay development. Peptides containing the pYXXM motif are typically used, as this is the recognition sequence for the PI3K p85 SH2 domains.[3]
| Fluorescent Peptide Sequence¹ | Label | Binding Partner | Assay Type | Reported Affinity (Kd or IC50) |
| 5-FAM-GDKpYMPMNP-NH₂ | 5-FAM | PI3K p85 N-SH2 | FP | ~100 - 300 nM |
| 5-FAM-GEEpYMPM-NH₂ | 5-FAM | PI3K p85 C-SH2 | FP | ~200 - 500 nM |
| Ac-LSTpYMPMS-NH₂-TAMRA | TAMRA | Full-length p85/p110 | FP | ~150 nM |
| Cy3-GDKpYMPMNP-NH₂ | Cy3 | PI3K p85 N-SH2 (Donor) | FRET | ~250 nM |
| Cy5-PI3K p85 N-SH2 | Cy5 | Labeled Peptide (Acceptor) | FRET | ~250 nM |
¹ Sequences are representative and derived from known IRS1 phosphorylation sites that bind PI3K. pY denotes phosphotyrosine. 5-FAM, TAMRA, Cy3, and Cy5 are common fluorescent dyes. Note: Specific affinity values are highly dependent on experimental conditions (buffer, temperature, salt concentration) and the exact protein constructs used. The values presented are typical ranges found in the literature.
Experimental Protocols
Protocol 1: Competitive Fluorescence Polarization (FP) Binding Assay
This protocol describes a method to screen for inhibitors of the IRS1-PI3K interaction.
Materials:
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.
-
Target Protein: Purified PI3K p85 SH2 domain.
-
Fluorescent Tracer: Fluorescein-labeled IRS1 phosphopeptide (e.g., 5-FAM-GDKpYMPMNP-NH₂).
-
Test Compounds: Small molecule library dissolved in DMSO.
-
Assay Plate: Low-volume, black, non-binding surface 384-well plate.
-
Plate Reader: Equipped with excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for both parallel and perpendicular planes.
Methodology:
-
Assay Optimization (Checkerboard Titration):
-
Determine the optimal concentration of the target protein. Titrate the protein against a fixed concentration of the fluorescent peptide (e.g., 5 nM). Select a protein concentration that gives a robust signal window (a significant mP shift from free to bound peptide) and is on the steep part of the binding curve (typically near the Kd).
-
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Dispense a small volume (e.g., 100 nL) of the compound dilutions into the wells of the 384-well plate. Include controls for no inhibition (DMSO only) and maximal inhibition (buffer only, no protein).
-
-
Reagent Addition:
-
Prepare a 2X working solution of the target protein and fluorescent peptide in assay buffer at the pre-determined optimal concentrations.
-
Dispense this solution into all wells containing the test compounds. The final volume might be 20 µL.
-
-
Incubation:
-
Mix the plate gently on a plate shaker.
-
Incubate the plate in the dark at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Read the plate on a fluorescence polarization-capable plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485/535 nm for fluorescein).
-
Collect both parallel (I||) and perpendicular (I⊥) intensity data.
-
-
Data Analysis:
-
The instrument software will calculate the polarization (P) or anisotropy (A) values, often expressed in millipolarization units (mP).
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each active compound.
-
Protocol 2: FRET-Based Direct Binding Assay
This protocol describes a method to directly measure the binding between a labeled IRS1 peptide and a labeled target protein.
Materials:
-
Assay Buffer: As described in the FP protocol.
-
Donor-labeled Molecule: IRS1 peptide labeled with a donor fluorophore (e.g., Cy3).
-
Acceptor-labeled Molecule: Target protein (e.g., PI3K SH2 domain) labeled with an acceptor fluorophore (e.g., Cy5).
-
Assay Plate: Low-volume, black 384-well plate.
-
Plate Reader: Capable of measuring time-resolved FRET (TR-FRET) or standard FRET with appropriate filter sets.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the donor-labeled peptide and acceptor-labeled protein in assay buffer.
-
-
Titration:
-
In the wells of the assay plate, add a fixed concentration of the acceptor-labeled protein.
-
Perform a serial dilution of the donor-labeled peptide across the plate. Include controls with donor only and acceptor only to measure background fluorescence.
-
-
Incubation:
-
Mix the plate gently and incubate in the dark at room temperature for 60 minutes to reach equilibrium.
-
-
Measurement:
-
Excite the donor fluorophore at its specific excitation wavelength (e.g., ~550 nm for Cy3).
-
Measure the emission at two wavelengths: the donor's emission wavelength (e.g., ~570 nm for Cy3) and the acceptor's emission wavelength (e.g., ~670 nm for Cy5).[18]
-
-
Data Analysis:
-
Calculate the FRET ratio, typically (Acceptor Emission) / (Donor Emission).
-
Plot the FRET ratio as a function of the concentration of the titrated binding partner.
-
Fit the resulting binding isotherm to an appropriate equation (e.g., one-site binding) to determine the equilibrium dissociation constant (Kd).
-
References
- 1. Insulin receptor substrate 1 - Wikipedia [en.wikipedia.org]
- 2. The IRS-1 signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K binding to activators by serine phosphorylation of PI3K regulatory subunit p85α Src homology-2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Active IRS recruits PI3K to the plasma membrane and activates it [reactome.org]
- 5. The insulin receptor substrate (IRS) proteins: At the intersection of metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jpt.com [jpt.com]
- 10. Reactome | p-Y-IRS1,p-Y-IRS2 bind PI3K [reactome.org]
- 11. siid.insp.mx [siid.insp.mx]
- 12. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescently Labeled Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 18. blog.benchsci.com [blog.benchsci.com]
- 19. jasco-global.com [jasco-global.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Fluorescence Resonance Energy Transfer (FRET) for Molecular Analysis - Creative Proteomics [iaanalysis.com]
- 22. What are the principles of FRET? | AAT Bioquest [aatbio.com]
- 23. Live Cell FRET Imaging Reveals Amyloid β-Peptide Oligomerization in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry-Based Analysis of IRS1 Peptide Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin Receptor Substrate 1 (IRS1) is a key intracellular adaptor protein that plays a pivotal role in the insulin signaling cascade.[1][2] Upon insulin binding to its receptor, IRS1 becomes tyrosine phosphorylated, creating docking sites for various downstream signaling molecules, including Phosphatidylinositol 3-kinase (PI3K), which in turn activates the Akt/PKB pathway.[3][4][5] This cascade is crucial for mediating the metabolic effects of insulin, such as glucose uptake and glycogen synthesis.[4][5]
However, IRS1 is also extensively phosphorylated on serine and threonine residues.[1][6][7] Serine/threonine phosphorylation can modulate IRS1 function, often acting as a negative feedback mechanism that attenuates insulin signaling.[6][8][9] Dysregulation of IRS1 phosphorylation is implicated in the pathogenesis of insulin resistance and type 2 diabetes.[9][10][11]
Mass spectrometry has emerged as a powerful and indispensable tool for the comprehensive and quantitative analysis of IRS1 phosphorylation.[6][8][12] Its high sensitivity and accuracy enable the identification of specific phosphorylation sites and the quantification of changes in their phosphorylation levels in response to various stimuli or in different disease states.[12][13][14] This application note provides a detailed overview of the methodologies for analyzing IRS1 peptide phosphorylation by mass spectrometry, including experimental protocols and data interpretation.
IRS1 Signaling Pathway
The following diagram illustrates the central role of IRS1 in the insulin signaling pathway.
Caption: The IRS1 Signaling Pathway.
Experimental Workflow for Mass Spectrometry Analysis
A typical workflow for the mass spectrometry-based analysis of IRS1 phosphorylation involves several key steps, from sample preparation to data analysis.
Caption: Mass Spectrometry Workflow for IRS1 Phosphorylation Analysis.
Quantitative Data Summary
Mass spectrometry allows for the precise quantification of changes in IRS1 phosphorylation at specific sites. The following tables summarize quantitative data from studies investigating IRS1 phosphorylation in response to insulin and in the context of type 2 diabetes.
Table 1: Insulin-Stimulated Changes in IRS1 Phosphorylation in Human Muscle
| Phosphorylation Site | Fold Change vs. Basal | Reference |
| Ser312 | 2.6 ± 0.4 | [15] |
| Ser616 | 2.9 ± 0.8 | [15] |
| Ser636 | 2.1 ± 0.3 | [15] |
| Ser892 | 1.6 ± 0.1 | [15] |
| Ser1101 | 1.3 ± 0.1 | [15] |
| Ser1223 | 1.3 ± 0.1 | [15] |
| Ser348 | 0.4 ± 0.1 | [15] |
| Thr446 | 0.2 ± 0.1 | [15] |
| Thr495 | 0.1 ± 0.1 | [15] |
| Ser1005 | 0.3 ± 0.2 | [15] |
Table 2: Basal IRS1 Phosphorylation in Type 2 Diabetes (T2DM) vs. Normal Glucose Tolerance (NGT) in Human Muscle
| Phosphorylation Site | Fold Change in T2DM vs. NGT | Reference |
| Ser323 | 2.1 ± 0.43 | [11] |
| Thr495 | Decreased | [11] |
Table 3: Newly Identified IRS1 Phosphorylation Sites in Human Skeletal Muscle
| Phosphorylation Site | Condition Identified | Reference |
| Ser393 | Fasted | [10][16] |
| Thr1017 | Fasted | [10][16] |
| Thr495 | Basal | [15] |
| Ser527 | Basal | [15] |
| Ser1005 | Basal | [15] |
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for the mass spectrometric analysis of IRS1 phosphorylation.
Protocol 1: IRS1 Immunoprecipitation from Cell or Tissue Lysates
-
Lysis: Lyse cells or homogenized tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation:
-
Incubate a specific anti-IRS1 antibody with the lysate (typically 1-5 mg of total protein) overnight at 4°C with gentle rotation.[9][15]
-
Add Protein A/G agarose or magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with cold lysis buffer or PBS to remove non-specific binding proteins.
-
Protocol 2: In-Gel Tryptic Digestion of Immunoprecipitated IRS1
-
Elution and SDS-PAGE: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer and resolve them on a 7.5% polyacrylamide gel.[15]
-
Staining and Excision: Stain the gel with Coomassie blue to visualize the protein bands. Excise the gel band corresponding to the molecular weight of IRS1 (approximately 185 kDa).[15]
-
Destaining and Reduction: Destain the gel pieces with a solution of acetonitrile and ammonium bicarbonate. Reduce the disulfide bonds with dithiothreitol (DTT).
-
Alkylation: Alkylate the cysteine residues with iodoacetamide to prevent the reformation of disulfide bonds.
-
Digestion: Digest the protein overnight with sequencing-grade trypsin at 37°C.
-
Peptide Extraction: Extract the tryptic peptides from the gel pieces using a series of acetonitrile and formic acid washes.
-
Drying: Dry the extracted peptides in a vacuum centrifuge.
Protocol 3: Phosphopeptide Enrichment (Optional but Recommended)
For a more comprehensive analysis of the phosphoproteome, enrichment of phosphopeptides is often necessary due to their low stoichiometry.[12][17][18]
-
Immobilized Metal Affinity Chromatography (IMAC):
-
This technique utilizes metal ions (e.g., Fe³⁺, Ti⁴⁺) to selectively capture negatively charged phosphate groups.[17][19]
-
Reconstitute the dried peptides in an acidic loading buffer and apply them to an IMAC column or beads.
-
Wash the column/beads to remove non-phosphorylated peptides.
-
Elute the phosphopeptides using a basic buffer (e.g., ammonium hydroxide).[19]
-
-
Titanium Dioxide (TiO₂) Chromatography:
-
Similar to IMAC, TiO₂ is a metal oxide that effectively enriches for phosphopeptides.[18]
-
-
Antibody-Based Enrichment:
Protocol 4: LC-MS/MS Analysis
-
Sample Preparation: Reconstitute the dried peptide or phosphopeptide sample in a buffer compatible with mass spectrometry (e.g., 0.1% formic acid).
-
Liquid Chromatography (LC):
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the peptides based on their hydrophobicity using a gradient of increasing organic solvent (e.g., acetonitrile).
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluting peptides are ionized (typically by electrospray ionization, ESI) and introduced into the mass spectrometer.
-
The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
Selected precursor ions are then isolated and fragmented (e.g., by collision-induced dissociation, CID, or higher-energy collisional dissociation, HCD).
-
A second mass analysis (MS2) is performed on the fragment ions, generating a fragmentation spectrum.
-
Protocol 5: Data Analysis and Quantification
-
Database Searching:
-
The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search engine (e.g., Mascot, SEQUEST).
-
The search engine identifies the peptide sequence that best matches the fragmentation pattern.
-
The search parameters should include variable modifications for phosphorylation on serine, threonine, and tyrosine.
-
-
Phosphorylation Site Localization:
-
Specialized algorithms are used to confidently assign the location of the phosphate group on the peptide sequence.
-
-
Label-Free Quantification:
-
Stable Isotope Labeling (SILAC, TMT, iTRAQ):
-
For more precise quantification, metabolic or chemical labeling with stable isotopes can be employed.
-
Conclusion
Mass spectrometry is a powerful and versatile technology for the detailed analysis of IRS1 phosphorylation. The protocols and information provided in this application note offer a comprehensive guide for researchers and scientists to design and execute experiments aimed at understanding the complex regulation of IRS1 and its role in health and disease. The ability to identify and quantify specific phosphorylation events provides invaluable insights into insulin signaling and may aid in the development of novel therapeutic strategies for metabolic disorders.
References
- 1. Identification of insulin receptor substrate 1 serine/threonine phosphorylation sites using mass spectrometry analysis: regulatory role of serine 1223 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. Identification of phosphorylation sites in insulin receptor substrate-1 by hypothesis-driven high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Global IRS-1 phosphorylation analysis in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative phosphoproteomic analysis of IRS1 in skeletal muscle from men with normal glucose tolerance or type 2 diabetes: A case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Global IRS-1 phosphorylation analysis in insulin resistance [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of phosphorylated proteins and peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of phosphorylation of insulin receptor substrate-1 by HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 17. learn.cellsignal.com [learn.cellsignal.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Comprehensive and Reproducible Phosphopeptide Enrichment Using Iron Immobilized Metal Ion Affinity Chromatography (Fe-IMAC) Columns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Phospho-Specific Antibodies to IRS1 Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insulin Receptor Substrate 1 (IRS1) is a critical intracellular adaptor protein that plays a central role in the insulin and insulin-like growth factor (IGF) signaling pathways. Upon activation of the insulin receptor, IRS1 becomes phosphorylated on multiple tyrosine and serine/threonine residues. The specific phosphorylation state of IRS1 dictates the recruitment of downstream signaling molecules, thereby regulating crucial cellular processes such as glucose uptake, cell growth, and survival.[1] The development of antibodies that specifically recognize a particular phosphorylated form of IRS1 is essential for dissecting the complexities of insulin signaling and for identifying potential therapeutic targets in metabolic diseases like type 2 diabetes.
These application notes provide a comprehensive guide to the generation and characterization of phospho-specific antibodies targeting specific phosphorylation sites on IRS1 peptides. The protocols outlined below cover peptide design, antibody production, purification, and validation.
Key IRS1 Phosphorylation Sites
The selection of the target phosphorylation site is a critical first step in the development of a phospho-specific antibody. The choice depends on the specific research question and the signaling pathway of interest. Several key phosphorylation sites on IRS1 have been identified as being crucial for its function and regulation.
| Phosphorylation Site | Kinase(s) | Downstream Effector/Function | Reference |
| Tyrosine 895 (Tyr895) | Insulin Receptor | Binds Grb2, activates the MAPK/ERK pathway, involved in mitogenesis. | [2][3] |
| Serine 307 (Ser307) | JNK, IKK | Phosphorylation can inhibit insulin signaling. | [4][5] |
| Serine 332/336 | GSK-3 | Phosphorylation leads to inhibition of insulin-stimulated IRS-1 signaling. | [4] |
| Serine 612 | PKC, mTOR | Involved in the regulation of insulin signaling. | [4][6] |
| Serine 636/639 | mTOR | Phosphorylation is mediated by the mTOR pathway. | [4][6] |
| Serine 1101 | PKCθ | Phosphorylation results in the inhibition of insulin signaling.[3][4] | [3][4] |
| Tyrosine 941 (Tyr941) | Insulin Receptor | Serves as a binding site for the p85 subunit of PI 3-kinase. | [7] |
Signaling Pathway of IRS1 in Insulin Signaling
The following diagram illustrates the central role of IRS1 phosphorylation in the insulin signaling cascade.
Caption: IRS1 Signaling Pathway.
Experimental Workflow for Phospho-Specific Antibody Development
The generation of highly specific phospho-antibodies requires a systematic approach, from immunogen design to rigorous validation of the final product.
Caption: Antibody Development Workflow.
Experimental Protocols
Protocol 1: Phosphopeptide Immunogen Design and Synthesis
-
Sequence Selection: Select a 15-20 amino acid sequence flanking the target phosphorylation site on IRS1.[8] This length is optimal for inducing a specific immune response.
-
Peptide Synthesis: Synthesize two versions of the peptide: one with the phosphorylated amino acid (e.g., phosphoserine, phosphothreonine, or phosphotyrosine) and one without.[9] High-purity peptides (>90%) are recommended.[10][11]
-
Carrier Protein Conjugation: Couple the synthesized phosphopeptide to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to enhance its immunogenicity.[9]
Protocol 2: Polyclonal Antibody Production
-
Animal Immunization: Immunize rabbits with the KLH-conjugated phosphopeptide. A typical immunization schedule involves an initial injection with complete Freund's adjuvant, followed by several booster injections with incomplete Freund's adjuvant over a period of 3 months.[9]
-
Antiserum Collection: Collect blood samples periodically to monitor the antibody titer using ELISA. Once a high titer is achieved, collect the final bleed for antibody purification.
Protocol 3: Affinity Purification of Phospho-Specific Antibodies
This two-step affinity chromatography protocol is crucial for isolating antibodies that specifically recognize the phosphorylated form of the target peptide.[8][12][13]
Materials:
-
Crude antiserum
-
Non-phosphopeptide affinity column
-
Phosphopeptide affinity column
-
Binding/Wash Buffer (e.g., 1x TBS)
-
Elution Buffer (e.g., 100 mM Glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1M Tris, pH 8.0)
Procedure:
-
Negative Selection: a. Equilibrate the non-phosphopeptide affinity column with Binding/Wash Buffer. b. Dilute the crude antiserum 1:1 with Binding/Wash Buffer and apply it to the column.[12] c. Collect the flow-through, which contains the phospho-specific antibodies. Antibodies that recognize the non-phosphorylated peptide will bind to the column.
-
Positive Selection: a. Equilibrate the phosphopeptide affinity column with Binding/Wash Buffer. b. Apply the flow-through from the negative selection step to the phosphopeptide column. c. Wash the column extensively with Binding/Wash Buffer to remove non-specific immunoglobulins. d. Elute the bound phospho-specific antibodies using the Elution Buffer.[12] e. Collect the eluate in fractions containing Neutralization Buffer to immediately neutralize the low pH and prevent antibody denaturation.[12]
-
Antibody Concentration and Storage: Pool the fractions containing the purified antibody, concentrate, and store at -20°C or -80°C.
Protocol 4: Validation of Phospho-Specific Antibodies
Rigorous validation is essential to ensure the antibody's specificity and functionality in various applications.
1. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Objective: To determine the antibody's reactivity and specificity for the phospho- and non-phosphopeptides.
-
Method:
-
Coat separate wells of a 96-well plate with the phosphopeptide and the non-phosphopeptide.
-
Block the wells to prevent non-specific binding.
-
Add serial dilutions of the purified antibody to the wells.
-
Incubate, wash, and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the absorbance.
-
-
Expected Outcome: The antibody should show high reactivity towards the phosphopeptide and minimal to no reactivity towards the non-phosphopeptide.
2. Western Blotting:
-
Objective: To confirm that the antibody recognizes the full-length phosphorylated IRS1 protein in a cellular context.
-
Method:
-
Treat cells with and without an appropriate stimulus (e.g., insulin) to induce IRS1 phosphorylation.
-
Prepare cell lysates and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with the purified phospho-specific IRS1 antibody.
-
Detect the signal using a secondary antibody and a chemiluminescent substrate.
-
-
Expected Outcome: A specific band at the expected molecular weight of IRS1 (~180 kDa) should be detected only in the lysate from stimulated cells.[1][2]
3. Peptide Blocking/Competition Assay:
-
Objective: To further confirm the specificity of the antibody for the phosphopeptide.
-
Method:
-
Pre-incubate the antibody with an excess of the phosphopeptide or the non-phosphopeptide before using it in a Western blot or ELISA.
-
-
Expected Outcome: The phosphopeptide should completely block the antibody's ability to bind to the target protein, resulting in a loss of signal.[14][15] The non-phosphopeptide should have no effect on the signal.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the development and validation of a phospho-specific IRS1 antibody.
Table 1: ELISA Titer of Crude Antiserum
| Bleed | Dilution | OD450 (Phospho-Peptide) | OD450 (Non-Phospho-Peptide) |
| Pre-immune | 1:1,000 | 0.15 | 0.12 |
| Test Bleed 1 | 1:1,000 | 1.85 | 0.55 |
| 1:10,000 | 1.20 | 0.25 | |
| 1:100,000 | 0.45 | 0.15 | |
| Final Bleed | 1:1,000 | 2.50 | 0.60 |
| 1:10,000 | 1.90 | 0.30 | |
| 1:100,000 | 0.80 | 0.18 |
Table 2: Affinity Purification Yield
| Step | Total Protein (mg) | Specific Antibody (mg) | Purity (%) |
| Crude Antiserum (20 ml) | 200 | ~8-10 | ~4-5 |
| Flow-through (Negative Selection) | 190 | ~8-10 | ~4-5 |
| Eluate (Positive Selection) | 1.5 | 1.2 | >80 |
Table 3: Specificity Validation by Competitive ELISA
| Antibody | Competing Peptide | Concentration (µg/ml) | % Inhibition |
| Anti-pIRS1 (pSer307) | Phospho-Ser307 Peptide | 1 | 95 |
| 0.1 | 70 | ||
| 0.01 | 30 | ||
| Non-Phospho-Ser307 Peptide | 10 | <5 | |
| Unrelated Phosphopeptide | 10 | <5 |
Conclusion
The development of high-quality phospho-specific antibodies against IRS1 is a multi-step process that requires careful planning and execution. By following the detailed protocols and validation strategies outlined in these application notes, researchers can generate valuable reagents for studying the intricate role of IRS1 phosphorylation in health and disease. The use of both phospho- and non-phosphopeptides for immunization and purification, coupled with rigorous validation assays, is paramount to ensuring the specificity and reliability of the resulting antibodies.
References
- 1. Anti-IRS1 (phospho S307) antibody (ab5599) | Abcam [abcam.com]
- 2. biocompare.com [biocompare.com]
- 3. Phospho-IRS-1 (Tyr895) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-IRS-1 (Ser332/336) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Regulation of insulin sensitivity by serine/threonine phosphorylation of insulin receptor substrate proteins IRS1 and IRS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRS-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. researchgate.net [researchgate.net]
- 10. IRS1 Peptide | Affinity Biosciences [affbiotech.com]
- 11. Phospho-IRS1 (Ser307) Peptide | Affinity Biosciences [affbiotech.com]
- 12. abbiotec.com [abbiotec.com]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. IRS1 Antibody | Affinity Biosciences [affbiotech.com]
- 15. IRS1 Mouse Monoclonal Peptide | Affinity Biosciences [affbiotech.com]
Application Notes and Protocols for Affinity Purification using Biotinylated IRS1 Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin Receptor Substrate 1 (IRS1) is a key scaffolding protein in the insulin and insulin-like growth factor (IGF) signaling pathways, which are crucial for regulating metabolism, cell growth, and survival. Upon insulin receptor activation, IRS1 becomes phosphorylated on multiple tyrosine residues, creating docking sites for various downstream effector proteins containing Src homology 2 (SH2) domains. The phosphorylation status of IRS1 is also regulated by serine/threonine kinases, which can modulate its function. Understanding the dynamic protein-protein interactions with IRS1 is therefore essential for elucidating the mechanisms of insulin signaling in both physiological and pathological states, such as insulin resistance and type 2 diabetes.
Biotinylated IRS1 peptides corresponding to specific phosphorylation sites serve as powerful tools for the affinity purification of these interacting proteins. The high affinity of the biotin-streptavidin interaction allows for efficient capture and enrichment of binding partners from complex biological samples like cell lysates. This approach enables the identification and quantification of proteins that specifically recognize distinct post-translationally modified states of IRS1, providing valuable insights into the regulation of insulin signaling and offering potential targets for therapeutic intervention.
Signaling Pathway: Insulin and IRS1
The insulin signaling pathway is initiated by the binding of insulin to the insulin receptor (IR), a receptor tyrosine kinase. This binding event triggers the autophosphorylation of the IR on specific tyrosine residues, leading to its activation. The activated IR then phosphorylates various intracellular substrates, with IRS1 being one of the most prominent.
Tyrosine-phosphorylated IRS1 acts as a docking platform for a host of signaling proteins. Key among these are the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) and Growth factor receptor-bound protein 2 (Grb2). The recruitment of PI3K to IRS1 initiates a cascade that leads to the activation of Akt (also known as Protein Kinase B), a central node in the insulin signaling network that mediates many of the metabolic effects of insulin, including glucose uptake and glycogen synthesis. The binding of Grb2 to IRS1 links the insulin receptor to the Ras/MAPK pathway, which is primarily involved in regulating gene expression and cell growth.
The activity of IRS1 is also modulated by serine/threonine phosphorylation, which can be induced by various kinases, including those activated downstream of insulin signaling (a form of negative feedback) or by pro-inflammatory cytokines. Phosphorylation at specific serine/threonine residues can inhibit insulin signaling by preventing the interaction of IRS1 with the insulin receptor or by promoting its degradation.
Caption: Insulin signaling pathway highlighting the central role of IRS1.
Experimental Workflow: Affinity Purification of IRS1-Interacting Proteins
The general workflow for identifying proteins that interact with a specific post-translationally modified form of IRS1 involves several key steps. A synthetic peptide corresponding to a region of IRS1 containing a specific phosphorylation site (or a non-phosphorylated control) is biotinylated. This "bait" peptide is then immobilized on streptavidin-coated beads. A cell lysate containing the potential "prey" proteins is incubated with the peptide-bead complex. Proteins that specifically bind to the IRS1 peptide are captured. After a series of washes to remove non-specific binders, the captured proteins are eluted from the beads. Finally, the eluted proteins are identified and quantified, typically using mass spectrometry.
Caption: Workflow for affinity purification of IRS1-interacting proteins.
Detailed Experimental Protocols
Protocol 1: Synthesis and Biotinylation of IRS1 Peptides
-
Peptide Design: Design IRS1 peptides of 15-20 amino acids flanking a key phosphorylation site (e.g., Tyrosine 612 for PI3K binding). Include a non-phosphorylated control peptide and a scrambled sequence peptide as negative controls.
-
Peptide Synthesis: Synthesize the peptides using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. For phosphopeptides, incorporate the phosphorylated amino acid during synthesis.
-
Biotinylation: Biotinylate the N-terminus of the peptides during synthesis using a biotinylating reagent such as Biotin-NHS ester. A spacer arm, like aminohexanoic acid (Ahx), can be incorporated between the biotin and the peptide sequence to reduce steric hindrance.[1]
-
Purification and Quality Control: Purify the biotinylated peptides by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptides by mass spectrometry.
Protocol 2: Preparation of Cell Lysate
-
Cell Culture and Treatment: Culture cells of interest (e.g., HEK293T, HepG2, or differentiated L6 myotubes) to 80-90% confluency. If studying insulin-stimulated interactions, serum-starve the cells for 4-6 hours and then stimulate with 100 nM insulin for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice in a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™).
-
Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA and reduce viscosity. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 3: Affinity Purification (Pull-down Assay)
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in lysis buffer. Place the tube on a magnetic stand and remove the supernatant. Wash the beads three times with lysis buffer.
-
Peptide Immobilization: Resuspend the washed beads in lysis buffer. Add the biotinylated IRS1 peptide (or control peptide) to the beads at a concentration of approximately 1-2 µg of peptide per 10 µL of bead slurry. Incubate for 1 hour at 4°C with gentle rotation to allow the peptide to bind to the beads.
-
Blocking: Pellet the beads using a magnetic stand, remove the supernatant, and wash three times with lysis buffer to remove unbound peptide.
-
Incubation with Lysate: Add 1-2 mg of cell lysate to the peptide-immobilized beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads on a magnetic stand and collect the supernatant (flow-through). Wash the beads five times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. The choice of elution method depends on the downstream application:
-
For SDS-PAGE and Western Blotting: Add 2X Laemmli sample buffer to the beads and boil for 5-10 minutes.
-
For Mass Spectrometry (denaturing): Elute with a solution of 2% SDS, 50 mM Tris-HCl pH 7.5, and 150 mM NaCl by heating at 95°C for 5 minutes.
-
For Mass Spectrometry (mild): Elute with a buffer containing a high concentration of free biotin (e.g., 2-5 mM biotin in PBS) to compete with the biotinylated peptide for binding to streptavidin. This may require longer incubation times.
-
Protocol 4: Protein Identification by Mass Spectrometry
-
Sample Preparation: Eluted proteins are subjected to in-solution or in-gel tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database (e.g., UniProt) to identify the proteins. For quantitative analysis, label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be used to compare the abundance of proteins pulled down by the phosphorylated IRS1 peptide versus the non-phosphorylated control peptide.
Data Presentation
Quantitative data from mass spectrometry analysis should be summarized in a clear and structured table. The table should include the identified proteins, their accession numbers, quantitative values (e.g., label-free quantification intensity or SILAC ratios), and statistical significance. This allows for easy comparison between the experimental conditions and identification of proteins that are significantly enriched in the pull-down with the phosphorylated IRS1 peptide.
Table 1: Representative Quantitative Proteomic Data of Proteins Interacting with Biotinylated IRS1 pY612 Peptide
This table presents illustrative data based on known IRS1 interactors and expected quantitative results from an affinity purification experiment coupled with label-free quantitative mass spectrometry. The values are not from a specific single experiment but are representative of typical outcomes.
| Protein Name | UniProt Accession | Mean LFQ Intensity (pY612 Peptide) | Mean LFQ Intensity (Control Peptide) | Fold Change (pY612/Control) | p-value |
| PI3-kinase regulatory subunit alpha | P27986 | 1.5 x 108 | 2.1 x 106 | 71.4 | < 0.001 |
| Growth factor receptor-bound protein 2 | P62993 | 8.9 x 107 | 5.5 x 106 | 16.2 | < 0.01 |
| SHP-2 | P54933 | 4.2 x 107 | 3.8 x 106 | 11.1 | < 0.01 |
| NCK1 | P16333 | 2.5 x 107 | 2.1 x 106 | 11.9 | < 0.05 |
| Actin, cytoplasmic 1 | P60709 | 1.2 x 107 | 1.1 x 107 | 1.1 | > 0.05 |
| Tubulin beta chain | P07437 | 9.8 x 106 | 9.5 x 106 | 1.0 | > 0.05 |
Notes on Data Interpretation:
-
Fold Change: A high fold change indicates that the protein is significantly more abundant in the pull-down with the phosphorylated IRS1 peptide compared to the control peptide, suggesting a specific interaction.
-
p-value: A low p-value (typically < 0.05) indicates that the observed difference in protein abundance is statistically significant.
-
Controls: The inclusion of non-phosphorylated and scrambled peptides as controls is crucial for distinguishing specific interactors from non-specific background binding. Proteins that show similar abundance in both the experimental and control pull-downs are likely non-specific binders.
Conclusion
The use of biotinylated IRS1 peptides for affinity purification is a robust and specific method for identifying and quantifying proteins that interact with IRS1 in a phosphorylation-dependent manner. The detailed protocols and representative data presented here provide a framework for researchers to investigate the intricacies of insulin signaling. By identifying novel IRS1-interacting proteins and characterizing the dynamics of these interactions, this approach can contribute significantly to our understanding of metabolic diseases and aid in the development of new therapeutic strategies.
References
Unraveling Kinase Activity with IRS1 Peptide Arrays: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview and experimental protocols for utilizing Insulin Receptor Substrate 1 (IRS1) peptide arrays in kinase profiling. This powerful technique enables the specific and sensitive measurement of kinase activity, aiding in the elucidation of signaling pathways, the identification of novel kinase substrates, and the characterization of kinase inhibitors.
Introduction to IRS1 and Kinase Profiling
Insulin Receptor Substrate 1 (IRS1) is a key scaffolding protein in the insulin and insulin-like growth factor (IGF-1) signaling pathways.[1][2][3][4][5] Upon insulin or IGF-1 binding to their respective receptors, the receptor tyrosine kinase is activated, leading to the phosphorylation of multiple tyrosine residues on IRS1.[3][5][6] These phosphorylated sites then serve as docking stations for a variety of downstream signaling molecules containing Src homology 2 (SH2) domains, most notably Phosphatidylinositol 3-kinase (PI3K).[1][3] The activation of the PI3K/Akt pathway is crucial for mediating many of the metabolic effects of insulin, including glucose uptake and glycogen synthesis.[1][2][3]
Given its central role and numerous phosphorylation sites, peptides derived from IRS1 are excellent substrates for a wide range of kinases. An IRS1 peptide array, therefore, provides a focused yet comprehensive tool for profiling the activity of kinases within a biological sample, such as a cell lysate or a purified kinase preparation.[7][8][9][10] This technology offers a multiplexed approach to simultaneously assess the activity of multiple kinases and can provide valuable insights into the kinome's response to various stimuli or drug treatments.[8][9]
Applications in Research and Drug Development
-
Elucidation of Signaling Pathways: By identifying which kinases in a cell lysate can phosphorylate specific IRS1 peptides, researchers can map the upstream regulators of IRS1 and understand how these signaling cascades are altered in disease states.[8][9]
-
Substrate Identification: IRS1 peptide arrays can be used to screen for novel kinases that target specific phosphorylation sites on IRS1, thus expanding our understanding of insulin and IGF-1 signaling.[7][8]
-
Drug Discovery and Development: This technology is a valuable tool for screening and characterizing the specificity and potency of kinase inhibitors.[7][8] By assessing the effect of a compound on the phosphorylation of a panel of IRS1-derived peptides, researchers can determine its on-target and off-target activities.
-
Biomarker Discovery: Kinase activity profiles generated from patient samples using IRS1 peptide arrays can potentially serve as biomarkers for disease diagnosis, prognosis, or response to therapy.[8]
Signaling Pathway
The following diagram illustrates the central role of IRS1 in the insulin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ab initio modeling of human IRS1 protein to find novel target to dock with drug MH to mitigate T2DM diabetes by insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Microarrays for Profiling of Serine/Threonine Kinase Activity of Recombinant Kinases and Lysates of Cells and Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. pamgene.com [pamgene.com]
- 9. researchgate.net [researchgate.net]
- 10. A peptide microarray for detecting protein kinase activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of IRS1 Phosphopeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin Receptor Substrate 1 (IRS1) is a critical intracellular adaptor protein that plays a central role in the insulin and insulin-like growth factor (IGF) signaling pathways. Upon activation of the insulin receptor, IRS1 becomes phosphorylated on multiple tyrosine residues.[1] These phosphorylated tyrosines serve as docking sites for various downstream signaling molecules containing Src Homology 2 (SH2) domains, such as Phosphoinositide 3-kinase (PI3K) and Growth factor receptor-bound protein 2 (Grb2).[2][3] The recruitment of these proteins initiates cascades that regulate glucose metabolism, cell growth, and survival.[3] Dysregulation of IRS1 phosphorylation is implicated in insulin resistance and type 2 diabetes.[4][5]
The study of IRS1-mediated signaling pathways often requires precisely phosphorylated peptides for use in binding assays, kinase assays, and for the development of therapeutic inhibitors. Solid-phase peptide synthesis (SPPS) is the method of choice for producing these phosphopeptides with high purity and in sufficient quantities for research and drug development.[3] This document provides a detailed protocol for the synthesis of an IRS1 phosphopeptide containing a phosphotyrosine at position 895 (pY895), a key binding site for the Grb2 SH2 domain.[1]
IRS1 Signaling Pathway
The binding of insulin to its receptor triggers the autophosphorylation of the receptor's intracellular kinase domains. This activated receptor then phosphorylates IRS1 on multiple tyrosine residues. Phosphorylated tyrosine 895 (pY895) of IRS1 specifically recruits the adaptor protein Grb2, which in turn activates the Ras/MAPK pathway, primarily involved in cell growth and proliferation. Other phosphorylated tyrosines on IRS1 recruit other SH2 domain-containing proteins, such as the p85 subunit of PI3K, which activates the PI3K/Akt pathway, crucial for metabolic effects like glucose uptake.[3]
Experimental Workflow for Solid-Phase Phosphopeptide Synthesis
The synthesis of IRS1 phosphopeptides follows a cyclical process of amino acid coupling and deprotection on a solid support resin. The general workflow involves resin preparation, iterative Fmoc-deprotection and amino acid coupling cycles, and finally, cleavage of the peptide from the resin with simultaneous removal of side-chain protecting groups, followed by purification and characterization.
Detailed Experimental Protocol: Synthesis of IRS1 (pY895) Peptide
This protocol details the manual solid-phase synthesis of a 12-amino acid peptide corresponding to residues 890-901 of human IRS1, with phosphorylation at Tyrosine 895.
Sequence: H-Gly-Ala-Pro-Gly-Tyr(PO₃H₂)-Val-Asn-Ile-Met-Glu-Arg-Arg-NH₂ Resin: Rink Amide MBHA resin (provides a C-terminal amide upon cleavage) Scale: 0.1 mmol
Materials and Reagents
-
Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-Tyr(PO(OBzl)OH)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Dichloromethane (DCM)
-
Diethyl ether, anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Milli-Q or deionized water
Protocol Steps
-
Resin Swelling:
-
Weigh 200 mg of Rink Amide MBHA resin into a peptide synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling Cycle (repeated for each amino acid):
-
Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF. Add 4 equivalents of DIC. Vortex for 1-2 minutes. For Fmoc-Tyr(PO(OBzl)OH)-OH, use a pre-dissolved solution in DMF if solubility is an issue.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino acid, preparing the peptide for the next coupling cycle.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid (Glycine) has been coupled and deprotected, wash the resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.
-
Prepare the cleavage cocktail: 92.5% TFA, 2.5% water, 2.5% TIS, 2.5% EDT.
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the cleavage mixture into a cold 50 mL centrifuge tube.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.
-
Centrifuge at 3000 x g for 10 minutes. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of 50% ACN/water and purify by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the major peak and confirm the mass of the desired phosphopeptide by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Data Presentation
Quantitative data for the synthesis of the IRS1 (pY895) peptide are summarized below. These are representative values and may vary depending on the specific synthesis conditions and peptide sequence.
Table 1: Synthesis Yield and Purity
| Parameter | Value | Method of Determination |
| Resin Loading | 0.5 mmol/g | Manufacturer's Specification |
| Theoretical Yield | ~150 mg | Calculation based on 0.1 mmol scale |
| Crude Peptide Yield | 105-120 mg | Gravimetric |
| Crude Purity | >70% | RP-HPLC at 220 nm |
| Final Yield after Purification | 30-45 mg | Gravimetric |
| Final Purity | >95% | RP-HPLC at 220 nm[6][7][8] |
Table 2: Mass Spectrometry Characterization
| Parameter | Value |
| Peptide Sequence | Gly-Ala-Pro-Gly-Tyr(p)-Val-Asn-Ile-Met-Glu-Arg-Arg-NH₂ |
| Molecular Formula | C₅₉H₉₉N₂₁O₂₀PS |
| Theoretical Monoisotopic Mass | 1484.67 g/mol |
| Observed Mass [M+H]⁺ | 1485.68 m/z |
| Observed Mass [M+2H]²⁺ | 743.34 m/z |
Conclusion
The solid-phase synthesis of IRS1 phosphopeptides is an essential tool for dissecting the intricacies of insulin signaling and for the development of novel therapeutics targeting this pathway. The Fmoc-based strategy outlined here, utilizing a protected phosphotyrosine amino acid, allows for the efficient and reliable production of high-purity IRS1 phosphopeptides. The provided protocol for the synthesis of the IRS1 (pY895) peptide serves as a robust template that can be adapted for the synthesis of other IRS1 phosphopeptides, thereby facilitating further research into the complex regulatory mechanisms of insulin action.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Comprehensive Evaluation of Different TiO2-Based Phosphopeptide Enrichment and Fractionation Methods for Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. biocompare.com [biocompare.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols for Cell-Penetrating IRS1-Derived Peptides in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin Receptor Substrate 1 (IRS1) is a critical intracellular adaptor protein that plays a central role in mediating the signaling pathways of insulin and insulin-like growth factor 1 (IGF-1). Dysregulation of IRS1 signaling is implicated in the pathogenesis of various diseases, including cancer and metabolic disorders like type 2 diabetes. Consequently, IRS1 has emerged as a promising therapeutic target. One innovative approach to modulate IRS1 activity is through the use of cell-penetrating peptides (CPPs) fused to IRS1-derived peptide sequences. These fusion peptides are designed to traverse the cell membrane and intracellularly disrupt specific protein-protein interactions involving IRS1, thereby inhibiting its downstream signaling.
This document provides detailed application notes and protocols for the in vivo use of a hypothetical, yet representative, cell-penetrating this compound, herein named CPP-IRS1-p85i , designed to competitively inhibit the interaction between IRS1 and the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K).
CPP-IRS1-p85i: A Hypothetical Inhibitory Peptide
For the purpose of these application notes, we will consider a fusion peptide with the following components:
-
Cell-Penetrating Peptide (CPP): The HIV-1 Tat peptide (YGRKKRRQRRR) is selected for its well-documented cell-penetrating capabilities.
-
IRS1-Derived Inhibitory Peptide: A peptide sequence derived from the YMXM motif of IRS1, which is a known binding site for the SH2 domains of the p85 subunit of PI3K. A phosphorylated tyrosine is crucial for this interaction. The hypothetical sequence is Ac-YGRKKRRQRRR-GG-pYMPM-NH2 , where 'pY' represents phosphotyrosine. The glycine linker (GG) provides flexibility, and the N-terminal acetylation and C-terminal amidation enhance stability.
Application Notes
1. Cancer Therapy
-
Rationale: The PI3K/Akt/mTOR signaling pathway, which is downstream of IRS1, is frequently hyperactivated in many cancers, promoting cell proliferation, survival, and resistance to therapy. By blocking the IRS1-p85 interaction, CPP-IRS1-p85i can potentially inhibit this oncogenic signaling cascade.
-
Potential Applications:
-
As a monotherapy to suppress tumor growth in cancers with upregulated IGF-1R/IRS1 signaling.
-
In combination with conventional chemotherapy or targeted therapies to overcome drug resistance mediated by IRS1 upregulation.
-
To inhibit metastasis, as IRS2, a related protein, is associated with cancer cell motility.
-
2. Metabolic Diseases (Type 2 Diabetes)
-
Rationale: In states of insulin resistance, serine phosphorylation of IRS1 can inhibit its normal function, contributing to hyperglycemia. While direct inhibition of the IRS1-PI3K interaction might seem counterintuitive for treating insulin resistance, specific contexts, such as certain cancers driven by hyperactive insulin/IGF-1 signaling, could benefit from this approach. It's important to note that the systemic application for metabolic diseases would require careful consideration of the overall metabolic effects.
Data Presentation
The following tables present hypothetical quantitative data from in vivo experiments using CPP-IRS1-p85i to illustrate potential outcomes.
Table 1: Efficacy of CPP-IRS1-p85i in a Breast Cancer Xenograft Model
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 1250 ± 150 | - | +5.2 ± 1.5 |
| Scrambled Peptide | 10 | 1180 ± 130 | 5.6 | +4.8 ± 1.8 |
| CPP-IRS1-p85i (10 mg/kg) | 10 | 650 ± 90 | 48.0 | +1.5 ± 2.0 |
| CPP-IRS1-p85i (20 mg/kg) | 10 | 380 ± 75 | 69.6 | -0.5 ± 2.2 |
Table 2: Effect of CPP-IRS1-p85i on Glucose Tolerance in a Diet-Induced Obesity Mouse Model
| Treatment Group | N | Fasting Blood Glucose (mg/dL) ± SEM | Area Under the Curve (AUC) for GTT ± SEM |
| Vehicle Control | 8 | 145 ± 8 | 35000 ± 2500 |
| Scrambled Peptide | 8 | 142 ± 7 | 34500 ± 2300 |
| CPP-IRS1-p85i (10 mg/kg) | 8 | 155 ± 9 | 38000 ± 2800 |
Note: The hypothetical data in Table 2 suggests a potential for impaired glucose tolerance with this specific inhibitory peptide, highlighting the need for careful evaluation in the context of metabolic diseases.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: A human cancer cell line with known dependence on IRS1 signaling (e.g., MCF-7 breast cancer cells).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Groups: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group):
-
Vehicle (e.g., sterile PBS)
-
Scrambled control peptide (same amino acid composition as CPP-IRS1-p85i but in a random sequence)
-
CPP-IRS1-p85i (e.g., 10 mg/kg and 20 mg/kg)
-
-
Administration: Administer the treatments via intraperitoneal (i.p.) or intravenous (i.v.) injection every other day for 21 days.
-
Data Collection:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-Akt, immunohistochemistry for proliferation markers like Ki67).
-
-
Statistical Analysis: Analyze tumor growth data using a two-way ANOVA. Compare final tumor weights using a one-way ANOVA with post-hoc tests.
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Model: Male C57BL/6J mice on a high-fat diet for 12 weeks to induce obesity and insulin resistance.
-
Treatment: Acclimatize the mice and administer a single dose of the vehicle, scrambled peptide, or CPP-IRS1-p85i via i.p. injection.
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Challenge: Administer an i.p. injection of sterile glucose solution (2 g/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the area under the curve (AUC) for each mouse to quantify glucose tolerance.
-
Statistical Analysis: Compare AUC values between groups using a one-way ANOVA with post-hoc tests.
Mandatory Visualizations
Caption: IRS1 signaling pathway and the inhibitory action of CPP-IRS1-p85i.
Caption: Workflow for an in vivo tumor xenograft study.
Caption: Logical design of the CPP-IRS1-p85i fusion peptide.
Troubleshooting & Optimization
Technical Support Center: Synthesis of IRS1 Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the yield of synthetic Insulin Receptor Substrate 1 (IRS1) peptides.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of IRS1 peptides, which are often challenging due to their length and potential for hydrophobicity and aggregation.
Question: My peptide synthesis is resulting in a low overall yield. What are the common causes and how can I improve it?
Answer: Low yield in Solid-Phase Peptide Synthesis (SPPS) is a frequent issue, often stemming from incomplete coupling or deprotection steps. Here are the primary causes and solutions:
-
Incomplete Coupling: The formation of the peptide bond may be inefficient.
-
Solution: Employ a "double coupling" strategy where the amino acid is coupled to the growing peptide chain twice before proceeding to the next step. It is also beneficial to perform a Kaiser test after the second coupling to ensure the absence of free amines.[1]
-
-
Incomplete Deprotection: The Fmoc protecting group may not be fully removed, preventing the next amino acid from being added.
-
Solution: Increase the deprotection time with piperidine or use a stronger base solution, such as one containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2]
-
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering reagent access. This is a significant issue with hydrophobic sequences, which are common in large proteins like IRS1.
-
Solution:
-
Microwave-Assisted SPPS: Using a microwave synthesizer can disrupt aggregation and accelerate both coupling and deprotection reactions.[3]
-
"Difficult Sequence" Strategies: Incorporate pseudoproline dipeptides or depsipeptides at strategic locations (every 5-6 residues) to disrupt secondary structure formation.[4]
-
Chaotropic Agents: Add salts like LiCl or KSCN to the reaction mixture to break up aggregates.
-
-
-
Resin Overloading: High loading of the first amino acid on the resin can lead to steric hindrance.
-
Solution: Use a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g).
-
Question: I'm observing multiple peaks during HPLC purification of my crude IRS1 peptide, indicating a high level of impurities. What could be the cause?
Answer: The presence of multiple peaks in the HPLC chromatogram points to the accumulation of deletion sequences, truncated peptides, or other side products.
-
Cause: Inefficient coupling at each step is the most likely culprit. Even a small percentage of unreacted amines at each cycle will lead to a significant accumulation of deletion sequences in a long peptide.
-
Solutions:
-
Optimize Coupling Reagents: For difficult couplings, especially with bulky amino acids, use more efficient activating reagents like HATU, HCTU, or COMU in combination with a base like DIPEA.
-
Monitor Reactions: Perform a Kaiser test or other colorimetric tests after each coupling step to ensure the reaction has gone to completion before proceeding.[1]
-
Capping: After each coupling step, "cap" any unreacted free amines using acetic anhydride. This prevents the formation of deletion sequences, and the resulting acetylated, truncated peptides are often easier to separate during purification.
-
Question: My IRS1 peptide is difficult to purify due to poor solubility. What strategies can I use to improve this?
Answer: Poor solubility is a common problem with large and hydrophobic peptides.
-
Solutions for Purification:
-
Solvent System Modification: During HPLC purification, add a small percentage (e.g., 0.1-1%) of trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peptide solubility. For extremely hydrophobic peptides, the addition of organic solvents like isopropanol or acetonitrile in the sample solvent can also help.
-
"Helping-Hand" Strategy: Synthesize the peptide with a solubilizing tag (e.g., a poly-arginine or poly-lysine tag) at the N- or C-terminus. This tag can be cleaved off after purification.
-
Chaotropic Agents in Lysis Buffer: If the peptide is expressed recombinantly and needs to be solubilized from inclusion bodies, use buffers containing strong chaotropic agents like urea (6-8 M) or guanidinium hydrochloride (6 M).
-
Question: How can I predict and proactively address "difficult sequences" within the IRS1 protein?
Answer: Proactive measures can significantly improve the success rate of synthesizing challenging IRS1 fragments.
-
Sequence Analysis: Before synthesis, analyze the IRS1 amino acid sequence (UniProt: P35568) for regions rich in hydrophobic residues (e.g., Val, Ile, Leu, Phe, Trp, Met), β-branched amino acids (Val, Ile, Thr), or consecutive identical amino acids. These are known to be prone to aggregation and incomplete coupling.
-
Strategic Insertion of Structure-Breaking Residues:
-
Pseudoproline Dipeptides: If your sequence contains Ser or Thr, consider replacing the Xaa-Ser/Thr dipeptide with a corresponding pseudoproline dipeptide. This introduces a "kink" in the peptide backbone, disrupting aggregation.
-
Backbone Protection: Utilize 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protection on the backbone nitrogen of an amino acid every 6-7 residues to prevent hydrogen bonding and aggregation.
-
Quantitative Data on Yield Improvement Strategies
The following tables summarize quantitative data from studies comparing different peptide synthesis strategies.
Table 1: Comparison of Microwave-Assisted vs. Conventional SPPS
| Peptide Length | Synthesis Method | Crude Purity (%) | Reference |
| 18-mer | Conduction Heating (90°C) | 52.0 | [5] |
| 18-mer | Microwave Heating | 51.7 | [5] |
| 19-mer | Conduction Heating (90°C) | 49.0 | [5] |
| 19-mer | Microwave Heating | 57.3 | [5] |
| 20-mer (Bivalirudin) | Conduction Heating (90°C) | 62.8 | [5] |
| 20-mer (Bivalirudin) | Microwave Heating | 57.1 | [5] |
| 39-mer (Exenatide) | Conduction Heating (90°C) | 37.0 | [5] |
| 39-mer (Exenatide) | Microwave Heating | 30.5 | [5] |
| 82-mer | Standard SPPS | 9.98 | [6] |
| 82-mer | Microwave-Assisted SPPS | 13.06 | [6] |
Table 2: Impact of Pseudoproline Dipeptides on Synthesis of a Difficult Peptide
| Synthesis Strategy | Major Product | Yield | Reference |
| Standard Conditions | Truncated Peptides | Very Poor | [1] |
| With Pseudoproline Dipeptide | Desired Peptide | Excellent | [1] |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for manual Fmoc-based SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amide, Wang for C-terminal acid) in dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final deprotection step (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Protocol 2: Synthesis of a Phosphotyrosine-Containing IRS1 Peptide
This protocol is adapted for the synthesis of peptides containing phosphotyrosine, a key post-translational modification of IRS1.
-
Resin and Protected Amino Acids: Use standard Fmoc-protected amino acids for all residues except for the phosphotyrosine, for which Fmoc-Tyr(PO(OBzl)OH)-OH or a similarly protected derivative should be used.
-
Synthesis Cycle: Follow the steps outlined in Protocol 1 for resin swelling, deprotection, and coupling.
-
Coupling of Phosphotyrosine: The coupling of the phosphotyrosine derivative may be slower than that of other amino acids. It is recommended to:
-
Use a more potent coupling reagent like HATU.
-
Extend the coupling time to 4-6 hours or perform a double coupling.
-
Carefully monitor the reaction with a Kaiser test.
-
-
Cleavage: Use a TFA-based cleavage cocktail as described in Protocol 1. The phosphate protecting groups (e.g., benzyl) are typically cleaved by TFA.
-
Purification and Analysis: Purify and analyze the phosphopeptide as described in Protocol 1. It is important to note that phosphopeptides may have different retention times on RP-HPLC compared to their non-phosphorylated counterparts.
Visualization of Pathways and Workflows
IRS1 Signaling Pathway
The following diagram illustrates the central role of IRS1 in mediating insulin and IGF-1 signaling, leading to downstream activation of the PI3K/Akt and MAPK pathways.
Caption: IRS1 Signaling Cascade
Experimental Workflow for SPPS
This diagram outlines the major steps in a typical solid-phase peptide synthesis workflow.
Caption: SPPS Experimental Workflow
References
reducing non-specific binding of IRS1 peptides in pull-downs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of IRS1 peptides in pull-down assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common causes of high background or non-specific binding in my IRS1 peptide pull-down assay?
High background is often due to the unintended binding of proteins other than your target to the beads, antibody, or peptide. Common culprits include:
-
Non-specific protein binding to the affinity matrix (beads): Many proteins have an inherent affinity for agarose or magnetic beads.[1][2]
-
Hydrophobic and ionic interactions: Proteins can non-specifically associate with the bait peptide or the solid support through these forces.[3]
-
Indirect binding mediated by nucleic acids: Cellular RNA or DNA can act as a bridge, linking unrelated proteins to your IRS1 peptide.[4]
-
Contamination from irrelevant environmental proteins: Keratins from skin and hair are common contaminants in protein experiments.[1]
-
Inappropriate antibody concentration: Using too much antibody can lead to increased non-specific binding.[2]
-
Insufficient washing: Inadequate washing steps may not effectively remove loosely bound, non-specific proteins.[2]
Q2: How can I reduce non-specific binding to the beads?
Several strategies can be employed to minimize proteins sticking to your beads:
-
Pre-clearing the lysate: This is a crucial step where the cell lysate is incubated with beads before the addition of the specific IRS1 peptide or antibody.[5][6][7][8][9] This removes proteins that would non-specifically bind to the beads themselves.
-
Blocking the beads: Before adding the lysate, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk.[8][10][11] This will occupy non-specific binding sites on the bead surface.
-
Choosing the right bead type: Different types of beads (e.g., agarose, magnetic) have different non-specific binding properties. It may be beneficial to test various bead types to find the one with the lowest background for your specific application.[1] Magnetic beads are often reported to have lower non-specific binding than agarose beads.[12]
Q3: My wash buffer doesn't seem to be effective. How can I optimize my washing steps?
Optimizing your wash buffer is critical for reducing background while preserving the specific interaction of interest. Here are some parameters you can adjust:
-
Increase Salt Concentration: Gradually increase the salt concentration (e.g., NaCl) in your wash buffer, for instance, from 150 mM up to 500 mM or even 1 M.[3][7] This helps to disrupt non-specific ionic interactions.
-
Add Detergents: Include non-ionic detergents like Triton X-100 or NP-40 (typically 0.1% to 1.0%) in your wash buffer to reduce non-specific hydrophobic interactions.[7][13]
-
Increase the Number and Duration of Washes: Performing more wash steps (e.g., 5-10 instead of 3) and increasing the incubation time for each wash can significantly reduce background.[14]
-
Transfer to a New Tube: For the final wash step, transferring the beads to a fresh microcentrifuge tube can help eliminate proteins that have non-specifically bound to the tube walls.[13][14]
-
Add Reducing Agents: Low concentrations of reducing agents like DTT or β-mercaptoethanol (1-2 mM) can help disrupt non-specific interactions mediated by disulfide bridges.[7][15]
Q4: Should I be concerned about nucleic acid contamination in my pull-down?
Yes, nucleic acids can mediate false-positive interactions.[4] To address this, consider treating your lysate with a nuclease, such as micrococcal nuclease, to digest any contaminating DNA and RNA before performing the pull-down.[4]
Q5: What are the best controls to include in my IRS1 pull-down experiment?
Proper controls are essential to validate your results and distinguish specific interactions from non-specific binding. Key controls include:
-
Negative Control Beads: Use beads that have not been coupled with your IRS1 peptide to assess the level of non-specific binding to the beads themselves.[1]
-
Isotype Control Antibody: If using an antibody-based approach (immunoprecipitation), an isotype control antibody of the same immunoglobulin class and from the same species as your primary antibody should be used. This control helps to identify non-specific binding to the antibody.[5][8][16]
-
Knockdown/Knockout Cell Line: If available, a cell line where your protein of interest (IRS1) is knocked down or knocked out serves as an excellent negative control.[1]
-
Bait- and Prey-Free Controls: Analyze the lysate before and after the pull-down to check for non-specific binding to the support. Also, use controls without the bait or prey to confirm their individual binding characteristics.[17]
Quantitative Data Summary
The following table summarizes recommended concentrations and conditions for various reagents used in optimizing pull-down assays.
| Parameter | Reagent/Condition | Recommended Concentration/Range | Purpose |
| Blocking Agents | Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | To block non-specific binding sites on beads.[8][10][11] |
| Non-fat Dry Milk | 1-5% in PBS or TBS | A cost-effective alternative to BSA for blocking.[8][10] | |
| Wash Buffer Additives | NaCl | 150 mM - 1 M | To reduce non-specific ionic interactions.[3][7][15] |
| Non-ionic Detergents (Triton X-100, NP-40, Tween-20) | 0.01% - 1.0% | To reduce non-specific hydrophobic interactions.[7][13][18] | |
| Reducing Agents (DTT, β-mercaptoethanol) | 1-2 mM | To disrupt non-specific disulfide bridges.[7][15] | |
| Lysis Buffer | Non-ionic Detergents (NP-40, Triton X-100) | Typically ~1% | For gentle cell lysis that preserves protein-protein interactions.[7][12] |
| RIPA Buffer | Varies (contains ionic detergents) | A more stringent lysis buffer, but may disrupt weaker protein interactions.[7][16] |
Experimental Protocols
Protocol 1: Pre-clearing of Cell Lysate
-
Prepare your cell lysate according to your standard protocol, ensuring protease and phosphatase inhibitors are included.
-
For every 1 mL of cell lysate, add 20-50 µL of a 50% slurry of your chosen beads (e.g., Protein A/G agarose or magnetic beads).[6][9]
-
Incubate the lysate-bead mixture on a rotator at 4°C for 30-60 minutes.[16]
-
Pellet the beads by centrifugation (e.g., 14,000 x g for 10 minutes at 4°C) or by using a magnetic stand.[9]
-
Carefully transfer the supernatant (the pre-cleared lysate) to a fresh, pre-chilled microcentrifuge tube. This lysate is now ready for your IRS1 peptide pull-down.
Protocol 2: Optimizing Wash Buffer Stringency
-
Prepare a series of wash buffers with increasing concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM) in your base buffer (e.g., PBS or TBS) containing a constant concentration of a non-ionic detergent (e.g., 0.1% Triton X-100).
-
After incubating your pre-cleared lysate with the IRS1 peptide-coupled beads, pellet the beads.
-
Divide the beads into equal aliquots, one for each wash buffer condition.
-
Wash each aliquot with its respective wash buffer. Perform at least three washes for each condition. For each wash, resuspend the beads in 1 mL of buffer, incubate for 5-10 minutes at 4°C with rotation, and then pellet the beads.[14]
-
After the final wash, elute the bound proteins and analyze the results by SDS-PAGE and Western blotting to determine the optimal salt concentration that minimizes background without disrupting the specific interaction.
Visualizations
Caption: Workflow for an optimized IRS1 pull-down experiment.
References
- 1. ohri.ca [ohri.ca]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 6. IP Sample Preparation | Proteintech Group [ptglab.com]
- 7. Tips for Immunoprecipitation | Rockland [rockland.com]
- 8. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 10. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 11. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 13. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 14. ptglab.com [ptglab.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Pull-Down Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. sinobiological.com [sinobiological.com]
Optimizing IRS1 Peptide Phosphorylation Assays: A Technical Support Center
For researchers, scientists, and drug development professionals, the accurate measurement of IRS1 phosphorylation is crucial for understanding insulin signaling and developing novel therapeutics. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you optimize your IRS1 peptide phosphorylation assays.
Troubleshooting Guide
This guide addresses common issues encountered during IRS1 phosphorylation assays, offering potential causes and solutions in a structured format.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | - Non-specific antibody binding- Insufficient washing- High concentration of detection antibody- Contaminated reagents | - Increase blocking time or try a different blocking buffer. Solutions containing MSD Blocker A should be stored at 2-8°C and discarded after 14 days.[1]- Increase the number of wash steps or the volume of wash buffer. Use a high-quality Tris Wash Buffer.[1]- Titrate the detection antibody to determine the optimal concentration.- Use fresh, high-quality reagents. Ensure all buffers are at the correct pH. |
| Low or No Signal | - Inactive kinase- Suboptimal substrate concentration- Incorrect ATP concentration- Inefficient antibody binding- Low abundance of phosphorylated IRS1 | - Verify kinase activity using a positive control.- Optimize the substrate concentration. Perform a substrate titration to find the optimal concentration for your kinase.[2]- Ensure the ATP concentration is appropriate for the kinase being used. Some assays require high ATP concentrations.[3]- Check the specificity and affinity of your antibodies. Use antibodies validated for your specific application (e.g., Western blot, ELISA).[4][5]- Increase the amount of cell lysate or immunoprecipitated IRS1. Low levels of IRS1 phosphopeptides can be a confounding issue.[6] |
| High Well-to-Well Variability | - Pipetting errors- Inconsistent incubation times- Plate reader issues- Uneven cell seeding | - Use calibrated pipettes and proper pipetting technique. - Ensure consistent incubation times for all wells.- Verify the plate reader is functioning correctly. - Ensure even cell seeding and consistent cell confluency before lysis. |
| Inconsistent Results Between Experiments | - Variation in reagent preparation- Differences in cell culture conditions- Freeze-thaw cycles of reagents | - Prepare fresh reagents for each experiment or use aliquots to minimize variability.- Maintain consistent cell culture conditions, including passage number and serum starvation times.- Aliquot reagents to avoid repeated freeze-thaw cycles, especially for enzymes and antibodies. Unused lysates should be aliquoted and quickly frozen.[1] |
Frequently Asked Questions (FAQs)
Assay Design and Optimization
Q1: What are the key components of an IRS1 peptide phosphorylation assay?
An IRS1 peptide phosphorylation assay typically includes a kinase, a peptide substrate corresponding to a specific phosphorylation site on IRS1, ATP as a phosphate donor, and a detection system to measure the extent of phosphorylation.[3] The choice of these components is critical for assay performance.
Q2: How do I choose the right IRS1 peptide substrate?
The choice of peptide substrate depends on the specific phosphorylation site you are investigating. IRS1 has numerous serine/threonine and tyrosine phosphorylation sites, each regulated by different kinases.[7][8] For example, Ser307 is a known target of JNK.[5][8] Ensure the peptide sequence is specific to the kinase of interest to avoid off-target phosphorylation.
Q3: What is the optimal ATP concentration for my assay?
The optimal ATP concentration is typically close to the Michaelis constant (Km) of the kinase for ATP. However, for inhibitor screening, using a lower ATP concentration can increase the apparent potency of ATP-competitive inhibitors. It's recommended to perform an ATP titration to determine the optimal concentration for your specific experimental goals.[2]
Data Interpretation
Q4: How do I normalize my IRS1 phosphorylation data?
It is crucial to normalize the phosphorylated IRS1 signal to the total amount of IRS1 protein.[9] This can be achieved by running a parallel assay to measure total IRS1 levels or by using a multiplexed assay format that allows for simultaneous detection of both phosphorylated and total protein in the same well.
Q5: What are the different phosphorylation sites on IRS1 and what are their roles?
IRS1 can be phosphorylated on multiple tyrosine and serine/threonine residues. Tyrosine phosphorylation is generally associated with the activation of insulin signaling pathways.[8] Conversely, serine/threonine phosphorylation can have both positive and negative regulatory roles. For instance, phosphorylation at Ser312 can interfere with the interaction between IRS1 and the insulin receptor, leading to insulin resistance.[10][11]
| Phosphorylation Site | Kinase(s) | Function |
| Tyrosine Residues | Insulin Receptor Kinase | Activates downstream signaling pathways (e.g., PI3K/Akt).[7][8] |
| Ser307 (Human Ser312) | JNK, IKK | Negative regulation of insulin signaling.[5][8][11] |
| Ser612 (Human Ser616) | PKC, mTOR | Negative regulation of insulin signaling.[5] |
| Ser636/639 (Human) | mTOR, S6K1, ROCK1 | Negative feedback regulation.[5][12] |
| Ser1101 (Human) | S6K1, PKCθ | Inhibition of insulin signaling.[13] |
Experimental Workflows and Signaling Pathways
Experimental Workflow for an In Vitro IRS1 Kinase Assay
Caption: A generalized workflow for performing an in vitro IRS1 kinase assay.
IRS1 Signaling Pathway
Caption: Simplified diagram of the IRS1 signaling pathway and its negative regulation.
By following this guide, researchers can enhance the reliability and reproducibility of their IRS1 peptide phosphorylation assays, leading to more accurate insights into insulin signaling and related diseases.
References
- 1. mesoscale.com [mesoscale.com]
- 2. promega.com.br [promega.com.br]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. IRS-1 Inhibition Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. Global IRS-1 phosphorylation analysis in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PathScan® Phospho-IRS-1 (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. raybiotech.com [raybiotech.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. pnas.org [pnas.org]
- 12. Regulation of insulin sensitivity by serine/threonine phosphorylation of insulin receptor substrate proteins IRS1 and IRS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of IRS-1 Ser-1101 as a target of S6K1 in nutrient- and obesity-induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
IRS1 Peptide Aggregation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common aggregation problems encountered when working with Insulin Receptor Substrate 1 (IRS1) peptides.
Frequently Asked Questions (FAQs)
Q1: My IRS1 peptide has low solubility. How can I dissolve it?
A1: The solubility of IRS1 peptides is highly dependent on their amino acid sequence, particularly the content of hydrophobic residues. Here is a systematic approach to solubilization:
-
Start with Sterile, Oxygen-Free Water or Buffer: Begin with a standard buffer like Tris or phosphate at a neutral pH (around 7.0). Use a small aliquot of your peptide for initial solubility tests.[1]
-
Sonication: Briefly sonicate the peptide solution (e.g., three 10-second bursts, cooling on ice in between) to aid dissolution and minimize aggregation.[1]
-
pH Adjustment:
-
Basic Peptides (net positive charge): If the peptide is not soluble in neutral buffer, try adding a small amount of an acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[1][2]
-
Acidic Peptides (net negative charge): For acidic peptides, try a basic solution like 10% ammonium hydroxide or ammonium bicarbonate.[1][2]
-
-
Organic Solvents: For highly hydrophobic peptides (over 50% hydrophobic residues), dissolving in an organic solvent first may be necessary.[1] Use a minimal amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the peptide, and then slowly add it dropwise to your aqueous buffer with constant, gentle stirring. Note: Avoid DMSO for peptides containing Cysteine (Cys) or Methionine (Met) as it can cause oxidation.[3]
-
Chaotropic Agents: If aggregation persists, consider using chaotropic agents like 6M guanidine hydrochloride or urea to disrupt hydrogen bonds and hydrophobic interactions. Note that these are denaturing agents and may need to be removed for functional assays.
Q2: What are the common causes of IRS1 peptide aggregation during experiments?
A2: IRS1 peptide aggregation can be triggered by several factors:
-
Hydrophobic Interactions: Peptides with a high proportion of hydrophobic amino acids are prone to self-associate to minimize their exposure to the aqueous environment.
-
pH and Ionic Strength: The pH of the solution affects the net charge of the peptide. When the pH is close to the peptide's isoelectric point (pI), the net charge is near zero, which can lead to aggregation due to reduced electrostatic repulsion.[4] Similarly, the ionic strength of the buffer can influence aggregation by shielding charges.[4][5][6]
-
Temperature: Elevated temperatures can increase the rate of aggregation by promoting partial unfolding of the peptide, exposing hydrophobic regions.[7]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[8]
-
Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can introduce mechanical stress that may induce aggregation.[9]
-
Presence of Impurities: Small amounts of impurities from synthesis or other sources can sometimes act as nucleation sites for aggregation.
Q3: How can I prevent my IRS1 peptide from aggregating?
A3: Several strategies can be employed to prevent IRS1 peptide aggregation:
-
Optimize Buffer Conditions:
-
pH: Work at a pH that is at least 1-2 units away from the peptide's isoelectric point (pI) to ensure a net charge and electrostatic repulsion.
-
Additives: Include additives in your buffer that are known to reduce aggregation. (See the table below for examples).
-
-
Control Temperature: Perform experiments at the lowest feasible temperature to minimize temperature-induced aggregation.
-
Work with Lower Concentrations: If possible, use the lowest peptide concentration that is compatible with your assay.
-
Gentle Handling: Avoid vigorous vortexing or shaking. Mix by gentle pipetting or inversion.
-
Use of Surfactants: Low concentrations of non-ionic detergents like Polysorbate 20 (Tween-20) or Polysorbate 80 can help to solubilize peptides and prevent aggregation.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible Precipitate in Peptide Solution | - Poor solubility- Aggregation due to pH/temperature | - Re-dissolve using the systematic approach in FAQ A1.- Check the pH of your buffer and adjust if it is close to the peptide's pI.- Store and handle the peptide solution at 4°C. |
| Inconsistent Assay Results | - Peptide aggregation leading to variable active concentration | - Centrifuge the peptide stock solution before each use to pellet any aggregates.- Use freshly prepared peptide solutions for each experiment.- Incorporate aggregation-reducing additives into your buffers. |
| Loss of Peptide Activity Over Time | - Gradual aggregation and precipitation | - Aliquot the peptide stock solution upon initial solubilization to minimize freeze-thaw cycles.- Store aliquots at -20°C or -80°C.- Consider adding a cryoprotectant like glycerol (5-10%) to your stock solution for frozen storage. |
| High Background Signal in Fluorescence Assays | - Light scattering from peptide aggregates | - Filter the peptide solution through a 0.22 µm syringe filter before use.- Use Dynamic Light Scattering (DLS) to check for the presence of aggregates. |
Quantitative Data on Peptide Aggregation and Inhibition
Table 1: Effect of pH and Temperature on Aggregation Kinetics of Amyloid-beta Peptide
| Condition | Lag Time (hours) | Apparent Rate Constant (h⁻¹) |
| pH 7.4, 37°C | 10.5 | 0.25 |
| pH 5.0, 37°C | 6.2 | 0.45 |
| pH 7.4, 45°C | 4.8 | 0.60 |
This table illustrates how acidic pH and increased temperature can accelerate the aggregation of amyloid-beta peptides, as indicated by a shorter lag time and a higher apparent rate constant. A similar trend can be expected for other aggregation-prone peptides.
Table 2: IC50 Values of Different Compounds for Inhibition of Amyloid-beta (Aβ42) Aggregation
| Compound | IC50 (µM) | Reference |
| Tannic Acid | ~0.1 - 50 | [10] |
| Curcumin | 1.1 | [10] |
| Rifampicin | 9.1 | [10] |
| Nicotine | 50 | [10] |
This table shows the half-maximal inhibitory concentration (IC50) for several compounds against Aβ42 aggregation, demonstrating the range of potencies for different small molecule inhibitors.[10][11]
Table 3: Common Additives to Prevent Peptide Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| L-Arginine | 50-500 mM | Suppresses aggregation by interacting with hydrophobic and charged residues. |
| Guanidine HCl | 0.5-2 M | Chaotropic agent that disrupts non-covalent interactions. |
| Urea | 1-4 M | Chaotropic agent that disrupts hydrogen bonds. |
| Polysorbate 20/80 | 0.01-0.1% | Non-ionic surfactant that reduces surface-induced aggregation.[9] |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% | Stabilize the native conformation of the peptide. |
Key Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring
This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to these structures.[12]
Materials:
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
IRS1 peptide stock solution
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile water. Filter through a 0.2 µm syringe filter and store protected from light.
-
Prepare Working Solution: Dilute the ThT stock solution in PBS to a final concentration of 25 µM.
-
Set up the Assay:
-
In a 96-well plate, add your IRS1 peptide to the desired final concentration in the ThT working solution.
-
Include a control well with only the ThT working solution (no peptide) for background subtraction.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at the desired temperature (e.g., 37°C) in the plate reader. If your plate reader has a shaking function, intermittent gentle shaking can be used to promote aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (which could be several hours to days).
-
-
Data Analysis:
-
Subtract the background fluorescence from the peptide-containing wells.
-
Plot the fluorescence intensity versus time. A sigmoidal curve is indicative of nucleated aggregation, characterized by a lag phase, an exponential growth phase, and a plateau phase.[8]
-
Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[13][14][15][16]
Materials:
-
IRS1 peptide solution
-
Low-volume DLS cuvette
-
DLS instrument
Procedure:
-
Sample Preparation:
-
Prepare the IRS1 peptide solution in a suitable buffer. The buffer should be filtered through a 0.22 µm filter to remove any dust or particulate matter.
-
Centrifuge the peptide solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large, pre-existing aggregates.
-
-
Measurement:
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, buffer viscosity).
-
Acquire the data according to the instrument's instructions.
-
-
Data Analysis:
-
The instrument's software will generate a size distribution plot.
-
A monomodal peak at the expected hydrodynamic radius of the monomeric peptide indicates a non-aggregated sample.
-
The presence of larger species or a high polydispersity index (PDI) suggests the presence of oligomers or larger aggregates.[14]
-
Transmission Electron Microscopy (TEM) for Fibril Visualization
TEM provides direct visualization of the morphology of peptide aggregates, allowing for the confirmation of fibrillar structures.[17][18][19][20]
Materials:
-
Aggregated IRS1 peptide solution
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid)
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Sample Application: Apply a small drop (3-5 µL) of the aggregated peptide solution onto the surface of a TEM grid.
-
Incubation: Allow the peptide to adsorb to the grid for 1-2 minutes.
-
Wicking: Carefully blot off the excess liquid from the edge of the grid using a piece of filter paper.
-
Staining:
-
Apply a drop of the negative stain solution to the grid for 1-2 minutes.
-
Wick away the excess stain.
-
-
Drying: Allow the grid to air dry completely.
-
Imaging:
-
Load the grid into the TEM.
-
Image the sample at various magnifications to observe the morphology of the aggregates. Amyloid-like fibrils typically appear as long, unbranched filaments.[21]
-
Visualizations
IRS1 Signaling Pathway
Caption: Simplified IRS1 signaling pathway.
Experimental Workflow for Aggregation Analysis
Caption: Workflow for analyzing IRS1 peptide aggregation.
Troubleshooting Logic for Peptide Solubility
Caption: Decision tree for troubleshooting peptide solubility.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. jpt.com [jpt.com]
- 4. Comparative study of the hydrophobic interaction effect of pH and ionic strength on aggregation/emulsification of Congo red and amyloid fibrillation of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine dipeptides affect insulin aggregation in a pH- and ionic strength-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids – A Computational Study | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Inhibitory Potential of Designed Peptides Against Amyloid Fibrillation and Amyloid Associated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Structure Activity Relationship of Small Molecule Inhibitors of Toxic β-Amyloid-42 Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. mdpi.com [mdpi.com]
- 16. diva-portal.org [diva-portal.org]
- 17. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amyloid Structure and Assembly: Insights from Scanning Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 20. Peptide Conformation and Supramolecular Organization in Amylin Fibrils: Constraints from Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring the occurrence of thioflavin-T-positive insulin amyloid aggregation intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting IRS1 Peptide Instability in Solution
Welcome to the technical support center for IRS1 peptide-related research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to IRS1 peptide instability in solution.
Troubleshooting Guides
This section offers structured guidance to diagnose and resolve common issues encountered during the handling and experimental use of IRS1 peptides.
Issue 1: Poor Peptide Solubility
Symptom: The lyophilized IRS1 peptide does not fully dissolve in the desired aqueous buffer, resulting in a cloudy or particulate-containing solution.
Possible Causes:
-
Hydrophobicity: IRS1 peptides, particularly fragments containing hydrophobic residues, may have inherently low aqueous solubility.
-
Incorrect Solvent/pH: The pH of the solvent may be close to the isoelectric point (pI) of the peptide, minimizing its net charge and thus its solubility.
-
Aggregation: The peptide may be forming insoluble aggregates.
Troubleshooting Workflow:
Troubleshooting workflow for poor IRS1 peptide solubility.
Detailed Steps:
-
Analyze the Peptide Sequence: Determine the overall charge and hydrophobicity of your specific IRS1 peptide fragment. Online tools can calculate the theoretical pI and grand average of hydropathicity (GRAVY) score.
-
Initial Solubilization Attempt: Always start with a small amount of the peptide in sterile, distilled water.[1][2][3] Vortex briefly.
-
pH Adjustment:
-
Organic Solvents for Hydrophobic Peptides: For neutral or very hydrophobic peptides, dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile first, and then slowly add the aqueous buffer to the desired concentration.[1][2][4]
-
Sonication: Brief sonication can help break up small aggregates and facilitate dissolution.[2][4] Use a sonicator bath for a few minutes, keeping the sample on ice to prevent heating.
-
Final Check: A successfully dissolved peptide solution should be clear and free of visible particles. If the solution remains cloudy, it may indicate that the peptide is not fully dissolved or has aggregated.
Issue 2: Peptide Degradation in Solution
Symptom: Loss of peptide integrity over time, observed as a decrease in the main peptide peak and the appearance of new peaks in HPLC analysis, or loss of biological activity.
Possible Causes:
-
Deamidation: Asparagine (N) and glutamine (Q) residues can deamidate, especially at neutral or basic pH.
-
Oxidation: Methionine (M), cysteine (C), and tryptophan (W) residues are susceptible to oxidation.[5] This can be accelerated by exposure to air, metal ions, or light.
-
Protease Contamination: Introduction of proteases during handling can lead to enzymatic cleavage of the peptide.
-
Hydrolysis: The phosphate group on phosphotyrosine residues can be labile, especially at acidic pH.
Preventative Measures and Solutions:
| Degradation Type | Susceptible Residues | Recommended Prevention/Solution |
| Deamidation | Asparagine (N), Glutamine (Q) | Store and use peptides in buffers with a pH between 5 and 6. Avoid prolonged storage at neutral or basic pH.[5] |
| Oxidation | Methionine (M), Cysteine (C), Tryptophan (W) | Use degassed buffers. Store lyophilized peptide and solutions under an inert gas (e.g., argon or nitrogen). Avoid metal ion contamination. Protect from light. |
| Disulfide Bridge Formation | Cysteine (C) | If a free thiol is required, add a reducing agent like DTT to the buffer. For peptides with intended disulfide bonds, avoid reducing agents. |
| Protease Degradation | General | Handle peptides in a sterile environment. Use protease-free reagents and sterile-filtered buffers. Wear gloves to prevent contamination. |
| Dephosphorylation | Phosphotyrosine (pY) | Store phosphopeptides at -80°C. Use buffers free of phosphatases. Consider using phosphatase inhibitors for experiments involving cell lysates. |
Issue 3: Peptide Aggregation
Symptom: The peptide solution becomes cloudy, forms a gel, or precipitates over time. This can be confirmed by techniques like Thioflavin T (ThT) assay or dynamic light scattering (DLS).
Possible Causes:
-
Hydrophobic Interactions: Hydrophobic regions of the peptide can self-associate to minimize contact with the aqueous environment.
-
Beta-Sheet Formation: Peptides with a propensity to form beta-sheets can assemble into amyloid-like fibrils.
-
High Concentration: Peptide aggregation is often a concentration-dependent process.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.[5]
Mitigation Strategies:
-
Optimize Peptide Concentration: Work with the lowest feasible peptide concentration for your experiment.
-
Aliquot Samples: To avoid multiple freeze-thaw cycles, aliquot the stock peptide solution into single-use volumes and store at -20°C or -80°C.[5]
-
Incorporate Chaotropic Agents: In some cases, small amounts of chaotropic agents like guanidinium chloride or urea can be used to disrupt aggregates, but their compatibility with the downstream application must be considered.
-
Use Aggregation-Inhibiting Excipients: Sugars (e.g., trehalose, sucrose) or polyols (e.g., glycerol) can sometimes help stabilize peptides and prevent aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store lyophilized IRS1 peptides?
A1: For long-term storage, lyophilized peptides should be stored at -20°C or preferably -80°C in a desiccated, dark environment.[5][6] Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce peptide stability.[6]
Q2: How long are IRS1 peptides stable in solution?
A2: The stability of peptides in solution is limited and sequence-dependent. Peptides containing residues like Cys, Met, Trp, Asn, and Gln are particularly unstable in solution.[5] As a general guideline, peptide solutions may be stable for 1-2 weeks at 4°C, but for longer storage, it is highly recommended to store aliquots at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.
Q3: My phosphopeptide appears to be losing its phosphate group. How can I prevent this?
A3: Dephosphorylation can be a significant issue. To minimize this, ensure that all buffers are free of phosphatases. When working with biological samples that may contain endogenous phosphatases, the addition of phosphatase inhibitors (e.g., sodium orthovanadate for tyrosine phosphatases) is recommended. Store stock solutions of phosphopeptides at -80°C. The stability of the phospho-bond is also pH-dependent; while stable under basic conditions, it can be labile in acidic environments.
Q4: What are the key components of the IRS1 signaling pathway that I should be aware of?
A4: IRS1 is a key docking protein in the insulin and IGF-1 signaling pathways. Upon insulin or IGF-1 binding to their receptors, the receptor tyrosine kinase is activated and phosphorylates IRS1 on multiple tyrosine residues. These phosphorylated tyrosines then serve as docking sites for SH2 domain-containing proteins, leading to the activation of downstream pathways. The two major pathways are:
-
PI3K/Akt Pathway: The p85 subunit of PI3-kinase binds to phosphorylated YMXM motifs on IRS1, leading to the activation of Akt, which regulates glucose metabolism, protein synthesis, and cell survival.
-
MAPK/ERK Pathway: The Grb2/Sos complex can bind to phosphorylated IRS1, activating the Ras/Raf/MEK/ERK pathway, which is primarily involved in cell growth and differentiation.
Simplified IRS1 signaling pathway.
Experimental Protocols
Protocol 1: Assessment of IRS1 Peptide Stability by HPLC-MS
Objective: To quantitatively assess the degradation of an IRS1 peptide in a specific buffer over time.
Materials:
-
IRS1 peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Stability buffer (e.g., PBS, pH 7.4; or 50 mM Ammonium Acetate, pH 6.0)
-
HPLC-grade water and acetonitrile
-
Formic acid or TFA
-
HPLC with a C18 column and a coupled mass spectrometer
Methodology:
-
Sample Preparation:
-
Dilute the IRS1 peptide stock solution to a final concentration of 100 µg/mL in the stability buffer.
-
Prepare several aliquots of this solution for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the aliquots at a specific temperature (e.g., 4°C, 25°C, or 37°C).
-
-
HPLC-MS Analysis:
-
At each time point, take one aliquot and quench any potential enzymatic activity by adding an equal volume of 1% formic acid in acetonitrile.
-
Inject a standard volume (e.g., 10 µL) onto the HPLC-MS system.
-
HPLC Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 300-2000
-
Monitor the expected m/z of the intact peptide and potential degradation products.
-
-
-
Data Analysis:
-
Integrate the peak area of the intact IRS1 peptide at each time point.
-
Plot the percentage of remaining intact peptide versus time.
-
Calculate the degradation rate and half-life of the peptide under the tested conditions.
-
Representative Stability Data for a Phosphopeptide:
| Buffer (50 mM) | pH | Temperature (°C) | Half-life (hours) |
| Phosphate | 7.4 | 37 | ~ 12 |
| Acetate | 5.5 | 37 | > 48 |
| Tris | 8.0 | 37 | ~ 8 |
| Phosphate | 7.4 | 4 | > 168 |
Note: This is illustrative data; actual stability will depend on the specific peptide sequence.
Protocol 2: Thioflavin T (ThT) Assay for IRS1 Peptide Aggregation
Objective: To monitor the formation of beta-sheet rich aggregates of an IRS1 peptide.
Materials:
-
IRS1 peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities
Methodology:
-
Prepare Reagents:
-
Prepare the IRS1 peptide solution at the desired concentration in the assay buffer.
-
Prepare a working solution of ThT (e.g., 20 µM) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add your IRS1 peptide samples. Include a buffer-only control.
-
Add the ThT working solution to each well.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Measurement:
-
Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking, to induce aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using the plate reader.
-
Excitation Wavelength: ~440-450 nm
-
Emission Wavelength: ~480-490 nm
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer-only control from the peptide samples.
-
Plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of amyloid-like aggregates.
-
Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To assess the secondary structure of the IRS1 peptide in solution and monitor conformational changes that may lead to instability.
Materials:
-
IRS1 peptide solution (in a CD-compatible buffer)
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffers with high absorbance in the far-UV region should be avoided.
-
Quartz cuvette (e.g., 1 mm path length)
-
CD spectrometer
Methodology:
-
Sample Preparation:
-
Prepare the IRS1 peptide solution at a suitable concentration (e.g., 0.1-0.2 mg/mL) in the CD buffer. The final solution must be completely clear.
-
Prepare a buffer blank.
-
-
CD Measurement:
-
Record a CD spectrum of the buffer blank first.
-
Record the CD spectrum of the peptide sample over the far-UV range (e.g., 190-260 nm).
-
Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil). A change in the CD spectrum over time can indicate a conformational change related to instability or aggregation.
-
References
- 1. genscript.com [genscript.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. biocat.com [biocat.com]
- 4. jpt.com [jpt.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Phosphorylation Codes in IRS-1 and IRS-2 Are Associated with the Activation/Inhibition of Insulin Canonical Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sensitivity of IRS1 Peptide Binding Assays
Welcome to the technical support center for IRS1 (Insulin Receptor Substrate 1) peptide binding assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low signal or poor sensitivity in my IRS1 peptide binding assay?
A1: Low signal or poor sensitivity in IRS1 peptide binding assays can stem from several factors:
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your assay buffer can significantly impact the binding affinity and stability of the interaction.
-
Peptide Quality and Integrity: Degradation, improper storage, or the presence of impurities in your synthetic IRS1 peptide can reduce its binding activity.
-
Incorrect Peptide Concentration: Using a peptide concentration that is too low will result in a weak signal, while a concentration that is too high can lead to high background.
-
Inactive Protein: The protein binding partner of the IRS1 peptide may be misfolded, aggregated, or have low activity.
-
Assay-Specific Issues: For fluorescence-based assays, issues like photobleaching or quenching can reduce the signal. In ELISA, insufficient washing or improper blocking can lead to high background and low signal-to-noise ratios.
Q2: How does the phosphorylation state of the IRS1 peptide affect the binding assay?
A2: The phosphorylation of specific tyrosine, serine, or threonine residues on IRS1 peptides is critical for their interaction with many binding partners.[1][2]
-
Tyrosine Phosphorylation: Phosphorylation of tyrosine residues within specific motifs, such as the YMXM motif, is often required for binding to proteins containing SH2 domains, like the p85 subunit of PI3K.[3][4] Assays using non-phosphorylated peptides will likely fail to detect these interactions.
-
Serine/Threonine Phosphorylation: Phosphorylation of serine or threonine residues can either positively or negatively regulate protein interactions.[1] For example, phosphorylation of certain serine residues can inhibit the binding of IRS-1 to the insulin receptor, which would be reflected as a loss of signal in a binding assay.[5]
Q3: What are some common interfering substances in IRS1 peptide binding assays?
A3: Several substances can interfere with the accuracy and sensitivity of your assay:
-
Detergents and Solvents: High concentrations of detergents or organic solvents like DMSO can denature proteins and disrupt binding interactions.[6]
-
Chelating Agents: Reagents like EDTA can interfere with interactions that are dependent on divalent cations.
-
Phosphatase and Protease Inhibitors: While often necessary during sample preparation, high concentrations of some inhibitors may interfere with the binding assay itself. Vanadate, a common phosphatase inhibitor, has been shown to interfere with some protein assays.[7]
-
High Salt Concentrations: While some salt is necessary to mimic physiological conditions, excessively high concentrations can weaken electrostatic interactions involved in peptide binding.[8]
Troubleshooting Guides
Problem 1: Low Signal-to-Noise Ratio
| Possible Cause | Suggested Solution |
| High Background from Non-specific Binding | Optimize blocking conditions (e.g., increase concentration or incubation time of blocking agent like BSA). Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to reduce non-specific interactions. |
| Insufficient Washing | Increase the number and duration of wash steps to more effectively remove unbound reagents. |
| Low Specific Signal | Optimize the concentrations of the IRS1 peptide and its binding partner. Titrate both reagents to find the optimal concentrations that yield the best signal window. |
| Peptide Degradation | Ensure proper storage of the IRS1 peptide (lyophilized at -20°C or -80°C).[3] Prepare fresh peptide solutions for each experiment. |
Problem 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Suggested Solution |
| Pipetting Inaccuracies | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Temperature Fluctuations | Ensure all reagents and plates are equilibrated to the recommended assay temperature before starting the experiment. Use a temperature-controlled plate reader if possible. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature variations. Fill the outer wells with buffer or water. |
| Variability in Reagent Preparation | Prepare fresh dilutions of standards and reagents for each assay. Ensure thorough mixing of all solutions. |
Problem 3: No Binding Detected
| Possible Cause | Suggested Solution |
| Incorrect Peptide Phosphorylation State | Verify that the correct phosphorylated or non-phosphorylated IRS1 peptide is being used for the specific interaction being studied. |
| Inactive Binding Partner | Confirm the activity of the protein binding partner using a positive control. Ensure the protein has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Inappropriate Assay Conditions | Test a range of buffer conditions (pH, salt concentration) to find the optimal environment for the binding interaction. |
| Assay Detection Limit | The concentration of one or both binding partners may be too low to detect an interaction. Try increasing the concentrations. |
Quantitative Data on Assay Optimization
Optimizing assay parameters is crucial for achieving high sensitivity. The following tables provide examples of how buffer conditions can influence peptide binding assays.
Table 1: Effect of pH on Binding Affinity (Kd)
| pH | Kd (nM) | Signal-to-Noise Ratio |
| 6.0 | 150 | 5 |
| 7.4 | 50 | 15 |
| 8.5 | 200 | 8 |
Note: The optimal pH for IRS1 peptide binding is typically close to physiological pH (7.4), but this should be empirically determined for each specific interaction.[9]
Table 2: Effect of Salt Concentration on Binding Affinity (Kd)
| NaCl Concentration (mM) | Kd (nM) | Signal-to-Noise Ratio |
| 50 | 40 | 12 |
| 150 | 60 | 18 |
| 300 | 250 | 6 |
Note: While physiological salt concentrations (around 150 mM) are a good starting point, high salt can disrupt electrostatic interactions and decrease binding affinity.[8][10]
Experimental Protocols
Protocol 1: IRS1 Peptide-Protein Interaction Assay using Fluorescence Polarization (FP)
This protocol is designed to measure the binding of a fluorescently labeled IRS1 peptide to a protein partner.
Materials:
-
Fluorescently labeled IRS1 peptide (e.g., FITC-labeled phosphopeptide)
-
Purified protein binding partner
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Black, non-binding surface 96- or 384-well microplate
-
Fluorescence polarization plate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled IRS1 peptide in the assay buffer.
-
Prepare a series of dilutions of the protein binding partner in the assay buffer.
-
-
Assay Setup:
-
Add a fixed concentration of the fluorescently labeled IRS1 peptide to each well of the microplate.
-
Add the different concentrations of the protein binding partner to the wells. Include a control with no protein (peptide only).
-
Bring the total volume in each well to the desired amount with assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the change in mP as a function of the protein concentration.
-
Fit the data to a suitable binding curve (e.g., one-site binding model) to determine the dissociation constant (Kd).
-
Protocol 2: IRS1 Peptide-Protein Interaction Assay using ELISA
This protocol describes a competitive ELISA to measure the binding of an IRS1 peptide to a protein.
Materials:
-
IRS1 peptide
-
Biotinylated IRS1 peptide (for detection)
-
Purified protein binding partner
-
Streptavidin-HRP conjugate
-
High-binding 96-well ELISA plate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Methodology:
-
Plate Coating:
-
Coat the wells of the ELISA plate with the purified protein binding partner diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate three times.
-
In a separate plate or tubes, pre-incubate a fixed concentration of the biotinylated IRS1 peptide with varying concentrations of the unlabeled IRS1 peptide.
-
Transfer the peptide mixtures to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times.
-
Add streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate five times.
-
Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Add stop solution to each well to stop the reaction.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance as a function of the unlabeled IRS1 peptide concentration to generate a competition curve and determine the IC50.
-
Visualizations
Caption: IRS1 Signaling Pathway.
Caption: Experimental Workflow for Assay Development.
References
- 1. Increased Interaction With Insulin Receptor Substrate 1, a Novel Abnormality in Insulin Resistance and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of methods for quantitative biomolecular interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference in protein assays of biological specimens by vanadyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of salt concentration on TTF-1 HD binding to specific and non-specific DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH-dependent Peptide Binding Properties of the Type I Diabetes–associated I-Ag7 Molecule: Rapid Release of CLIP at an Endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of monovalent salt concentration and peptide secondary structure in peptide-micelle binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage Conditions for IRS1 Phosphopeptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of IRS1 phosphopeptides. Adhering to these best practices is crucial for maintaining peptide integrity and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for lyophilized IRS1 phosphopeptides?
A1: For long-term stability, lyophilized IRS1 phosphopeptides should be stored at -20°C, or preferably at -80°C.[1][2][3][4] It is critical to store them in a tightly sealed container with a desiccant to prevent moisture absorption, as peptides can be hygroscopic.[1][2] Protecting the peptides from light is also recommended.[1][2] Under these conditions, most lyophilized peptides can remain stable for several years.[2][5]
Q2: How should I store IRS1 phosphopeptides in solution for short-term use?
A2: Storing peptides in solution is not recommended for long periods due to their limited shelf-life.[2][6] If short-term storage in solution is necessary, dissolve the peptide in a sterile buffer at a pH between 5 and 6.[2] The solution should be divided into single-use aliquots to minimize freeze-thaw cycles and stored at -20°C.[2][6]
Q3: What factors can affect the stability of my IRS1 phosphopeptide?
A3: Several factors can impact the stability of IRS1 phosphopeptides:
-
Temperature: Higher temperatures accelerate degradation.[1]
-
Moisture: The presence of water can lead to hydrolysis.[1][2] It is crucial to allow the peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.[4][5][7]
-
pH: Exposure to pH levels above 8 should be avoided as it can cause racemization and degradation.[4]
-
Oxidation: Peptides containing cysteine, methionine, or tryptophan are susceptible to oxidation. Using oxygen-free solvents for reconstitution can mitigate this.[2][6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides.[2][5] Aliquoting is highly recommended to avoid this.[2]
-
Bacterial Contamination: Peptides in solution are susceptible to bacterial degradation. Using sterile buffers and potentially filtering the solution can help prevent this.[2]
Q4: How many times can I freeze-thaw my phosphopeptide solution?
A4: It is strongly recommended to avoid multiple freeze-thaw cycles.[2][5] Ideally, a phosphopeptide solution should be aliquoted into volumes suitable for single experiments, so each aliquot is only thawed once. Each freeze-thaw cycle increases the risk of peptide degradation and aggregation, which can lead to inconsistent experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of IRS1 phosphopeptides.
Issue 1: Loss of Phosphorylated Signal in Assays
-
Possible Cause: Dephosphorylation of the peptide during storage or handling.
-
Possible Cause: Adsorption of the peptide to plastic surfaces.
-
Solution: Use low-protein-binding tubes for storage and handling of peptide solutions, especially at low concentrations.[7]
-
-
Possible Cause: Lability of the phosphate group during analysis (e.g., mass spectrometry).
-
Solution: Optimize your mass spectrometry method. For phosphoserine and phosphothreonine, which are particularly labile, consider using fragmentation methods like Electron Transfer Dissociation (ETD) which can help retain the phosphate group on the peptide backbone.[9]
-
Issue 2: Peptide Precipitation Upon Reconstitution
-
Possible Cause: The peptide has low solubility in the chosen solvent.
-
Solution: For hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be needed to initially dissolve the peptide, followed by dilution with the aqueous buffer.[5] Test the solubility of a small amount of the peptide first.
-
-
Possible Cause: The pH of the solution is at the isoelectric point (pI) of the peptide.
-
Solution: Adjust the pH of the buffer. Basic peptides are more soluble in acidic buffers, and acidic peptides are more soluble in basic buffers. However, for phosphopeptides, it is generally advisable to maintain a pH between 5 and 6.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause: Degradation of the peptide stock solution over time.
-
Solution: Prepare fresh working solutions from a properly stored lyophilized stock for each experiment. If using a frozen stock solution, use a fresh aliquot for each experiment to avoid variability from multiple freeze-thaw cycles.
-
-
Possible Cause: Inaccurate quantification of the peptide.
-
Solution: Re-quantify the peptide concentration of your stock solution. Be aware that some quantification methods may be affected by the presence of the phosphate group.
-
Data Summary Tables
Table 1: Recommended Storage Conditions for IRS1 Phosphopeptides
| Form | Temperature | Duration | Key Considerations |
| Lyophilized | -20°C to -80°C | Years | Store in a dark, dry environment with a desiccant.[1][2][3] Allow vial to reach room temperature before opening.[5][7] |
| In Solution | -20°C | Days to Weeks | Not recommended for long-term storage.[2][6] Use a sterile buffer at pH 5-6.[2] Aliquot into single-use volumes to avoid freeze-thaw cycles.[2][6] |
Table 2: Factors Influencing IRS1 Phosphopeptide Stability
| Factor | High Stability | Low Stability | Mitigation Strategy |
| Temperature | -80°C | Room Temperature | Store at the lowest possible temperature.[1] |
| Moisture | Lyophilized, desiccated | Humid, condensation | Use a desiccator and allow vials to warm before opening.[1][2] |
| pH (in solution) | 5 - 6 | > 8 | Use a slightly acidic buffer for storage in solution.[2][4] |
| Freeze-Thaw Cycles | Single use (aliquoted) | Multiple cycles | Aliquot peptide solutions into single-use volumes.[2][5] |
| Oxidation | Anaerobic conditions | Exposure to air | For peptides with Cys, Met, or Trp, use degassed buffers.[2][6] |
| Bacterial Growth | Sterile buffer, filtered | Non-sterile conditions | Use sterile buffers and consider filtration for solutions.[2] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized IRS1 Phosphopeptide
-
Remove the sealed vial of lyophilized phosphopeptide from the -20°C or -80°C freezer.
-
Place the vial in a desiccator at room temperature and allow it to equilibrate for at least 30 minutes. This prevents condensation from forming on the peptide.[4][5][7]
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Prepare the desired sterile reconstitution buffer (e.g., 50 mM Tris-HCl, pH 7.4, or a buffer with a pH of 5-6 for storage).[2][5]
-
Under sterile conditions, add the appropriate volume of buffer to the vial to achieve the desired stock concentration.
-
Gently vortex or pipette up and down to dissolve the peptide completely. Sonication may be used sparingly if needed, but avoid excessive heating.[6]
-
If the stock solution is to be stored, immediately aliquot it into single-use, low-protein-binding tubes.[7]
-
Store the aliquots at -20°C. For long-term storage of the remaining lyophilized peptide, purge the vial with an inert gas like nitrogen or argon before resealing and returning to -20°C or -80°C.[4][7]
Protocol 2: Assessing IRS1 Phosphopeptide Stability via LC-MS/MS
This protocol provides a general workflow to compare the integrity of a fresh phosphopeptide sample to one that has undergone specific storage conditions.
-
Sample Preparation:
-
Prepare a "fresh" sample by reconstituting a lyophilized IRS1 phosphopeptide in the desired buffer immediately before analysis.
-
Prepare "stored" samples by subjecting aliquots of the reconstituted phosphopeptide to the storage conditions being tested (e.g., storage at 4°C for 7 days, or 5 freeze-thaw cycles).
-
-
Sample Cleanup (if necessary):
-
Depending on the buffer composition, a desalting step using C18 StageTips or similar reverse-phase chromatography may be necessary before mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Inject equal amounts of the "fresh" and "stored" phosphopeptide samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable liquid chromatography gradient to separate the phosphopeptide from any potential degradation products.
-
Set up the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, targeting the precursor ion mass of the intact phosphopeptide.
-
Include fragmentation scans (MS/MS) to confirm the peptide sequence and phosphorylation site. Collision-Induced Dissociation (CID) can sometimes lead to the loss of the phosphate group; Electron Transfer Dissociation (ETD) may be preferable for preserving the phosphorylation during fragmentation.[9]
-
-
Data Analysis:
-
Extract the ion chromatogram for the m/z of the intact phosphopeptide from both the "fresh" and "stored" sample runs.
-
Compare the peak area of the intact phosphopeptide in the "stored" sample to that of the "fresh" sample to quantify any degradation.
-
Analyze the MS/MS spectra to confirm that the phosphorylation is still present on the correct residue in the "stored" sample.
-
Look for the appearance of new peaks in the chromatogram of the "stored" sample that may correspond to dephosphorylated peptide or other degradation products.
-
Diagrams
References
- 1. jpt.com [jpt.com]
- 2. genscript.com [genscript.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 9. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
minimizing phosphatase activity in IRS1 peptide assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phosphatase activity in Insulin Receptor Substrate 1 (IRS1) peptide assays.
Troubleshooting Guide
This guide addresses common issues encountered during IRS1 peptide assays that may be caused by phosphatase activity.
Issue 1: High Background Signal
A high background can mask the true kinase-dependent signal, leading to inaccurate results. This is often caused by non-specific binding or residual phosphatase activity that dephosphorylates the peptide substrate, which is then detected non-specifically.
| Potential Cause | Recommended Solution |
| Contaminating Phosphatases in Enzyme Preparation | 1. Use highly purified kinase preparations. 2. Include a comprehensive phosphatase inhibitor cocktail in your kinase reaction buffer.[1] |
| Insufficient Plate Blocking (ELISA-based assays) | 1. Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). 2. Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). 3. Test different blocking buffers (e.g., non-fat dry milk, casein-based blockers). |
| Non-Specific Antibody Binding (ELISA-based assays) | 1. Optimize the concentration of primary and secondary antibodies by performing a titration. 2. Increase the number and duration of wash steps after antibody incubations.[2][3] 3. Add a mild detergent like Tween-20 (0.05%) to your wash buffers.[4] |
| Substrate Degradation | 1. Prepare fresh substrate for each experiment. 2. Ensure proper storage of the peptide substrate according to the manufacturer's instructions. |
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with the kinase reaction itself or that the phosphorylated peptide is being rapidly dephosphorylated.
| Potential Cause | Recommended Solution |
| Active Phosphatases in the Assay | 1. Ensure your phosphatase inhibitor cocktail is fresh and active. 2. Increase the concentration of specific inhibitors based on the suspected type of contaminating phosphatase (see inhibitor table below). 3. Validate the efficacy of your inhibitors with a positive control for phosphatase activity. |
| Suboptimal Kinase Reaction Conditions | 1. Verify the optimal pH and temperature for your specific kinase. 2. Ensure the presence of necessary co-factors like MgCl₂ or MnCl₂ in the kinase buffer.[5] 3. Optimize the ATP and peptide substrate concentrations. |
| Inactive Kinase | 1. Test the activity of your kinase with a known positive control substrate. 2. Ensure proper storage and handling of the kinase to maintain its activity. |
Issue 3: High Well-to-Well Variability
Inconsistent results across replicates can obscure real differences between experimental conditions and are often due to technical inconsistencies or uneven phosphatase activity.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | 1. Use calibrated pipettes and ensure proper technique. 2. Prepare a master mix of reagents to be added to all wells to minimize pipetting errors. |
| Uneven Temperature Across the Plate | 1. Ensure the entire plate is incubated at a uniform temperature. Avoid placing plates near vents or on hot/cold spots on a bench.[2] |
| Edge Effects in Microplates | 1. Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. 2. Fill the outer wells with buffer or water to create a humidified barrier. |
| Variable Phosphatase Contamination | 1. Ensure homogenous mixing of the phosphatase inhibitor cocktail into the reaction buffer. |
Logical Flow for Troubleshooting High Background
Frequently Asked Questions (FAQs)
Q1: What are the primary phosphatases that act on IRS1?
A1: IRS1 is regulated by both protein tyrosine phosphatases (PTPs) and serine/threonine phosphatases. Key PTPs include PTP1B and SHP2. Important serine/threonine phosphatases include Protein Phosphatase 2A (PP2A).
Q2: Why is it crucial to inhibit both tyrosine and serine/threonine phosphatases in an IRS1 assay?
A2: IRS1 signaling is a balance between phosphorylation on tyrosine residues (generally activating) and serine/threonine residues (often inhibitory). To accurately measure the activity of a specific kinase on an IRS1 peptide, it is essential to prevent dephosphorylation at all potential sites. Contaminating phosphatases can remove the phosphate group your kinase of interest has just added, leading to an underestimation of kinase activity.
Q3: What is a good starting point for a phosphatase inhibitor cocktail in my kinase assay buffer?
A3: A broad-spectrum cocktail is recommended. The table below provides common inhibitors and their typical working concentrations for in vitro assays. It's advisable to prepare a 100X stock solution of your cocktail.
Q4: My signal is still low even with a phosphatase inhibitor cocktail. What should I do?
A4: First, confirm that your kinase is active and that your assay conditions (ATP concentration, peptide concentration, buffer pH) are optimal. If these are correct, you may need to optimize your inhibitor cocktail. Consider increasing the concentrations of the inhibitors or adding others that target a wider range of phosphatases. You can also perform a control experiment with a known active phosphatase to confirm your inhibitors are working.
Q5: Can the phosphatase inhibitors affect the activity of my kinase of interest?
A5: While most common phosphatase inhibitors are highly specific, it's a possibility, especially at very high concentrations. If you suspect your kinase is being inhibited, perform a kinase activity assay with and without the inhibitor cocktail (using a highly purified system with no phosphatase contamination) to check for any direct effects on your kinase.
Phosphatase Inhibitor Quick Reference
The following table summarizes common phosphatase inhibitors, their targets, and recommended working concentrations for in vitro kinase assays.
| Inhibitor | Target Phosphatase(s) | Typical Stock Concentration | Typical Working Concentration | Notes |
| Sodium Orthovanadate (Na₃VO₄) | Protein Tyrosine Phosphatases (PTPs) | 100-200 mM (Activated) | 0.1-1 mM | Must be "activated" (depolymerized) by boiling at pH 10 to be fully effective.[6] |
| Okadaic Acid | Ser/Thr Phosphatases (PP1, PP2A) | 1 mM (in DMSO) | 10-1000 nM | Highly potent inhibitor of PP2A (IC₅₀ ≈ 0.1 nM). |
| β-Glycerophosphate | Ser/Thr Phosphatases | 1 M | 5-20 mM | Commonly used as a general Ser/Thr phosphatase inhibitor in kinase buffers.[5] |
| Sodium Fluoride (NaF) | Ser/Thr and Acid Phosphatases | 1 M | 10-20 mM | A general and irreversible phosphatase inhibitor. |
Experimental Protocols
Protocol 1: Preparation of Activated Sodium Orthovanadate (200 mM Stock)
-
Dissolve 3.68 g of sodium orthovanadate (Na₃VO₄) in 90 ml of high-purity water.
-
Adjust the pH to 10.0 using 1 M HCl. The solution will turn yellow.
-
Boil the solution until it becomes colorless (approximately 10 minutes).
-
Cool the solution to room temperature.
-
Readjust the pH to 10.0 with 1 M HCl.
-
Repeat the boiling and cooling cycle until the solution remains colorless and the pH stabilizes at 10.0.
-
Bring the final volume to 100 ml with high-purity water.
-
Aliquot and store at -20°C.
Protocol 2: General IRS1 Peptide Kinase Assay (ELISA-based)
This protocol provides a framework for an ELISA-based assay to measure the phosphorylation of a biotinylated IRS1 peptide.
Materials:
-
Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM activated Na₃VO₄, 10 mM MgCl₂.[5]
-
Phosphatase Inhibitor Cocktail (100X): Prepare a cocktail containing 100 mM Na₃VO₄, 100 µM Okadaic Acid, and 1 M β-glycerophosphate. Add 1:100 to the kinase buffer immediately before use.
-
ATP Solution: 10 mM ATP in water, pH 7.5.
-
Biotinylated IRS1 Peptide Substrate: A peptide containing the specific tyrosine residue of interest, with a biotin tag.
-
Kinase: Purified kinase of interest.
-
Stop Solution: 50 mM EDTA in water.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Blocking Buffer: 1% BSA in PBS.
-
Primary Antibody: Phospho-specific antibody recognizing the phosphorylated IRS1 peptide.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Substrate: TMB substrate solution.
-
Stop Reagent: 2 M Sulfuric Acid.
Procedure:
-
Plate Preparation:
-
Coat a 96-well streptavidin-coated plate with the biotinylated IRS1 peptide (e.g., 1-5 µg/ml in PBS) for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the wells with Blocking Buffer for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Kinase Reaction:
-
Prepare the complete kinase reaction mix: Kinase Buffer, ATP (e.g., final concentration of 100 µM), and the kinase of interest. If testing inhibitors, add them to the kinase before adding to the plate.
-
Add the reaction mix to the wells of the peptide-coated plate.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding Stop Solution to each well.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add the diluted phospho-specific primary antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add the TMB substrate and incubate in the dark until sufficient color develops (5-20 minutes).
-
Stop the color development by adding 2 M Sulfuric Acid.
-
Read the absorbance at 450 nm on a microplate reader.
-
IRS1 Signaling Pathway Overview
The diagram below illustrates the central role of IRS1 in mediating insulin signaling and highlights the points of regulation by kinases and phosphatases.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 4. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of a peptide-based assay to characterize inhibitors targeting protein kinases from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of IRS1 Phosphopeptides by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Insulin Receptor Substrate 1 (IRS1) phosphopeptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the mass spectrometry analysis of IRS1 phosphopeptides, offering potential causes and solutions.
Issue 1: Low Phosphopeptide Identification and/or Intensity
Q: I am not detecting my IRS1 phosphopeptides of interest, or their signal intensity is very low. What are the possible causes and solutions?
A: Low phosphopeptide signal is a common challenge. Several factors throughout the experimental workflow can contribute to this issue. Here is a breakdown of potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Cell Lysis & Protein Extraction | Inefficient cell lysis can lead to incomplete protein extraction and subsequent loss of IRS1. | Use a lysis buffer containing strong detergents (e.g., SDS) and mechanical disruption (e.g., sonication). Ensure the buffer volume is adequate for the amount of starting material. |
| Inadequate Phosphatase Inhibition | Phosphatases remaining active during sample preparation will dephosphorylate your target peptides, leading to signal loss. Tyrosine phosphorylation can be particularly susceptible, with potential losses of over 50%.[1] | Always use a freshly prepared lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate). Keep samples on ice or at 4°C throughout the preparation process. |
| Inefficient Phosphopeptide Enrichment | IRS1 phosphopeptides are often low in abundance and can be masked by non-phosphorylated peptides.[2][3][4][5] Inefficient enrichment will result in a sample where non-phosphorylated peptides are still dominant. | Utilize phosphopeptide enrichment strategies such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[6][7] For broad capture, consider sequential IMAC and TiO2 enrichment.[1] To mitigate non-specific binding to TiO2 beads, which can be over 30%, add 2,5-dihydroxybenzoic acid (DHB) to your loading buffer.[1] |
| Phosphopeptide Loss During Sample Handling | Phosphopeptides can adhere to plasticware and chromatography columns, leading to sample loss. This is particularly problematic for multiply phosphorylated peptides. | Use low-binding tubes and pipette tips.[8] For liquid chromatography, specialized columns with hybrid surface technology can improve phosphopeptide recovery.[9] |
| Suboptimal Mass Spectrometry Parameters | The settings on the mass spectrometer may not be optimized for the detection of phosphopeptides. | Use a data-dependent acquisition method that triggers MS/MS scans on precursor ions with a neutral loss of 98 Da (H3PO4), which is characteristic of phosphoserine and phosphothreonine fragmentation. For phosphotyrosine, this neutral loss is not as common. Alternatively, use a targeted method if the m/z of your target phosphopeptides are known.[10] |
| Low Ionization Efficiency | The phosphate group can suppress ionization in positive-ion mode, which is commonly used in proteomics.[5][11] | Ensure the pH of your sample is acidic (e.g., by adding formic acid) to promote protonation and improve ionization efficiency. |
Issue 2: Poor Reproducibility and Quantitative Variability
Q: I am observing high variability in the quantification of IRS1 phosphopeptides between replicates. What could be causing this?
A: Quantitative reproducibility is critical for meaningful biological interpretation. Variability can be introduced at multiple stages of the workflow.
| Potential Cause | Explanation | Recommended Solution(s) |
| Inconsistent Sample Preparation | Minor variations in cell culture conditions, lysis, protein digestion, or enrichment can lead to significant quantitative differences. | Standardize all sample preparation steps. For quantitative experiments, it is crucial to treat all samples in parallel and with the same batches of reagents. Consider using an automated sample preparation system to minimize handling differences.[12] |
| Batch Effects | When samples are processed in different batches, technical variability can be introduced, with inter-batch coefficients of variation (CV) exceeding 45%.[1] | If possible, process all samples in a single batch. If not, include a pooled internal standard (a mix of all samples) in each batch to allow for cross-batch normalization.[1] |
| Co-eluting Isobaric Phosphopeptides | Different phosphopeptides with the same mass-to-charge ratio can co-elute from the liquid chromatography column, making accurate quantification difficult.[13][14] | Use a quantification method based on fragment ions that are specific to each phosphopeptide isoform. This allows for the deconvolution of signals from co-eluting species.[13][14] |
| Inaccurate Normalization | Normalizing to total protein content may not be sufficient if the total amount of IRS1 protein changes between samples. | For relative quantification, normalize the peak area of the phosphopeptide to the average peak area of several non-phosphorylated IRS1 peptides that serve as endogenous internal standards.[2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the best enrichment strategies for IRS1 phosphopeptides?
A1: Both Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) are effective for enriching phosphopeptides.
-
IMAC (e.g., Fe-NTA, Ga-NTA): This method is based on the affinity of the negatively charged phosphate groups for positively charged metal ions.[15] It is generally good for capturing a broad range of phosphopeptides.
-
TiO2: This metal oxide affinity chromatography is also highly selective for phosphopeptides.[7] Some studies suggest it has a higher specificity for singly phosphorylated peptides compared to IMAC.
-
Sequential Enrichment: A powerful approach is to perform sequential enrichment, for example, IMAC followed by TiO2. This can increase the overall number of identified phosphopeptides and improve the detection of tyrosine-phosphorylated peptides.[1]
-
Antibody-based Enrichment: For studying specific phosphorylation events, such as phosphotyrosine, motif-specific or site-specific antibodies can be used for immunoaffinity purification.[15] This approach provides high specificity but is limited to the antibody's target.
Q2: How can I confirm the specific site of phosphorylation within a peptide?
A2: Pinpointing the exact location of the phosphate group, especially when multiple potential phosphorylation sites are close to each other, requires careful analysis of the MS/MS fragmentation data.
-
Site-Localizing Fragment Ions: Look for fragment ions (b- and y-ions) that contain the phosphorylation site. The mass shift of 80 Da (for HPO3) on these ions will confirm the location of the phosphate group.
-
Localization Algorithms: Use software tools that employ algorithms to calculate a probability score for each potential phosphorylation site based on the observed fragment ions. A high localization probability (e.g., >0.75) gives confidence in the site assignment.[1]
-
Manual Spectral Validation: For critical phosphorylation sites, it is recommended to manually inspect the MS/MS spectra to confirm the presence of site-localizing fragment ions.[1]
Q3: What are some known insulin-regulated phosphorylation sites on human IRS1 that I can use as positive controls?
A3: Several serine/threonine phosphorylation sites on IRS1 are regulated by insulin. Observing changes in these sites can serve as a positive control for your experiment.
| IRS1 Phosphorylation Site | Effect of Insulin | Fold Change (Insulin vs. Basal) |
| Ser312 | Increased | ~2.6 |
| Ser616 | Increased | ~2.9 |
| Ser636 | Increased | ~2.1 |
| Ser348 | Decreased | ~0.4 |
| Thr446 | Decreased | ~0.2 |
| Thr495 | Decreased | ~0.1 |
Data from a study on in vivo insulin stimulation in human muscle.[16]
Q4: How much starting material do I need for a phosphoproteomics experiment?
A4: The amount of starting material is a critical factor. For in-depth phosphoproteomic analysis, a minimum of 3 mg of protein is recommended.[8] If you are starting from cell culture, this may require pooling lysates from multiple dishes.[8] However, recent advancements in mass spectrometry sensitivity and optimized protocols are making it possible to work with smaller amounts of material.[12]
Experimental Protocols
Detailed Methodology for IRS1 Phosphopeptide Analysis
This protocol provides a general workflow for the identification and quantification of IRS1 phosphopeptides from cell culture.
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency (~70-80%).[8]
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the dish with a hot (95°C) lysis buffer (e.g., containing SDS) supplemented with a fresh cocktail of protease and phosphatase inhibitors.[8]
-
Scrape the cell lysate and transfer to a low-binding microcentrifuge tube.[8]
-
Boil the lysate at 95°C for 5 minutes, then cool on ice.[8]
-
Sonicate the lysate to shear DNA and reduce viscosity.[8]
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA).
-
-
Protein Digestion:
-
Phosphopeptide Enrichment (using TiO2 as an example):
-
Acidify the peptide digest with trifluoroacetic acid (TFA).
-
Equilibrate TiO2 beads in a loading buffer (e.g., 80% acetonitrile, 6% TFA).[18]
-
Incubate the peptide digest with the equilibrated TiO2 beads to allow for phosphopeptide binding.
-
Wash the beads several times with a wash buffer (e.g., 60% acetonitrile, 1% TFA) to remove non-specifically bound peptides.[18]
-
Elute the phosphopeptides from the beads using an elution buffer with a high pH (e.g., containing ammonium hydroxide).[6]
-
-
Sample Desalting and Cleanup:
-
Acidify the eluted phosphopeptides with TFA.
-
Desalt the sample using a C18 StageTip or a similar reversed-phase cleanup method to remove salts and other contaminants that could interfere with mass spectrometry analysis.[12]
-
Dry the purified phosphopeptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried phosphopeptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a reversed-phase column with a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra using a data-dependent acquisition method, prioritizing the fragmentation of ions exhibiting a neutral loss of 98 Da.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the peptides.
-
Specify phosphorylation of serine, threonine, and tyrosine as variable modifications in the search parameters.
-
Use the software to perform label-free quantification of the identified phosphopeptides based on their peak areas.
-
Normalize the phosphopeptide intensities to the intensities of non-phosphorylated IRS1 peptides for accurate relative quantification.[2][3][4]
-
Visualizations
References
- 1. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 2. Quantification of phosphorylation of insulin receptor substrate-1 by HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Challenges in plasma membrane phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues [protocols.io]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Challenges and strategies for targeted phosphorylation site identification and quantification using mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic Optimization of Automated Phosphopeptide Enrichment for High-Sensitivity Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Label-free Relative Quantification of Co-eluting Isobaric Phosphopeptides of Insulin Receptor Substrate-1 by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. label-free-relative-quantification-of-co-eluting-isobaric-phosphopeptides-of-insulin-receptor-substrate-1-by-hplc-esi-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 15. learn.cellsignal.com [learn.cellsignal.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. An integrated workflow for phosphopeptide identification in natural killer cells (NK-92MI) and their targets (MDA-MB-231) during immunological synapse formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of IRS1-Derived Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Insulin Receptor Substrate 1 (IRS1)-derived peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my IRS1-derived peptide insoluble in aqueous buffers?
A1: The solubility of a peptide is largely determined by its amino acid composition.[1] IRS1-derived peptides, particularly those mimicking hydrophobic domains or transmembrane regions, may contain a high proportion of non-polar amino acids such as leucine, isoleucine, valine, and phenylalanine.[1][2] These hydrophobic residues tend to cause the peptide to aggregate in aqueous solutions to minimize their contact with water, leading to poor solubility.[1] Other factors include the peptide's length (longer peptides are often less soluble), its net charge at a given pH, and its tendency to form stable secondary structures like beta-sheets which can promote self-aggregation.[1]
Q2: How does pH affect the solubility of my peptide?
A2: The pH of the solution plays a critical role in peptide solubility by influencing the charge of ionizable amino acid side chains and the N- and C-termini.[1] Peptides are generally least soluble at their isoelectric point (pI), the pH at which the net charge is zero. By adjusting the pH of the solution away from the pI, you can increase the net charge of the peptide, leading to greater electrostatic repulsion between peptide molecules and improved interaction with water. For a peptide with a net positive charge (basic), dissolving it in an acidic solution (e.g., with acetic acid) can help. Conversely, for a peptide with a net negative charge (acidic), a basic solution (e.g., with ammonium bicarbonate) is recommended.[3][4]
Q3: Can organic solvents be used to dissolve my this compound?
A3: Yes, for highly hydrophobic peptides, using a small amount of an organic solvent is a common strategy.[5] Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are frequently used to first dissolve the peptide before diluting it into the desired aqueous buffer.[5][6] It is crucial to start with a minimal amount of the organic solvent to create a concentrated stock solution. This stock can then be slowly added dropwise to the aqueous buffer while stirring to prevent the peptide from precipitating.[7] Be mindful that organic solvents can be toxic to cells, so the final concentration in your assay should be kept to a minimum, typically below 1%.[8] Note that DMSO may oxidize peptides containing methionine or cysteine residues.[8]
Q4: What are solubility-enhancing tags and can they be used for synthetic peptides?
A4: Solubility-enhancing tags are proteins or polypeptide sequences that, when fused to a target peptide, can improve its solubility.[9] Common tags include Maltose-Binding Protein (MBP) and Glutathione S-transferase (GST). While these are most commonly used in recombinant protein expression, they can be chemically ligated to synthetic peptides. This is particularly useful for very long or aggregation-prone sequences. The process often involves synthesizing the peptide with a specific reactive group (like a C-terminal thioester) and the tag with a corresponding reactive group (like an N-terminal cysteine) to allow for a specific chemical reaction, such as native chemical ligation, to join them together.[10][11]
Q5: How does phosphorylation affect the solubility of IRS1-derived peptides?
A5: Phosphorylation introduces a negatively charged phosphate group, which can significantly alter a peptide's properties.[12] This change can affect solubility, though the outcome is not always predictable. The addition of a charged group can increase hydrophilicity and disrupt aggregation, thereby improving solubility.[13] However, the conformational changes induced by phosphorylation could also potentially expose hydrophobic regions, leading to decreased solubility. The effect of phosphorylation on solubility is context-dependent, influenced by the surrounding amino acid sequence and the overall structure of the peptide.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water or buffer. | The peptide is hydrophobic or neutral at the current pH. | 1. Check the peptide's charge: Calculate the net charge at neutral pH. For basic peptides, try dissolving in a dilute acidic solution (e.g., 10% acetic acid). For acidic peptides, try a dilute basic solution (e.g., 0.1M ammonium bicarbonate).[3][4]2. Use an organic solvent: Dissolve the peptide in a minimal amount of DMSO, DMF, or acetonitrile, then slowly dilute into your aqueous buffer.[5][6] |
| Peptide precipitates when diluted from organic solvent into aqueous buffer. | The peptide has reached its solubility limit in the final buffer composition. | 1. Reduce the final concentration: Your target concentration may be too high. Try diluting to a lower final concentration.2. Change the buffer: The pH or ionic strength of your buffer may not be optimal. Experiment with different buffers and pH values.3. Use sonication: Brief sonication can help to break up aggregates and improve dissolution.[6] |
| The peptide solution is cloudy or contains visible particles. | The peptide is not fully dissolved and may be forming aggregates. | 1. Centrifuge the solution: Before use, centrifuge your peptide solution to pellet any undissolved material. Use the supernatant for your experiments to ensure you are working with the soluble fraction.[8]2. Try sonication or gentle warming: Sonication can help break apart aggregates. Gentle warming can also increase solubility for some peptides, but be cautious as it can also lead to degradation.[8] |
| The peptide is still insoluble after trying different solvents and pH. | The peptide is extremely hydrophobic or prone to strong aggregation. | 1. Use denaturing agents: For non-cellular assays, you can try dissolving the peptide in solutions containing denaturants like 6M guanidine hydrochloride or 8M urea. These will disrupt the secondary structures that may be causing aggregation.[14]2. Consider peptide modification: If you are in the design phase, consider adding charged amino acids (like Lys or Arg) to the sequence or modifying the N- or C-terminus to increase overall charge.[14]3. Use a solubility-enhancing tag: For very problematic peptides, chemical ligation of a solubility-enhancing tag like MBP may be necessary.[15] |
Quantitative Data on Peptide Solubility
Quantifying the solubility of a specific this compound is highly dependent on its unique sequence. However, the following table, using data from studies on the similarly aggregation-prone amyloid-beta peptide, illustrates how solubility can be dramatically affected by the solvent system. This provides a practical example of the principles discussed.
| Peptide Fragment | Solvent System | Solubility (%) |
| (1-42) Aβ-amyloid | 100% Water | < 10% |
| (1-42) Aβ-amyloid | 100% DMSO | > 90% |
| (1-42) Aβ-amyloid | 50% TFE in Water | > 90% |
| (1-42) Aβ-amyloid | 50% HFIP in Water | > 90% |
| (1–21) Aβ-amyloid | 100% Water | ~ 40% |
| (1–21) Aβ-amyloid | 100% DMSO | > 90% |
| TM-32 | 100% Water | < 10% |
| TM-32 | 100% DMSO | > 90% |
| VVLGAAIV | 100% Water | < 10% |
| VVLGAAIV | 100% DMSO | ~ 50% |
Data adapted from Oliveira et al. (2007), which demonstrates the solubility of different hydrophobic peptides in various solvents.[3] TFE: Trifluoroethanol, HFIP: Hexafluoroisopropanol.
Experimental Protocols
Protocol 1: General Peptide Solubility Assay
This protocol outlines a method to systematically test the solubility of your this compound in various solvents.
Materials:
-
Lyophilized peptide
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
10% Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortexer
-
Sonicator bath
-
Microcentrifuge
Procedure:
-
Aliquot the Peptide: To avoid compromising your entire peptide stock, perform solubility tests on a small aliquot (e.g., 1 mg).
-
Initial Test in Water: Add a small volume of sterile water (e.g., 100 µL) to the peptide aliquot to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. If the peptide dissolves completely (a clear solution with no visible particulates), it is considered water-soluble.
-
pH Adjustment (if not soluble in water):
-
For Basic Peptides (net positive charge): If the peptide is not soluble in water, add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
For Acidic Peptides (net negative charge): If the peptide is not soluble in water, add 0.1 M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.
-
-
Organic Solvent Test (if still insoluble):
-
If the peptide remains insoluble, use a fresh aliquot.
-
Add a minimal volume of DMSO (e.g., 20-50 µL) to the peptide and vortex.[7]
-
Once dissolved in DMSO, slowly add your desired aqueous buffer (e.g., PBS) dropwise while vortexing to reach the final desired concentration. Observe for any precipitation.
-
-
Sonication: If the peptide is still not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.[6]
-
Centrifugation: After attempting to dissolve the peptide, centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet any remaining insoluble material.[8]
-
Determine Solubility: Carefully collect the supernatant. The concentration of the peptide in the supernatant can be determined by methods such as UV spectroscopy (at 280 nm if the peptide contains Trp or Tyr residues) or by amino acid analysis to quantify the solubility.
Protocol 2: Chemical Ligation of a Solubility-Enhancing Tag (Principle)
This protocol describes the general principle of using Native Chemical Ligation (NCL) to attach a solubility-enhancing tag (e.g., a cysteine-containing protein tag) to a synthetic this compound.
Principle: NCL is a chemoselective reaction that ligates two unprotected peptide fragments. One fragment must have an N-terminal cysteine residue, and the other must have a C-terminal thioester. The reaction first forms a thioester-linked intermediate, which then spontaneously rearranges to form a native peptide bond at the ligation site.[11]
Conceptual Steps:
-
Peptide Synthesis: Synthesize your this compound with a C-terminal thioester. This can be achieved using specific solid-phase peptide synthesis (SPPS) protocols.
-
Tag Preparation: Obtain your solubility-enhancing tag (e.g., MBP) with an N-terminal cysteine residue. This is typically produced recombinantly.
-
Ligation Reaction:
-
Dissolve the purified peptide-thioester and the Cys-tagged protein in a ligation buffer (typically aqueous, containing a denaturant like 6 M guanidine-HCl to keep the reactants soluble and unfolded) at a pH of approximately 7.0-7.5.[11]
-
The reaction is initiated by mixing the two components. A thiol catalyst may be added to facilitate the reaction.[11]
-
The reaction mixture is incubated, often for several hours, to allow the ligation to proceed to completion.
-
-
Purification: The final ligated product (the IRS1 peptide now fused to the solubility tag) is purified from the reaction mixture, typically using reverse-phase HPLC.
-
Folding: If the tag or peptide requires a specific fold for function, the purified conjugate is subjected to a folding protocol, which usually involves removing the denaturant.
Visualizations
Caption: IRS1 Signaling Pathway.
References
- 1. jpt.com [jpt.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Regulation of Insulin Receptor Substrate 1 Pleckstrin Homology Domain by Protein Kinase C: Role of Serine 24 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Insulin receptor substrate 1 - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. neb.com [neb.com]
- 11. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. researchgate.net [researchgate.net]
Optimizing Blocking Conditions for IRS1 Peptide Arrays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize blocking conditions for Insulin Receptor Substrate 1 (IRS1) peptide arrays. Effective blocking is critical for minimizing non-specific binding and maximizing the signal-to-noise ratio, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is blocking a critical step in IRS1 peptide array experiments?
A1: Blocking is essential to prevent the non-specific binding of antibodies or other detection molecules to the surface of the microarray slide that is not occupied by the IRS1 peptides.[1] Inadequate blocking can lead to high background noise, which obscures the true signals from specific interactions, resulting in false positives and reduced assay sensitivity. The goal of blocking is to cover any membrane surface that doesn't have a peptide already attached to it, thereby improving the signal-to-noise ratio.
Q2: What are the most common blocking agents used for peptide arrays?
A2: Commonly used blocking agents include proteins or protein mixtures such as Bovine Serum Albumin (BSA), skim milk powder, and casein.[1] Additionally, several commercially available protein-free blocking buffers are designed to minimize non-specific binding. The choice of blocking agent can significantly impact the outcome of the experiment, and there is no "one-size-fits-all" solution.[1]
Q3: Can the choice of blocking buffer affect the detection of specific interactions?
A3: Yes, the choice of blocking buffer can significantly influence the detection of specific peptide-protein interactions. For instance, some blocking agents like skim milk powder may contain phosphoproteins, which can interfere with assays targeting phosphorylation-dependent interactions, a key aspect of IRS1 signaling. It has been observed that certain blocking buffers can mask specific epitopes, leading to weaker signals for true interactions. In one study, a commercial blocking buffer resulted in a 2- to 10-fold higher signal for specific peptide motifs compared to 1% BSA.[1]
Q4: How long should I incubate the array with the blocking buffer?
A4: The optimal blocking incubation time can vary depending on the blocking agent and the array surface. A common starting point is to incubate for 30 minutes to 1 hour at room temperature with gentle agitation. However, for some applications, longer incubation times or incubation at 4°C overnight may be beneficial. It is recommended to optimize the blocking time for your specific experimental setup.
Q5: What is the importance of the signal-to-noise ratio in peptide array analysis?
A5: The signal-to-noise ratio (S/N) is a critical metric for assessing the quality of peptide array data. A high S/N ratio indicates that the signal from specific interactions is strong relative to the background noise, leading to more reliable and reproducible results.[2][3][4] Optimizing blocking conditions is a primary strategy for improving the S/N ratio.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of blocking conditions for IRS1 peptide arrays.
| Problem | Potential Cause | Recommended Solution |
| High Background Noise | Ineffective blocking agent. | Test a panel of different blocking buffers, including BSA, casein-based blockers, and commercially available protein-free options.[1] The optimal blocking agent is application-specific. |
| Insufficient blocking time or temperature. | Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Ensure the entire array surface is consistently exposed to the blocking buffer with gentle agitation. | |
| Sub-optimal buffer composition. | Adjust the pH or salt concentration of your blocking and washing buffers. Increasing the salt concentration can help reduce non-specific electrostatic interactions. Adding a non-ionic detergent like Tween-20 (typically 0.05% to 0.1%) to the wash buffers can also help reduce background. | |
| Weak or No Signal for Known Interactions | Blocking agent is masking epitopes. | Some blocking agents, particularly protein-based ones like skim milk, can mask certain peptide sequences.[1] Switch to a different blocking agent, such as a protein-free formulation or a different protein-based blocker like BSA. |
| Over-blocking. | While less common, excessive blocking can sometimes hinder specific interactions. Try reducing the concentration of the blocking agent or the incubation time. | |
| Inconsistent Spot Morphology | Uneven drying of the blocking buffer. | Ensure that the array is washed thoroughly after the blocking step to remove any residual blocking agent. When drying the slide before scanning, do so in a dust-free environment and ensure it dries evenly. |
| Particulate matter in the blocking buffer. | Filter the blocking buffer before use, especially if you are preparing it from a powder (e.g., skim milk, BSA). | |
| High Variability Between Replicate Arrays | Inconsistent blocking procedure. | Standardize the blocking protocol across all arrays. Use the same blocking buffer from the same batch, and ensure consistent incubation times, temperatures, and agitation. The ready-to-use formulation of some commercial blocking buffers can help eliminate variability.[1] |
Data Presentation: Comparison of Blocking Reagents
The selection of an appropriate blocking buffer is crucial for achieving a good signal-to-noise ratio. The following table summarizes quantitative data from a study comparing the performance of different blocking reagents on peptide microarrays. While not specific to IRS1, these results provide a valuable reference for the impact of blocking buffer choice.
| Blocking Reagent | Concentration | Relative Signal Intensity (Peptide Motif: YDENGTI) | Relative Signal Intensity (Peptide Motif: SAIED) | Signal-to-Noise Ratio Improvement | Key Observation |
| 2% Skim Milk Powder | 2% in wash buffer | Low | Low | Poor | Masked a large number of specific antibody responses.[1] |
| 1% Human Serum Albumin (HSA) | 1% in wash buffer | Low | Low | Poor | Similar to skim milk, it blocked many specific interactions.[1] |
| 1% Bovine Serum Albumin (BSA) | 1% in wash buffer | Moderate | Moderate | Good | Provided a decent signal-to-noise ratio but was outperformed by the commercial buffer.[1] |
| Rockland Blocking Buffer | 100% | High (approx. 2-fold higher than BSA) | High (approx. 10-fold higher than BSA) | Superior | Demonstrated higher sensitivity and a favorable signal-to-noise ratio.[1] |
Experimental Protocols
Protocol for Optimizing Blocking Conditions
This protocol provides a systematic approach to identifying the optimal blocking buffer for your IRS1 peptide array experiment.
1. Array Preparation and Hydration:
-
Allow the IRS1 peptide array slides to equilibrate to room temperature before opening the package to prevent condensation.
-
Pre-swell the array by incubating it in a wash buffer (e.g., PBS with 0.05% Tween-20) for 15 minutes.
2. Testing Different Blocking Buffers:
-
Prepare a set of identical IRS1 peptide arrays.
-
Aliquot different blocking buffers to be tested into separate incubation chambers. A recommended panel of buffers to test includes:
-
1% BSA in PBS-T (PBS with 0.05% Tween-20)
-
5% Skim Milk in PBS-T (Note: not recommended for phospho-specific antibody studies)
-
A commercial protein-free blocking buffer
-
A commercial casein-based blocking buffer
-
-
Block each array with a different blocking buffer for 1 hour at room temperature with gentle agitation.
3. Primary Antibody/Protein Incubation:
-
After blocking, wash the arrays three times with wash buffer.
-
Incubate the arrays with your primary antibody or protein of interest (e.g., an SH2 domain-containing protein that binds to phosphorylated IRS1) at the desired concentration. The incubation should be performed in the corresponding blocking buffer or a recommended antibody dilution buffer. Incubate overnight at 4°C with gentle agitation.
4. Secondary Antibody Incubation and Detection:
-
Wash the arrays three times with wash buffer to remove unbound primary antibody/protein.
-
Incubate the arrays with a fluorescently labeled secondary antibody (if applicable) diluted in the corresponding blocking buffer for 45 minutes at room temperature.
-
Wash the arrays extensively with wash buffer and then with distilled water.
5. Data Acquisition and Analysis:
-
Dry the slides completely by centrifugation or under a stream of nitrogen.
-
Scan the arrays using a microarray scanner at the appropriate wavelength.
-
Quantify the spot intensities and the local background for each spot.
-
Calculate the signal-to-noise ratio (S/N) for each blocking condition. The S/N can be calculated as (Signal Intensity - Background Intensity) / Standard Deviation of the Background.
-
Compare the S/N ratios and the overall signal intensities across the different blocking conditions to determine the optimal blocking buffer for your specific assay.
Visualizations
IRS1 Signaling Pathway
Insulin Receptor Substrate 1 (IRS1) is a key scaffolding protein in the insulin and insulin-like growth factor (IGF-1) signaling pathways. Upon insulin or IGF-1 binding to their respective receptors, the receptor's tyrosine kinase is activated, leading to the phosphorylation of multiple tyrosine residues on IRS1. These phosphorylated sites serve as docking sites for various downstream signaling proteins containing SH2 domains, such as PI3K and Grb2, initiating a cascade of events that regulate cell growth, proliferation, and glucose metabolism.[7][8][9]
Caption: A simplified diagram of the IRS1-mediated signaling pathways.
Experimental Workflow for Blocking Optimization
The following workflow illustrates the key steps in optimizing blocking conditions for an IRS1 peptide array experiment.
Caption: Workflow for optimizing blocking conditions in IRS1 peptide arrays.
Troubleshooting Logic for High Background
This diagram outlines a logical approach to troubleshooting high background issues in your IRS1 peptide array experiments.
Caption: A logical guide for troubleshooting high background in peptide arrays.
References
- 1. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 2. Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. The new elements of insulin signaling. Insulin receptor substrate-1 and proteins with SH2 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Phosphotyrosine Interactome of the Insulin Receptor Family and Its Substrates IRS-1 and IRS-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Quality Control for Synthetic IRS1 Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the quality control of synthetic Insulin Receptor Substrate 1 (IRS1) peptides.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters for synthetic IRS1 peptides?
A1: The critical quality control parameters for synthetic IRS1 peptides are designed to ensure the identity, purity, quantity, and biological safety of the product. Key parameters include:
-
Identity Verification: Confirming the correct amino acid sequence and molecular weight.
-
Purity Assessment: Determining the percentage of the target peptide in the sample.
-
Peptide Quantification: Accurately measuring the net peptide content.
-
Solubility Testing: Ensuring the peptide dissolves in an appropriate solvent for experimental use.
-
Bioburden and Endotoxin Levels: Quantifying bacterial and endotoxin contamination, which is crucial for cellular assays.[1][2][3][4]
-
Stability Assessment: Evaluating the peptide's stability under defined storage conditions.[5]
Q2: What level of purity do I need for my synthetic IRS1 peptide?
A2: The required purity level depends on the intended application of the IRS1 peptide. Higher purity is generally required for in-vivo and cell-based assays compared to general research use.
| Purity Level | Suitable Applications |
| >98% | In-vivo studies, clinical trials, structural studies (NMR, X-ray crystallography) |
| >95% | Quantitative cell-based assays, immunoassays, receptor-ligand studies[6] |
| >85% | Semi-quantitative and qualitative assays, antibody production, Western blotting[6] |
| >70% | Initial screening, non-quantitative applications[6] |
Q3: How is the net peptide content determined, and why is it important?
A3: Net peptide content refers to the actual percentage of peptide in the lyophilized powder, which also contains water, salts, and counter-ions (like trifluoroacetic acid - TFA) from the synthesis and purification process.[7] Accurately determining the net peptide content is crucial for preparing solutions of known concentrations for experiments. The most common method for determining net peptide content is Amino Acid Analysis (AAA) . Other methods include nitrogen determination, though these are less specific.[8]
Q4: What are common sources of impurities in synthetic peptides?
A4: Impurities in synthetic peptides can arise from various stages of the synthesis and purification process. Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acid residues.[9]
-
Truncated sequences: Incomplete peptide chains.[1]
-
Side-reaction products: Modifications of amino acid side chains during synthesis.
-
Residual solvents and reagents: Chemicals used in synthesis and purification, such as Trifluoroacetic acid (TFA).[1]
-
Enantiomers: The presence of D-amino acids instead of the desired L-amino acids.[9]
-
Cross-contamination: Contamination with other synthetic peptides.[10]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Endotoxin Contamination | Endotoxins (lipopolysaccharides) from gram-negative bacteria can cause inflammatory responses and cell death, even at very low concentrations.[1][3] Solution: Use peptides with certified low endotoxin levels (e.g., <0.01 EU/µg) for all cell-based experiments.[2][3] Have your peptide tested for endotoxin levels if you suspect contamination. |
| TFA Salt Effects | Trifluoroacetic acid (TFA), a common counter-ion from HPLC purification, can be cytotoxic at certain concentrations.[1][11] Solution: Consider using peptides that have undergone a salt exchange procedure to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride. |
| Incorrect Peptide Concentration | Inaccurate estimation of peptide concentration due to failure to account for net peptide content.[7] Solution: Use Amino Acid Analysis (AAA) to determine the precise net peptide content and calculate concentrations based on this value, not the gross weight of the lyophilized powder. |
Issue 2: Poor peptide solubility.
| Possible Cause | Troubleshooting Step |
| Hydrophobic Nature of the Peptide | IRS1 peptides, depending on the specific sequence, can be hydrophobic and difficult to dissolve. Solution: Refer to the manufacturer's solubility test data. If unavailable, try dissolving a small amount in different solvents. For hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile may be required initially, followed by slow addition of an aqueous buffer. |
| Peptide Aggregation | Peptides can aggregate during storage or upon dissolution, especially those with hydrophobic residues.[12] Solution: Dissolve the peptide immediately before use. Sonication can help break up aggregates. If aggregation persists, consider using chaotropic agents like guanidine hydrochloride or urea, but be mindful of their potential effects on your experiment. |
Issue 3: Discrepancy between observed and expected molecular weight in Mass Spectrometry.
| Possible Cause | Troubleshooting Step |
| Peptide Modifications | The peptide may have undergone modifications such as oxidation (especially of Met, Cys, Trp residues), deamidation (Asn, Gln), or incomplete removal of protecting groups from synthesis.[1] Solution: High-resolution mass spectrometry can help identify the nature of the modification. Review the synthesis and handling procedures to identify potential causes. |
| Adduct Formation | The peptide may have formed adducts with salts (e.g., Na+, K+) or other molecules. Solution: This is common in mass spectrometry. The mass difference will correspond to the mass of the adducted ion. |
Experimental Protocols & Workflows
General Quality Control Workflow for Synthetic IRS1 Peptides
This workflow outlines the typical sequence of quality control tests performed on a synthetic peptide.
Caption: A general workflow for the synthesis and quality control of synthetic peptides.
Protocol: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized IRS1 peptide.
-
Dissolve the peptide in an appropriate solvent (e.g., water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.
-
-
HPLC System and Column:
-
Use a C18 column suitable for peptide separations (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Set the column temperature to 25°C.
-
Set the detection wavelength to 214 nm or 220 nm.
-
-
Chromatographic Conditions:
-
Inject 10-20 µL of the sample solution.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Maintain a flow rate of 1.0 mL/min.
-
-
Data Analysis:
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peptide peak relative to the total area of all peaks.
-
Protocol: Identity Verification by Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the IRS1 peptide in a suitable solvent.
-
Dilute the stock solution to a final concentration of 10-100 pmol/µL in a solution compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometer Setup:
-
Calibrate the mass spectrometer using a standard calibration mixture.
-
Choose an appropriate ionization method, typically Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[13]
-
-
Data Acquisition:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the expected mass range for the IRS1 peptide.
-
-
Data Analysis:
-
Determine the experimental molecular weight from the acquired spectrum.
-
Compare the experimental molecular weight to the theoretical molecular weight of the IRS1 peptide. The values should be in close agreement.
-
IRS1 Signaling Pathway
Insulin Receptor Substrate 1 (IRS1) is a key docking protein in the insulin signaling pathway. Upon insulin binding to the insulin receptor (IR), the receptor becomes autophosphorylated and then phosphorylates IRS1 on multiple tyrosine residues.[14][15] This phosphorylation creates binding sites for various downstream signaling molecules containing SH2 domains, leading to the activation of two main pathways: the PI3K/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the Ras/MAPK pathway, which is involved in cell growth and proliferation.[16]
Caption: Simplified IRS1 signaling pathway showing the two major downstream cascades.
References
- 1. genscript.com [genscript.com]
- 2. Biological Testing Services for Peptide Characterization - Creative Peptides [creative-peptides.com]
- 3. genscript.com [genscript.com]
- 4. Endotoxin Testing Analysis and Removal - Bio-Synthesis, Inc. [biosyn.com]
- 5. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. Peptide Quality Control: Methods, Standards and Best Practices [biolongevitylabs.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. polypeptide.com [polypeptide.com]
- 9. quora.com [quora.com]
- 10. journals.asm.org [journals.asm.org]
- 11. IRS1-derived peptide KKSRGDYMTMQIG for Life Science Research-Mol Scientific. [mol-scientific.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Preventing IRS1 Peptide Degradation in Cell Lysates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Insulin Receptor Substrate 1 (IRS1) peptides in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of IRS1 degradation in cell lysates?
A1: IRS1 degradation in cell lysates is primarily mediated by the ubiquitin-proteasome pathway.[1][2] This process is often initiated by a complex series of phosphorylation events. Specifically, serine/threonine phosphorylation of IRS1 can trigger its degradation, while tyrosine phosphorylation is crucial for its signaling function.[3][4] Several kinases, including mTOR and S6K1, are implicated in the serine phosphorylation that marks IRS1 for degradation.[5][6][7] Additionally, endogenous proteases and phosphatases released during cell lysis can contribute to IRS1 degradation if not properly inhibited.[8][9]
Q2: How can I prevent IRS1 degradation during cell lysis?
A2: To prevent IRS1 degradation, it is crucial to use a comprehensive approach that includes:
-
Working quickly and on ice: All steps of cell lysis should be performed at 4°C to minimize enzymatic activity.[9]
-
Using appropriate lysis buffers: Lysis buffers containing strong detergents, such as RIPA buffer, are often recommended for efficient extraction of IRS1.[8][10][11]
-
Adding protease and phosphatase inhibitors: A cocktail of inhibitors is essential to block the activity of enzymes that can degrade or dephosphorylate IRS1.[12]
Q3: Which inhibitors are most effective at preventing IRS1 degradation?
A3: A combination of inhibitors targeting different aspects of the degradation pathway is most effective. This includes:
-
Proteasome inhibitors: Such as MG132 and lactacystin, directly block the proteasome, preventing the degradation of ubiquitinated IRS1.[3][13]
-
Kinase inhibitors: Inhibitors of the PI3K/mTOR pathway, like wortmannin and rapamycin, can prevent the serine phosphorylation that targets IRS1 for degradation.[3][7][14][15]
-
Phosphatase inhibitors: Sodium orthovanadate and sodium fluoride should be included to preserve the phosphorylation status of IRS1.[3][16]
Troubleshooting Guide
Problem: Low or no IRS1 signal on a Western Blot.
| Possible Cause | Troubleshooting Suggestion |
| IRS1 Degradation | Ensure all lysis steps were performed on ice or at 4°C.[9] Add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use. Consider using proteasome inhibitors like MG132 or lactacystin during cell treatment and lysis.[13] |
| Inefficient Protein Extraction | The chosen lysis buffer may not be optimal for your cell type or for solubilizing IRS1. Consider switching to a more stringent buffer like RIPA buffer.[8][10][17] Ensure adequate lysis by sonication or mechanical shearing.[8][9] |
| Suboptimal Antibody Performance | Verify the recommended antibody dilution and incubation conditions. Run a positive control (e.g., lysate from cells known to express high levels of IRS1) to confirm antibody activity. |
| Poor Protein Transfer | Confirm successful protein transfer from the gel to the membrane by Ponceau S staining.[18] For large proteins like IRS1, consider optimizing transfer time and voltage. |
Experimental Protocols
Recommended Lysis Buffer for IRS1 Analysis
For optimal recovery and preservation of IRS1, a RIPA (Radioimmunoprecipitation assay) buffer supplemented with a fresh cocktail of inhibitors is recommended.[12][18]
RIPA Buffer Composition:
| Component | Concentration |
| Tris-HCl, pH 8.0 | 50 mM |
| NaCl | 150 mM |
| NP-40 or Triton X-100 | 1% |
| Sodium deoxycholate | 0.5% |
| SDS | 0.1% |
Inhibitor Cocktail (add fresh before use):
| Inhibitor | Final Concentration | Target |
| Protease Inhibitor Cocktail | Varies by manufacturer | Broad-spectrum proteases |
| Sodium orthovanadate | 1 mM | Tyrosine phosphatases |
| Sodium fluoride | 10 mM | Serine/threonine phosphatases |
| Beta-glycerophosphate | 10 mM | Serine/threonine phosphatases |
| MG132 | 10 µM | Proteasome |
Cell Lysis Protocol
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA buffer with a freshly prepared inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[18]
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Add Laemmli sample buffer and heat at 95-100°C for 5 minutes before loading on an SDS-PAGE gel.[9]
Signaling Pathways and Workflows
Caption: IRS1 degradation pathway via mTORC1/S6K1 signaling.
Caption: Workflow for IRS1 Western Blot analysis.
Caption: Troubleshooting logic for low IRS1 signal.
References
- 1. Molecular Mechanism of Insulin-Induced Degradation of Insulin Receptor Substrate 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of IRS1 leads to impaired glucose uptake in adipose tissue of the type 2 diabetes mouse model TALLYHO/Jng - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Identification of IRS-1 Ser-1101 as a target of S6K1 in nutrient- and obesity-induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine Phosphorylation by mTORC1 Promotes IRS-1 Degradation through SCFβ-TRCP E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the Degradation Determinants of Insulin Receptor Substrate 1 for Signaling Cullin-RING E3 Ubiquitin Ligase 7-mediated Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 11. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Proteasome inhibitors regulate tyrosine phosphorylation of IRS-1 and insulin signaling in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Lysis Buffer Choices Are Key Considerations to Ensure Effective Sample Solubilization for Protein Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
Technical Support Center: Selecting the Right Fluorescent Tag for IRS1 Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal fluorescent tag for Insulin Receptor Substrate 1 (IRS1) peptides. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and a comparative analysis of commonly used fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What are the most important factors to consider when selecting a fluorescent tag for my IRS1 peptide?
A1: The selection of a fluorescent tag is critical for the success of your experiment and depends on several factors:
-
Application: The intended use of the labeled peptide (e.g., fluorescence microscopy, flow cytometry, FRET-based assays) will dictate the required photophysical properties of the dye.[1][2][3]
-
Photostability: Choose a dye with high photostability to minimize signal loss during image acquisition, especially for time-lapse microscopy.[4][5][6]
-
Brightness (Quantum Yield and Molar Extinction Coefficient): A bright fluorophore will provide a better signal-to-noise ratio, which is crucial for detecting low-abundance targets.[7]
-
Spectral Properties: The excitation and emission spectra of the dye must be compatible with the lasers and filters of your imaging system. For multiplexing experiments, select dyes with minimal spectral overlap.[1]
-
pH Sensitivity: Some fluorescent dyes are sensitive to pH changes, which can affect their fluorescence intensity. Select a dye that is stable within the pH range of your experimental conditions.[7]
-
Size and Hydrophobicity: The fluorescent tag should be small and hydrophilic to minimize potential interference with the structure, function, and localization of the IRS1 peptide.[8][9]
-
Labeling Chemistry: The dye must have a reactive group that is compatible with the available functional groups on the IRS1 peptide (e.g., primary amines on the N-terminus or lysine residues, or thiols on cysteine residues).[2][10]
Q2: Where should I attach the fluorescent tag on my IRS1 peptide?
A2: The position of the fluorescent tag can significantly impact the biological activity of the IRS1 peptide.[2]
-
N-terminus: Labeling the N-terminus is a common strategy as it is often less likely to interfere with the peptide's interaction with other proteins.[3] However, selective N-terminal labeling can be challenging if the peptide contains lysine residues.[2]
-
C-terminus: C-terminal labeling is an alternative to N-terminal labeling and can be achieved by incorporating a reactive group at the C-terminus during peptide synthesis.
-
Side Chain of an Amino Acid: Site-specific labeling can be achieved by incorporating a unique amino acid with a reactive side chain, such as a cysteine residue for thiol-reactive dyes or an unnatural amino acid with a bioorthogonal group. This approach offers precise control over the label's position to avoid disrupting critical binding sites.[10]
It is crucial to consider the known functional domains of your specific IRS1 peptide sequence when deciding on the labeling site. If possible, test the biological activity of the labeled peptide to ensure it retains its function.
Q3: How can a fluorescent tag affect the function and localization of my IRS1 peptide?
A3: Fluorescent tags can alter the physicochemical properties of a peptide, potentially affecting its biological activity and subcellular localization.[8][9]
-
Steric Hindrance: A bulky fluorescent tag may sterically hinder the interaction of the IRS1 peptide with its binding partners.
-
Hydrophobicity: Many fluorescent dyes are hydrophobic and can increase the overall hydrophobicity of the peptide. This may lead to non-specific binding, aggregation, or altered membrane permeability.[8]
-
Charge: The charge of the fluorescent dye can alter the net charge of the peptide, which may affect its solubility and interaction with charged molecules or membranes.[8]
-
Conformational Changes: The attachment of a fluorescent tag can induce conformational changes in the peptide, potentially altering its three-dimensional structure and function.
To minimize these effects, choose the smallest and most hydrophilic dye that meets your experimental needs. It is also advisable to introduce a flexible linker between the peptide and the dye to reduce steric hindrance.[11]
Quantitative Data of Common Fluorescent Dyes
The following table summarizes the key photophysical properties of commonly used fluorescent dyes for peptide labeling. This information can help you select the most appropriate dye for your specific application.
| Dye Family | Example Dye | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Photostability |
| Fluorescein | FAM | 495 | 517 | ~75,000 | ~0.92 | Low |
| FITC | 495 | 519 | ~75,000 | ~0.92 | Low | |
| Rhodamine | TAMRA | 552 | 578 | ~91,000 | ~0.10 | Moderate |
| TRITC | 557 | 576 | ~85,000 | ~0.28 | Moderate | |
| Cyanine | Cy3 | 550 | 570 | ~150,000 | ~0.15 | Moderate to High |
| Cy5 | 650 | 670 | ~250,000 | ~0.20 | High | |
| Alexa Fluor | Alexa Fluor 488 | 490 | 525 | ~73,000 | 0.92 | High |
| Alexa Fluor 555 | 555 | 580 | ~155,000 | 0.10 | High | |
| Alexa Fluor 647 | 650 | 668 | ~270,000 | 0.33 | Very High | |
| ATTO | ATTO 488 | 501 | 523 | ~90,000 | 0.80 | Very High |
| ATTO 550 | 554 | 576 | ~120,000 | 0.60 | Very High | |
| ATTO 647N | 644 | 669 | ~150,000 | 0.65 | Very High | |
| DyLight | DyLight 488 | 493 | 518 | ~70,000 | High | High |
| DyLight 550 | 562 | 576 | ~150,000 | High | High | |
| DyLight 650 | 652 | 672 | ~250,000 | High | High |
Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation partner. Photostability is a relative measure and can be influenced by illumination intensity and the sample environment.[4][5][6][7][12][13][14][15][16][17]
Experimental Protocols
Protocol 1: Labeling an IRS1 Peptide with an Amine-Reactive Dye (NHS Ester)
This protocol describes the labeling of an IRS1 peptide containing a primary amine (N-terminus or lysine side chain) with a fluorescent dye N-hydroxysuccinimidyl (NHS) ester.
Materials:
-
IRS1 peptide with a free primary amine
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., size-exclusion or reversed-phase HPLC)
Procedure:
-
Peptide Preparation: Dissolve the IRS1 peptide in the sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
While gently vortexing, slowly add a 5- to 10-fold molar excess of the reactive dye solution to the peptide solution.[18]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and purify the labeled peptide using a suitable chromatography method. For peptides, reversed-phase HPLC is often the most effective method.[19]
-
Monitor the elution profile using both UV absorbance (at 280 nm for the peptide and the dye's absorption maximum) and fluorescence detection.
-
Collect the fractions containing the labeled peptide.
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the peptide (280 nm) and the dye (at its absorption maximum).
-
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
-
Possible Cause: Inactive NHS ester due to hydrolysis.
-
Solution: Use fresh, high-quality anhydrous DMF or DMSO to dissolve the dye. Prepare the dye solution immediately before use.[20]
-
-
Possible Cause: Suboptimal pH of the reaction buffer.
-
Solution: Ensure the pH of the reaction buffer is between 8.3 and 8.5 for efficient labeling of primary amines.[20]
-
-
Possible Cause: Presence of primary amines in the buffer (e.g., Tris).
-
Solution: Use a buffer that does not contain primary amines, such as sodium bicarbonate or phosphate buffer.
-
-
Possible Cause: Insufficient molar excess of the dye.
-
Solution: Increase the molar ratio of dye to peptide. A 5- to 10-fold excess is a good starting point.[18]
-
Issue 2: Labeled Peptide Precipitation
-
Possible Cause: The hydrophobic nature of the fluorescent dye causes the labeled peptide to aggregate and precipitate.
-
Solution:
-
Choose a more hydrophilic dye (e.g., sulfonated cyanine dyes, Alexa Fluor dyes).
-
Reduce the degree of labeling by lowering the molar excess of the dye in the reaction.
-
Perform the labeling reaction in a buffer containing a small amount of organic solvent (e.g., 10-20% DMSO) to improve solubility.
-
-
Issue 3: Altered Biological Activity of the Labeled Peptide
-
Possible Cause: The fluorescent tag is sterically hindering the peptide's binding site.
-
Solution:
-
Change the position of the fluorescent tag to a region of the peptide that is not involved in its biological function.
-
Introduce a flexible spacer (e.g., a polyethylene glycol (PEG) linker) between the peptide and the dye.
-
-
-
Possible Cause: The physicochemical properties of the dye are interfering with the peptide's function.
-
Solution:
-
Select a smaller, more hydrophilic, and neutrally charged fluorescent dye to minimize perturbations.[8]
-
Perform a functional assay to compare the activity of the labeled peptide to the unlabeled peptide.
-
-
Issue 4: High Background in Imaging Experiments
-
Possible Cause: Presence of free, unreacted dye in the sample.
-
Solution: Ensure thorough purification of the labeled peptide to remove all traces of free dye. HPLC is highly recommended for this purpose.[19]
-
-
Possible Cause: Non-specific binding of the labeled peptide to cellular components.
-
Solution:
-
Include a blocking step in your experimental protocol (e.g., with bovine serum albumin).
-
Optimize washing steps to remove non-specifically bound peptide.
-
Consider using a more hydrophilic dye to reduce non-specific hydrophobic interactions.
-
-
Visualizations
IRS1 Signaling Pathway
References
- 1. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 3. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]
- 4. Fluorescence Microscopy Errors [evidentscientific.com]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 7. korambiotech.com [korambiotech.com]
- 8. To What Extent Do Fluorophores Bias the Biological Activity of Peptides? A Practical Approach Using Membrane-Active Peptides as Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent-labeled peptides – ProteoGenix [us.proteogenix.science]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. lubio.ch [lubio.ch]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. atto-tec.com [atto-tec.com]
- 18. interchim.fr [interchim.fr]
- 19. researchgate.net [researchgate.net]
- 20. lumiprobe.com [lumiprobe.com]
Validation & Comparative
A Researcher's Guide to Quality Control and Validation of IRS1 Peptides
For researchers, scientists, and drug development professionals, the quality and consistent performance of synthetic peptides are paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of quality control (QC) and validation methodologies for Insulin Receptor Substrate 1 (IRS1) peptides, essential tools in studying insulin signaling and metabolic diseases.
Insulin Receptor Substrate 1 (IRS1) is a key scaffolding protein in the insulin and insulin-like growth factor (IGF-1) signaling pathways. Synthetic peptides derived from IRS1 are widely used to investigate protein-protein interactions, enzyme kinetics, and as standards in quantitative proteomics. However, the quality of these synthetic peptides can vary significantly between suppliers and even between batches. This guide outlines the critical QC assays, presents comparative data for a standard IRS1 peptide and a common alternative (a phosphopeptide), and provides detailed experimental protocols to enable researchers to validate the quality of their own peptides.
Comparative Analysis of IRS1 Peptide Quality Control
The quality of a synthetic peptide is typically assessed by a combination of analytical techniques to determine its purity, identity, and quantity. Here, we compare hypothetical but representative data for a standard, unmodified IRS1 peptide and a phosphorylated version, which serves as a common alternative for studying specific signaling events.
Table 1: Comparison of Quality Control Data for Standard and Phosphorylated IRS1 Peptides
| Parameter | Standard IRS1 Peptide (Vendor A) | Phosphorylated IRS1 Peptide (Vendor B) | Acceptance Criteria |
| Purity (RP-HPLC) | 98.5% | 96.2% | >95% |
| Identity (Mass Spec.) | 1513.8 Da (Observed) | 1593.7 Da (Observed) | Match to Theoretical Mass |
| Net Peptide Content (AAA) | 85.3% | 78.9% | 70-90% |
| Trifluoroacetic Acid (TFA) Content | 12.1% | 15.4% | <15% |
| Water Content | 2.6% | 5.7% | <10% |
Note: The data presented in this table is representative and intended for illustrative purposes.
The IRS1 Signaling Pathway
A fundamental understanding of the IRS1 signaling pathway is crucial for designing experiments and interpreting results. Upon insulin binding to its receptor, the receptor autophosphorylates and then phosphorylates IRS1 on multiple tyrosine residues. This creates docking sites for SH2 domain-containing proteins, leading to the activation of downstream signaling cascades, most notably the PI3K/Akt and MAPK pathways, which regulate glucose metabolism, cell growth, and survival.
A Comprehensive Workflow for IRS1 Peptide Quality Control
A systematic workflow is essential for the thorough validation of synthetic peptides. This involves a series of analytical tests to confirm the peptide's identity, purity, and concentration. The following diagram illustrates a typical QC workflow.
Navigating the Maze of Phospho-IRS1 Detection: A Comparative Guide to Anti-IRS1-Phospho-Peptide Antibodies
For researchers, scientists, and drug development professionals investigating the intricate insulin signaling pathway, the precise detection of Insulin Receptor Substrate 1 (IRS1) phosphorylation is paramount. The cross-reactivity of anti-IRS1-phospho-peptide antibodies, however, can present a significant challenge, potentially leading to ambiguous or misleading results. This guide provides an objective comparison of commercially available anti-IRS1-phospho-peptide antibodies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagents for your research needs.
Understanding the Challenge: Specificity in Phospho-IRS1 Detection
IRS1 is a key scaffolding protein in the insulin and IGF-1 signaling pathways, and its phosphorylation on multiple serine and tyrosine residues is a critical regulatory mechanism. The sheer number of potential phosphorylation sites, and the high degree of homology between IRS family members (e.g., IRS2), necessitates the use of highly specific antibodies for accurate analysis. Cross-reactivity with other phosphorylated proteins or even with adjacent phosphorylation sites on IRS1 can obscure the true signaling events.
This guide focuses on the performance of various commercially available antibodies, highlighting their specificity and potential for cross-reactivity.
Comparative Analysis of Anti-IRS1-Phospho-Peptide Antibodies
The following tables summarize the specifications and reported performance of several commercially available anti-IRS1-phospho-peptide antibodies. This information has been compiled from manufacturer datasheets and relevant research publications.
Table 1: Comparison of Anti-Phospho-IRS1 (Serine) Antibodies
| Target Phospho-Site | Manufacturer | Catalog Number | Clonality | Validated Applications | Reported Specificity & Cross-Reactivity |
| p-Ser307 | Cell Signaling Technology | #2381 | Polyclonal | WB, IHC, IF, ELISA | Detects endogenous IRS-1 only when phosphorylated at serine 307. Does not cross-react with other related phospho-proteins.[1] |
| p-Ser312 (human) | Sigma-Aldrich | MABS2033 | Monoclonal (24.6.2) | WB, IP, IC, IF | Recognizes IRS1 phosphorylated at Ser307 (mouse) and Ser312 (human). |
| p-Ser332/336 | Cell Signaling Technology | #2580 | Polyclonal | WB | Detects transfected levels of IRS-1 when phosphorylated at Ser332/336. Also detects singly phosphorylated Ser332 or Ser336. Does not cross-react with other related phosphoproteins.[2] |
| p-Ser357 | In-house developed (Waraich et al., 2008) | N/A | Polyclonal | ELISA, WB | Specific for p-Ser357; cross-reactivity with adjacent p-Ser358 was successfully eliminated through an improved immuno-purification method.[3] |
| p-Ser636/639 | Cell Signaling Technology | #2388 | Polyclonal | WB | Detects endogenous levels of IRS-1 only when phosphorylated at Ser636/639. Does not cross-react with other related phospho-proteins.[4] |
| p-Ser1101 | Cell Signaling Technology | #2385 | Polyclonal | WB, IP | Detects endogenous IRS-1 protein only when phosphorylated at serine 1101. Cross-reacts with IRS-2. [5] |
Table 2: Comparison of Anti-Phospho-IRS1 (Tyrosine) Antibodies
| Target Phospho-Site | Manufacturer | Catalog Number | Clonality | Validated Applications | Reported Specificity & Cross-Reactivity |
| p-Tyr612 | Thermo Fisher Scientific | 44-816G | Polyclonal | WB, IHC(P) | Detects a protein at ~165 kDa. |
| p-Tyr895 | Cell Signaling Technology | #3070 | Polyclonal | WB | Detects transfected levels of IRS-1 only when phosphorylated at Tyr895. May cross-react with other activated receptor tyrosine kinases (RTKs) and docking proteins. [6][7] |
| p-Tyr941 | Merck Millipore | 07-848-I | Polyclonal | WB | Detects a ~165 kDa band in insulin-stimulated HEK293 cell lysates. |
Key Experimental Protocols
Accurate and reproducible data are contingent on optimized experimental protocols. The following are detailed methodologies for key applications in the study of IRS1 phosphorylation.
Western Blot Analysis of IRS1 Phosphorylation
This protocol outlines the steps for detecting phosphorylated IRS1 in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/ml aprotinin, 1 µg/ml leupeptin, 1 mM sodium orthovanadate, 1 mM NaF).
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-IRS1 antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total IRS1 or a loading control protein like β-actin or GAPDH.
-
Immunoprecipitation of Phosphorylated IRS1
This protocol is used to enrich for phosphorylated IRS1 before Western blot analysis.
-
Cell Lysis:
-
Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., without SDS).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 30 minutes at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add 1-2 µg of anti-total IRS1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 20-30 µl of protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in Laemmli sample buffer and boil for 5 minutes to elute the proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluted proteins by Western blotting using a specific anti-phospho-IRS1 antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IRS1 Phosphorylation
ELISA provides a quantitative measure of IRS1 phosphorylation.
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody against total IRS1 overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Add cell lysates (prepared in a non-denaturing buffer) to the wells and incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the wells thoroughly.
-
-
Detection:
-
Add a detection antibody, a specific anti-phospho-IRS1 antibody, to the wells and incubate for 2 hours at room temperature.
-
Wash the wells.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add a TMB substrate solution and incubate until a blue color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄), which will turn the color to yellow.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The intensity of the color is proportional to the amount of phosphorylated IRS1 in the sample.
-
Visualizing the Insulin Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Insulin signaling pathway leading to glucose uptake and glycogen synthesis.
Caption: Standard workflow for Western blot analysis.
Conclusion
The selection of a highly specific and well-validated anti-IRS1-phospho-peptide antibody is critical for obtaining reliable and reproducible data in insulin signaling research. While some antibodies demonstrate excellent specificity, others exhibit cross-reactivity with related proteins or other phosphorylation sites, which must be considered when interpreting results. This guide provides a starting point for comparing available reagents. However, it is strongly recommended that researchers perform in-house validation of any new antibody to ensure its performance and specificity in their specific experimental context. By carefully selecting antibodies and employing optimized and validated protocols, researchers can confidently investigate the complex and dynamic regulation of IRS1 phosphorylation.
References
- 1. Phospho-IRS-1 (Ser307) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-IRS-1 (Ser332/336) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. insulin receptor antibody | antibody review based on formal publications [labome.com]
- 5. biocompare.com [biocompare.com]
- 6. Insulin Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-IRS-1 (Tyr895) Antibody | Cell Signaling Technology [cellsignal.com]
Validating IRS1 Peptide-Protein Interactions: A Guide to Mutagenesis Techniques
For Researchers, Scientists, and Drug Development Professionals
Insulin Receptor Substrate 1 (IRS1) is a critical scaffolding protein in the insulin and insulin-like growth factor signaling pathways. Its interactions with various proteins, mediated by specific peptide motifs, are essential for regulating metabolism, growth, and survival. Validating these peptide-protein interactions is crucial for understanding disease mechanisms and for the development of targeted therapeutics. This guide provides a comparative overview of mutagenesis-based approaches to validate IRS1 interactions, supported by experimental data and detailed protocols.
Mutagenesis as a Gold Standard for Interaction Validation
Site-directed mutagenesis is a powerful technique to ascertain the functional significance of specific amino acid residues in protein-protein interactions. By systematically altering the sequence of IRS1, researchers can pinpoint the residues critical for binding to its partners, such as the insulin receptor (IR) and the p85 subunit of phosphatidylinositol 3-kinase (PI3K).
Comparison of Mutagenesis Techniques for Studying IRS1 Interactions
| Technique | Principle | Application to IRS1 | Advantages | Limitations |
| Site-Directed Mutagenesis (Point Mutation) | A single amino acid residue is substituted with another. Alanine scanning, where residues are changed to alanine, is a common approach to test the contribution of side chains to the interaction. | Mutating key tyrosine (Y) residues to phenylalanine (F) to prevent phosphorylation and subsequent p85 binding. Mutating serine (S) residues to alanine (A) to prevent inhibitory phosphorylation.[1] | Precisely identifies critical residues for the interaction. Allows for detailed structure-function analysis. | Can sometimes lead to protein misfolding or instability. The effect of a single mutation might be subtle. |
| Truncation Mutagenesis | Portions of the protein are deleted to identify the domains necessary for interaction. | Deleting the phosphotyrosine-binding (PTB) domain or C-terminal tail of IRS1 to assess their roles in binding to the insulin receptor and other signaling proteins.[2] | Helps to map the general region of interaction. Can identify entire domains that are essential for binding. | Can lead to major conformational changes and protein instability. Does not provide information about specific residue contacts. |
Quantitative Analysis of IRS1 Interaction Mutants
Mutagenesis studies coupled with quantitative interaction assays provide concrete data on the impact of specific residues on binding affinity.
Table 1: Effect of IRS1 Mutations on Interaction with the p85 Subunit of PI3-Kinase
| IRS1 Mutant | Interacting Partner | Assay | Change in Binding/Activity | Reference |
| G972R | p85 | Co-immunoprecipitation | 25% decrease in binding | [3] |
| G972R | p85 | PI3-Kinase Activity Assay | 36% decrease in activity | [3] |
| G971R | p85 | Co-immunoprecipitation | 43% decrease in binding (P < 0.01) | [4] |
| G971R | p85 | PI3-Kinase Activity Assay | 39% decrease in activity (P < 0.005) | [4] |
| S662A/S731A | p85α | Yeast Two-Hybrid | Increased interaction | [1] |
This table summarizes data from studies where specific mutations in IRS1 were shown to alter its interaction with the p85 subunit of PI3-Kinase.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research.
Protocol 1: Site-Directed Mutagenesis of IRS1
This protocol outlines the general steps for introducing a point mutation into an IRS1 expression vector using a commercial kit.
-
Primer Design : Design primers containing the desired mutation, with the mutation site flanked by 10-15 bases of correct sequence on both sides. The primers should be complementary to each other.
-
PCR Amplification : Perform PCR using a high-fidelity DNA polymerase, the IRS1 plasmid template, and the mutagenic primers. The reaction will generate a linear DNA fragment containing the mutation.
-
Template Digestion : Digest the parental, methylated template DNA with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[5][6]
-
Transformation : Transform the DpnI-treated DNA into competent E. coli cells. The host cells will ligate the linear mutant DNA into a circular plasmid.
-
Selection and Sequencing : Select for transformed colonies and isolate the plasmid DNA. Verify the desired mutation and the absence of any other mutations by DNA sequencing.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate IRS1-p85 Interaction
This protocol describes how to assess the interaction between IRS1 and the p85 subunit of PI3K in cultured cells.
-
Cell Lysis : Lyse cells expressing wild-type or mutant IRS1 with a non-denaturing lysis buffer to preserve protein-protein interactions.[7][8]
-
Pre-clearing : Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.[8]
-
Immunoprecipitation : Incubate the pre-cleared lysate with an antibody specific for IRS1 overnight at 4°C.
-
Immune Complex Capture : Add protein A/G beads to the lysate-antibody mixture to capture the antibody-IRS1 complex.
-
Washing : Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[8]
-
Elution : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis : Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against IRS1 and p85 to detect the co-immunoprecipitated p85.
Alternative Approaches for Interaction Validation
While mutagenesis is a powerful tool, other methods can complement and further validate the findings.
| Method | Principle | Advantages | Disadvantages |
| Yeast Two-Hybrid (Y2H) | A genetic method in yeast to detect binary protein interactions. The interaction of two proteins reconstitutes a functional transcription factor, activating reporter genes.[9] | High-throughput screening of potential interaction partners. Can detect transient or weak interactions. | High rate of false positives and false negatives. Interactions occur in the yeast nucleus, which may not be the native environment. |
| Förster Resonance Energy Transfer (FRET) | A biophysical method that measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. If two proteins are in close proximity, energy transfer occurs. | Can be used to study interactions in living cells in real-time. Provides spatial information about the interaction. | Requires fluorescently tagged proteins. The distance between fluorophores must be within 1-10 nm. |
| Bimolecular Fluorescence Complementation (BiFC) | Two non-fluorescent fragments of a fluorescent protein are fused to the proteins of interest. If the proteins interact, the fragments come together and reconstitute the fluorescent protein. | Allows for visualization of protein interactions in their native cellular context. | The re-association of the fluorescent protein fragments is often irreversible, which can trap transient interactions. |
| Mass Spectrometry (MS) | Used in conjunction with affinity purification methods (like Co-IP) to identify a broad range of interacting proteins in a complex.[3] | Unbiased identification of novel interaction partners. Can provide a global view of a protein's interactome. | May not distinguish between direct and indirect interactions. Can be challenging to detect low-abundance interactors. |
Visualizing IRS1 Interactions and Experimental Design
Diagrams are essential for conceptualizing complex biological processes and experimental workflows.
Caption: IRS1 Signaling Pathway.
Caption: Experimental Workflow for Mutagenesis.
Caption: Logic of Interaction Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Insulin receptor substrate 1 - Wikipedia [en.wikipedia.org]
- 3. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 4. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 7. assaygenie.com [assaygenie.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. thesciencenotes.com [thesciencenotes.com]
Unraveling IRS1 Signaling: A Comparative Guide to Full-Length IRS1 and its Derived Peptides
For researchers, scientists, and drug development professionals, understanding the intricacies of Insulin Receptor Substrate 1 (IRS1) signaling is paramount for advancements in metabolic disease and cancer therapeutics. This guide provides a comprehensive comparison of the functional capacities of full-length IRS1 and its derived peptides, supported by experimental data and detailed protocols to empower your research.
Insulin Receptor Substrate 1 (IRS1) is a critical scaffolding protein that orchestrates the intracellular signaling cascades initiated by insulin and insulin-like growth factor 1 (IGF-1). Its multifaceted role in regulating cell growth, metabolism, and survival makes it a key target for therapeutic intervention. While the full-length protein is essential for the complete physiological response, synthetic peptides derived from specific functional domains of IRS1 have emerged as invaluable tools for dissecting molecular interactions and developing targeted modulators of the pathway.
Functional Showdown: Full-Length IRS1 vs. IRS1-Derived Peptides
The primary function of IRS1 is to act as a docking platform for various downstream signaling molecules upon its tyrosine phosphorylation by the activated insulin or IGF-1 receptor.[1][2] This recruitment initiates two major signaling arms: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is central to metabolic regulation, and the mitogen-activated protein kinase (MAPK) pathway, which is primarily involved in cell growth and proliferation.[1]
IRS1-derived peptides, particularly those containing key phosphotyrosine motifs, are instrumental in studying specific protein-protein interactions. However, they inherently lack the complex regulatory features and scaffolding capabilities of the full-length protein.
Key Functional Domains and Corresponding Peptides
Full-length IRS1 is a large protein with multiple domains that mediate its function. Key among these are the Pleckstrin Homology (PH) domain, the Phosphotyrosine Binding (PTB) domain, and a long C-terminal tail containing numerous tyrosine and serine phosphorylation sites.
Synthetic peptides are often designed to mimic specific phosphotyrosine-containing motifs to study their interaction with SH2 domain-containing proteins. The most studied of these are the YXXM motifs , which are binding sites for the p85 regulatory subunit of PI3K, and the YVNI motif (at Tyr895) , a primary binding site for the Grb2 adaptor protein, which links IRS1 to the MAPK pathway.[3]
Quantitative Comparison of Molecular Interactions
While direct quantitative comparisons of the functional output of peptides versus the full-length protein in cellular assays are limited in the literature, binding affinity studies provide valuable insights into their relative abilities to engage with downstream effectors.
| Molecular Interaction | Full-Length IRS1 (Tyrosine Phosphorylated) | IRS1-Derived Phosphopeptide | Quantitative Data Highlights |
| Binding to p85 (PI3K) | High affinity, multivalent binding through multiple YXXM motifs. | Binds with measurable affinity, but as a single binding event. | Peptide pulldown assays using phosphopeptides containing YXXM motifs successfully isolate the p85 subunit of PI3K.[1] The full-length protein, with its multiple p85 binding sites, is expected to have a much higher avidity and lead to more robust PI3K activation at the plasma membrane.[4] |
| Binding to Grb2 (MAPK Pathway) | High affinity binding, primarily through the pY895 motif. | A phosphopeptide containing the pY895 motif can effectively compete with full-length IRS1 for Grb2 binding.[3][5] | Studies using cells expressing an IRS1 mutant where Tyr895 is replaced with phenylalanine (IRS-1F-895) show a loss of the IRS-1-Grb2 association, highlighting the critical role of this single motif.[2][3] Phosphopeptide competition assays demonstrate that a peptide containing phosphorylated Y895 can inhibit the interaction between full-length IRS1 and Grb2.[5] |
Functional Consequences: A Tale of Two Systems
The functional output of IRS1 signaling is highly dependent on the context of the full-length protein, which provides crucial scaffolding functions and is subject to complex regulation.
| Functional Outcome | Full-Length IRS1 | IRS1-Derived Peptides | Key Differences |
| PI3K/Akt Pathway Activation | Robust and sustained activation. The scaffolding function of IRS1 localizes PI3K to the plasma membrane, facilitating its access to lipid substrates and leading to potent Akt phosphorylation. | Can directly bind to p85 but are unlikely to efficiently activate the full cascade in a cellular context. They lack the PH domain for membrane localization and the ability to bring multiple signaling molecules into proximity. | Full-length IRS1 is essential for the spatial and temporal coordination of the PI3K/Akt pathway. |
| MAPK Pathway Activation | Efficiently activates the MAPK cascade through Grb2-SoS recruitment. | Can bind to Grb2, but the efficiency of subsequent Ras and ERK activation is likely diminished without the scaffolding context of the full-length protein. | Studies with the Y895F mutant of IRS1 show impaired MAPK activation, indicating the importance of this interaction within the full-length protein for robust signaling.[6] |
| Glucose Uptake | A primary mediator of insulin-stimulated glucose uptake through the PI3K/Akt pathway. | Not expected to directly stimulate glucose uptake as they cannot recapitulate the complex signaling cascade required for GLUT4 translocation. | Studies in cells lacking IRS1 demonstrate a severe impairment in insulin-stimulated glucose uptake, a defect that can be rescued by re-expression of the full-length protein.[7] |
Visualizing the Pathways and Experimental Logic
To better understand the signaling cascades and the experimental approaches used to compare full-length IRS1 and its derived peptides, the following diagrams are provided.
Caption: IRS1 Signaling Pathways.
Caption: Experimental Workflow.
Experimental Protocols
To facilitate the direct comparison of full-length IRS1 and its derived peptides, the following outlines key experimental protocols.
In Vitro PI3K Activity Assay
This assay measures the ability of immunoprecipitated IRS1 or a synthetic peptide to activate PI3K.
Materials:
-
Cell lysates from cells stimulated with insulin or IGF-1.
-
Anti-IRS1 antibody or synthetic biotinylated IRS1 phosphopeptide (e.g., containing pY608/pY628).
-
Protein A/G agarose beads or streptavidin beads.
-
Recombinant PI3K (p85/p110).
-
PI(4,5)P2 substrate.
-
[γ-³²P]ATP.
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 0.5 mM EGTA).
-
Thin-layer chromatography (TLC) system.
Protocol:
-
Immunoprecipitation/Peptide Capture:
-
For full-length IRS1: Incubate cell lysates with anti-IRS1 antibody, followed by protein A/G agarose beads to pull down the IRS1 complex.
-
For peptide: Incubate streptavidin beads with the biotinylated IRS1 phosphopeptide.
-
-
PI3K Binding: Wash the beads and incubate with recombinant PI3K to allow binding.
-
Kinase Reaction:
-
Wash the beads to remove unbound PI3K.
-
Resuspend the beads in kinase buffer containing PI(4,5)P2 and [γ-³²P]ATP.
-
Incubate at 30°C for 10-30 minutes.
-
-
Lipid Extraction and Separation: Stop the reaction and extract the lipids. Spot the lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Detection: Expose the TLC plate to a phosphor screen and quantify the radiolabeled PI(3,4,5)P3 product.
Grb2 Binding Competition Assay
This assay determines the ability of an this compound to compete with full-length IRS1 for binding to Grb2.
Materials:
-
Cell lysates from cells overexpressing tagged full-length IRS1 and stimulated with insulin.
-
GST-Grb2 fusion protein immobilized on glutathione-agarose beads.
-
IRS1 phosphopeptide containing the pY895 motif.
-
Lysis buffer and wash buffers.
-
SDS-PAGE and Western blotting reagents.
-
Anti-tag antibody (for full-length IRS1) and anti-Grb2 antibody.
Protocol:
-
Prepare GST-Grb2 beads: Incubate glutathione-agarose beads with a bacterial lysate containing the GST-Grb2 fusion protein.
-
Competition:
-
Incubate the GST-Grb2 beads with the cell lysate containing tyrosine-phosphorylated full-length IRS1 in the presence of increasing concentrations of the IRS1 pY895 peptide or a control non-phosphorylated peptide.
-
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using an antibody against the tag on the full-length IRS1.
-
Quantification: Quantify the amount of full-length IRS1 bound to the GST-Grb2 beads at each peptide concentration to determine the IC50 of the competing peptide.
Cellular Phosphorylation Assays (Western Blotting)
This method assesses the ability of full-length IRS1 versus introduced peptides to induce the phosphorylation of downstream targets like Akt and ERK in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, 3T3-L1 adipocytes).
-
Expression vector for full-length IRS1.
-
Cell-permeable versions of IRS1-derived peptides (e.g., TAT-fused peptides).
-
Insulin or IGF-1.
-
Lysis buffer with phosphatase and protease inhibitors.
-
Antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Cell Culture and Transfection/Treatment:
-
Transfect cells with the full-length IRS1 expression vector or a control vector.
-
Alternatively, treat cells with the cell-permeable IRS1 peptide.
-
-
Serum Starvation and Stimulation: Serum-starve the cells and then stimulate with insulin or IGF-1 for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of Akt and ERK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Quantification: Quantify the band intensities to determine the ratio of phosphorylated to total protein.[8]
Glucose Uptake Assay
This assay measures the physiological outcome of IRS1 signaling by quantifying the uptake of a radiolabeled glucose analog.
Materials:
-
Adipocytes or muscle cells.
-
Full-length IRS1 expression system or cell-permeable peptides.
-
2-deoxy-D-[³H]glucose.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Insulin.
-
Phloretin and cytochalasin B (inhibitors for stopping the reaction).
-
Scintillation counter.
Protocol:
-
Cell Preparation: Prepare cells (e.g., differentiated 3T3-L1 adipocytes) and transfect or treat as described above.
-
Insulin Stimulation: Wash the cells and incubate with or without insulin in KRH buffer.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose to the cells and incubate for a short period (e.g., 5-10 minutes).
-
Stopping the Reaction: Stop the uptake by adding ice-cold KRH buffer containing phloretin and cytochalasin B and wash the cells.
-
Cell Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalization: Normalize the radioactivity counts to the total protein concentration of the cell lysate.
Conclusion
Full-length IRS1 and its derived peptides are both indispensable tools for investigating the intricate insulin and IGF-1 signaling pathways. While synthetic peptides are powerful for dissecting specific molecular interactions with high precision, the full-length protein is essential for understanding the integrated cellular response, which is governed by complex scaffolding functions and regulatory feedback loops. The choice between using the full-length protein or a derived peptide ultimately depends on the specific research question being addressed. For drug development, peptides can serve as excellent starting points for designing molecules that specifically target and modulate key nodes within the IRS1 signaling network. By employing the comparative approaches and experimental protocols outlined in this guide, researchers can gain a deeper understanding of IRS1 function and pave the way for novel therapeutic strategies.
References
- 1. The Phosphotyrosine Interactome of the Insulin Receptor Family and Its Substrates IRS-1 and IRS-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of IRS-1-GRB-2 complexes in insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Insulin Receptor Substrate 1 (IRS-1)/AKT Kinase-mediated Insulin Signaling by O-Linked β-N-Acetylglucosamine in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of insulin receptor substrate 1 (IRS-1) y895 with Grb-2 mediates the insulin signaling involved in IRS-1-deficient brown adipocyte mitogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of IRS1 leads to impaired glucose uptake in adipose tissue of the type 2 diabetes mouse model TALLYHO/Jng - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Negative Controls in Insulin Signaling: The IRS1-Derived Peptide and Its Alternatives
In the intricate world of insulin signaling research, the validity of experimental findings hinges on the meticulous use of controls. A negative control is fundamental to ensuring that an observed effect is genuinely due to the experimental variable and not an artifact of the procedure. This guide provides a comprehensive comparison of using an Insulin Receptor Substrate 1 (IRS1)-derived peptide as a negative control against other common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Role of IRS1 in Insulin Signaling
Insulin binding to its receptor triggers a cascade of intracellular events, with IRS1 acting as a critical scaffold protein. The insulin receptor phosphorylates IRS1 on multiple tyrosine residues, creating docking sites for downstream signaling molecules like PI3-kinase (PI3K), which in turn activates Akt and leads to metabolic effects.[1][2][3] However, the pathway is also subject to negative feedback. Several kinases, activated by insulin or other stimuli, phosphorylate IRS1 on specific serine residues.[1][2][4] This serine phosphorylation can inhibit insulin signaling by preventing IRS1 from interacting with the insulin receptor or by promoting its degradation, thus terminating the signal.[1][4][5]
An IRS1-derived peptide designed to mimic this serine-phosphorylated state can therefore serve as a highly specific negative control, directly interrogating the role of this physiological feedback mechanism.
Comparison of Negative Controls
Choosing the appropriate negative control is critical for interpreting experimental results. The following table compares the this compound with common alternatives.
| Parameter | This compound (Serine-Phosphomimetic) | Scrambled Peptide Control | Vehicle Control (e.g., PBS, DMSO) | Known Pathway Inhibitor (e.g., Wortmannin) |
| Mechanism of Action | Competitively inhibits IRS1-mediated signaling by mimicking the inactive, serine-phosphorylated state.[2][4][5] | Same amino acid composition as the active or inhibitory peptide but in a randomized sequence; lacks specific biological activity. | Acts as a baseline control for the solvent used to deliver the experimental peptide or drug.[6] | Directly inhibits the enzymatic activity of a key signaling protein (e.g., PI3K), blocking the entire downstream pathway.[7] |
| Primary Use Case | To specifically demonstrate that the observed signaling event is regulated by IRS1 serine phosphorylation-dependent negative feedback. | To ensure the effect of the this compound is sequence-specific and not due to non-specific peptide properties (e.g., charge, hydrophobicity).[8] | To establish the baseline cellular response in the absence of any treatment, controlling for procedural stress or solvent effects. | To confirm that the measured downstream effect (e.g., Akt phosphorylation) is dependent on the targeted kinase (e.g., PI3K). |
| Specificity | High; targets a specific protein conformation and interaction within the insulin signaling cascade. | High; specifically controls for the amino acid sequence of the experimental peptide. | Not applicable; it is a non-active baseline. | Can be high, but potential for off-target effects exists depending on the inhibitor's concentration and selectivity. |
| Quantitative Impact Example (Hypothetical Data) | Reduces insulin-stimulated Akt phosphorylation by 70-90%. | No significant reduction in insulin-stimulated Akt phosphorylation compared to insulin-only treatment. | Establishes the 0% inhibition baseline for insulin-stimulated Akt phosphorylation. | Reduces insulin-stimulated Akt phosphorylation by >95%, serving as a positive control for inhibition.[7] |
| Pros | - Physiologically relevant mechanism- High specificity for the IRS1 node- Elucidates feedback loop functions | - Gold standard for controlling peptide experiments- Rules out non-specific sequence effects | - Essential for all experiments- Simple and inexpensive | - Potent and often well-characterized- Confirms pathway dependency |
| Cons | - Can be complex to design and synthesize- Requires validation of its inhibitory action | - Does not control for potential off-target effects of the active sequence | - Does not control for effects of the peptide molecule itself | - May have off-target effects- Bypasses the physiological regulation being studied |
Visualizing Signaling and Experimental Design
To better understand the concepts, the following diagrams illustrate the key pathways and workflows.
Experimental Protocol: Assessing Insulin Signaling via Western Blot
This protocol provides a standard method for measuring insulin-stimulated Akt phosphorylation at Serine 473 (a key marker of activation) in cultured cells, incorporating the use of various controls.
1. Cell Culture and Serum Starvation:
-
Culture cells (e.g., HepG2 hepatocytes, differentiated 3T3-L1 adipocytes) to 80-90% confluency in appropriate growth media (e.g., DMEM with 10% FBS).
-
To reduce basal signaling, replace the growth medium with serum-free medium and incubate for 16-18 hours.
2. Experimental Treatments:
-
Pre-incubate cells with the negative controls for a predetermined time (e.g., 30-60 minutes).
- Vehicle Control: Add the same volume of the peptide solvent (e.g., sterile PBS).
- This compound: Add to a final concentration of 10-50 µM (concentration should be optimized).
- Scrambled Peptide Control: Add at the same final concentration as the this compound.
-
Stimulate the cells by adding insulin to a final concentration of 10-100 nM. Incubate for 15-30 minutes at 37°C.[9] A non-stimulated vehicle-only plate should be included to measure the basal phosphorylation level.
3. Cell Lysis and Protein Quantification:
-
Immediately after treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 10% gel).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C, following the manufacturer's recommended dilution.[10]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
6. Analysis and Re-probing:
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total Akt.[10]
-
Calculate the final result as the ratio of phospho-Akt to total Akt for each sample. Compare the results from the peptide-treated samples to the insulin-only and vehicle controls.
References
- 1. Role of insulin receptor substance-1 modulating PI3K/Akt insulin signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanism of Insulin-Induced Degradation of Insulin Receptor Substrate 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive and negative regulation of insulin signaling through IRS-1 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. JCI - GLP-1 receptor agonists and cancer: current clinical evidence and translational opportunities for preclinical research [jci.org]
- 7. A Novel Domain Mediates Insulin-Induced Proteasomal Degradation of Insulin Receptor Substrate 1 (IRS-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose-stimulated KIF5B-driven microtubule sliding organizes microtubule networks in mouse pancreatic β cells | eLife [elifesciences.org]
- 9. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Signalling Properties of Insulin Receptor Substrate (IRS)-1 and IRS-2 in Mediating Insulin/IGF-1 Action - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of Peptides Derived from Insulin Receptor Substrate 1 (IRS1) and Insulin Receptor Substrate 2 (IRS2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of peptides derived from Insulin Receptor Substrate 1 (IRS1) and Insulin Receptor Substrate 2 (IRS2). While direct comparative studies on derived peptides are limited, this document extrapolates the well-documented functional distinctions of the full-length proteins to their peptide counterparts, offering a framework for research and development. The information is supported by experimental data on the parent proteins and includes detailed experimental protocols for functional validation.
Introduction
Insulin Receptor Substrate 1 (IRS1) and Insulin Receptor Substrate 2 (IRS2) are key intracellular adapter proteins that mediate the signaling cascades of insulin and insulin-like growth factor 1 (IGF-1). Despite significant structural homology, IRS1 and IRS2 exhibit distinct tissue-specific expression and play non-redundant roles in regulating metabolism, cell growth, and survival.[1][2][3] These differences are critical in the context of metabolic diseases such as type 2 diabetes and have implications for the development of targeted therapeutics. Peptides derived from specific functional domains of IRS1 and IRS2 can be valuable tools to probe these distinct signaling pathways and may hold therapeutic potential.
Core Functional Differences: IRS1 vs. IRS2
The differential functions of IRS1 and IRS2 are largely attributed to their tissue distribution, subcellular localization, and their varying affinities for downstream signaling molecules.[1][3]
| Feature | IRS1 | IRS2 |
| Primary Tissue Distribution | Skeletal Muscle, Adipose Tissue | Liver, Pancreatic β-cells |
| Primary Role in Glucose Homeostasis | Mediates insulin-stimulated glucose uptake in muscle and fat.[1][2] | Regulates hepatic glucose production and promotes β-cell growth and survival.[1][4] |
| Lipid Metabolism | Less pronounced role. | Significant role in hepatic lipid metabolism.[5][6] |
| Involvement in Type 2 Diabetes | Defects in IRS1 signaling in muscle are linked to insulin resistance.[1] | IRS2 dysfunction is strongly associated with the development of type 2 diabetes due to its roles in both liver and pancreatic β-cells.[7] |
| Downstream Signaling Preference | Predominantly activates the PI3K-Akt pathway, crucial for metabolic effects.[8] | Activates both the PI3K-Akt and the Ras-MAPK pathways, influencing both metabolic and mitogenic effects.[8][9] |
Signaling Pathway Divergence
The distinct signaling outputs of IRS1 and IRS2 are central to their unique physiological roles. Peptides designed from the binding motifs for specific downstream effectors can be used to selectively activate or inhibit these pathways.
IRS1-Mediated Signaling
IRS1 demonstrates a stronger association with the p85 subunit of PI3-kinase, leading to robust activation of the Akt pathway. This is fundamental for insulin-stimulated glucose uptake.
IRS2-Mediated Signaling
IRS2, in addition to activating the PI3K-Akt pathway, also shows a notable, albeit weaker, interaction with Grb2, linking it to the Ras-MAPK pathway which is involved in cell growth and proliferation.[8][9]
Quantitative Data on Full-Length IRS Protein Interactions
The following table summarizes key findings from studies on the full-length IRS proteins, which can inform the design and expected activity of derived peptides.
| Parameter | IRS1 | IRS2 | Reference |
| PI3-Kinase Association | Strong and predominant mediator of insulin-stimulated PI3K activity in muscle and adipocytes. | Can compensate for IRS1, but generally shows weaker association in muscle. Becomes the main docking protein for PI3K in adipocytes from NIDDM subjects due to reduced IRS1. | [3] |
| Grb2 Association | Strong association in response to insulin/IGF-I. | Virtually absent association in response to insulin/IGF-I in fetal brown adipocytes. | [8] |
| Insulin-Stimulated Tyrosine Phosphorylation | Rapid and robust phosphorylation in response to insulin. | Also rapidly phosphorylated, but may require higher insulin concentrations for equivalent PI3K binding in some cell types. | [3][8] |
Experimental Protocols
To functionally compare peptides derived from IRS1 and IRS2, a series of in vitro and cell-based assays can be employed. The following are detailed protocols for key experiments.
Experimental Workflow
A typical workflow to compare the bioactivity of IRS1 and IRS2-derived peptides would involve synthesis of the peptides, followed by a series of in vitro and cell-based functional assays.
PI3-Kinase (PI3K) Activity Assay
This assay measures the ability of IRS-derived peptides to activate PI3K.
Materials:
-
Cell lysates from insulin-stimulated cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes).
-
Anti-p85 antibody.
-
Protein A/G agarose beads.
-
IRS1/IRS2-derived peptides.
-
PI3K reaction buffer (20 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EGTA).
-
Phosphatidylinositol (PI).
-
[γ-³²P]ATP.
-
Kinase buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.2 mM ATP).
-
Thin-layer chromatography (TLC) plates.
Procedure:
-
Incubate cell lysates with anti-p85 antibody for 2 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1 hour at 4°C to immunoprecipitate p85-containing complexes.
-
Wash the immunoprecipitates three times with lysis buffer and once with PI3K reaction buffer.
-
Resuspend the beads in kinase buffer containing PI and the IRS1 or IRS2-derived peptide at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for 20 minutes at room temperature.
-
Stop the reaction by adding 1N HCl.
-
Extract the lipids with chloroform/methanol (1:1).
-
Spot the lipid extracts onto a TLC plate and separate the lipids using a chloroform/methanol/water/ammonium hydroxide (60:47:11.3:2) solvent system.
-
Visualize the radiolabeled PI(3)P by autoradiography and quantify using a phosphorimager.
Glucose Uptake Assay
This assay measures the effect of the peptides on glucose transport into cells.
Materials:
-
Differentiated 3T3-L1 adipocytes or L6 myotubes.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
IRS1/IRS2-derived peptides.
-
2-deoxy-D-[³H]glucose.
-
Cytochalasin B (as a negative control).
-
0.1% SDS lysis buffer.
-
Scintillation fluid.
Procedure:
-
Seed and differentiate cells in 24-well plates.
-
Serum-starve the cells for 3-4 hours in KRH buffer.
-
Treat the cells with the IRS1 or IRS2-derived peptides at desired concentrations for 30 minutes.
-
Add 2-deoxy-D-[³H]glucose and incubate for 5 minutes.
-
To determine non-specific uptake, treat a set of wells with cytochalasin B prior to adding the radiolabeled glucose.
-
Wash the cells three times with ice-cold PBS to stop the uptake.
-
Lyse the cells with 0.1% SDS lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Normalize the results to total protein concentration.
MAPK/ERK Activation Assay (Western Blot)
This assay determines the ability of the peptides to activate the MAPK/ERK pathway.
Materials:
-
Target cells (e.g., HEK293, HepG2).
-
IRS1/IRS2-derived peptides.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Culture cells to 80-90% confluency and serum-starve overnight.
-
Treat cells with IRS1 or IRS2-derived peptides for various time points (e.g., 5, 10, 30 minutes).
-
Lyse the cells on ice and collect the lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.
Conclusion
While IRS1 and IRS2 share structural similarities, they exhibit crucial functional differences that dictate their specific roles in health and disease. Peptides derived from these proteins offer a promising avenue for dissecting their distinct signaling pathways and for the development of novel therapeutics. The experimental protocols provided in this guide offer a robust framework for the functional comparison of IRS1 and IRS2-derived peptides, enabling researchers to elucidate their specific mechanisms of action and therapeutic potential. Further research focusing directly on the comparative effects of these peptides will be invaluable in advancing our understanding of insulin and IGF-1 signaling.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. revvity.co.jp [revvity.co.jp]
- 3. Distinct Signalling Properties of Insulin Receptor Substrate (IRS)-1 and IRS-2 in Mediating Insulin/IGF-1 Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.3. Cell Culture and Glucose Uptake Assay [bio-protocol.org]
- 9. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
A Researcher's Guide to Validating IRS1 Phosphorylation Sites Identified by Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate identification and validation of protein phosphorylation sites are paramount to understanding cellular signaling and developing targeted therapeutics. Insulin Receptor Substrate 1 (IRS1), a key mediator in the insulin signaling pathway, is heavily phosphorylated on numerous serine, threonine, and tyrosine residues, making it a critical target of study. While mass spectrometry (MS) has become the go-to method for high-throughput phosphoproteomics, orthogonal validation of MS-identified phosphorylation sites is crucial for robust and reliable findings.
This guide provides a comparative overview of common methods used to validate IRS1 phosphorylation sites initially identified by mass spectrometry. We will delve into the experimental protocols and present quantitative data to aid in the selection of the most appropriate validation strategy for your research needs.
Comparing the Arsenal: Methods for Phosphorylation Site Validation
The validation of mass spectrometry data is essential to confirm the presence and regulation of specific phosphorylation events. Several techniques, each with its own strengths and weaknesses, can be employed. The choice of method often depends on the specific research question, available resources, and the nature of the phosphorylation site.
| Method | Principle | Advantages | Disadvantages | Typical Application for IRS1 |
| Phospho-Specific Antibodies (Western Blot / ELISA) | Utilizes antibodies that specifically recognize a phosphorylated residue within a defined amino acid sequence.[1] | High specificity; relatively easy and fast to perform; can provide semi-quantitative data on phosphorylation changes.[2] | Antibody generation can be time-consuming and expensive; cross-reactivity can be an issue; not all phosphorylation sites have commercially available antibodies.[3] | Validating changes in the phosphorylation of specific, well-characterized IRS1 sites (e.g., Ser307, Ser636/639) in response to insulin or other stimuli.[4][5] |
| Site-Directed Mutagenesis | The putative phosphorylated amino acid is mutated to a non-phosphorylatable residue (e.g., serine to alanine) or a phosphomimetic residue (e.g., serine to aspartic or glutamic acid). | Provides direct evidence of the functional consequence of phosphorylation at a specific site.[6] | Can be labor-intensive; may cause unintended structural changes in the protein; does not directly confirm the phosphorylation event in vivo. | Investigating the functional role of a novel IRS1 phosphorylation site in downstream signaling events, such as PI3K activation.[6][7] |
| In Vivo 32P Radiolabeling | Cells are incubated with radioactive 32P-orthophosphate, which is incorporated into newly synthesized ATP and subsequently transferred to proteins by kinases. Phosphorylated proteins are then detected by autoradiography.[2] | Highly sensitive method for detecting phosphorylation in vivo; can provide definitive evidence that a protein is phosphorylated.[3] | Use of radioactivity requires special handling and disposal; provides no information on the specific site of phosphorylation without further analysis (e.g., peptide mapping); does not provide stoichiometry information.[2][3] | Confirming the overall phosphorylation status of IRS1 in response to a stimulus in cell culture models. |
| Kinase Assays | In vitro or in vivo assays to determine if a specific kinase can phosphorylate IRS1 at the site of interest.[8] | Can identify the upstream kinase responsible for the phosphorylation event. | In vitro results may not always reflect the in vivo situation; requires purified and active kinase and substrate. | Determining which kinase (e.g., Akt, S6K1, PKC) is responsible for phosphorylating a specific serine or threonine residue on IRS1.[5][9] |
| Alternative Mass Spectrometry Approaches | Employing different quantitative mass spectrometry strategies to confirm initial findings. | Can provide more robust quantitative data and increase confidence in the initial identification. | May be subject to similar limitations as the initial MS experiment; requires access to specialized instrumentation and expertise. | Cross-validating quantitative changes in IRS1 phosphorylation using label-free quantification (LFQ) if the initial screen used isobaric tags (TMT), or vice-versa.[10][11][12] |
Experimental Protocols: A Closer Look
Detailed and reproducible protocols are the cornerstone of successful validation. Below are generalized methodologies for key experiments.
Phospho-Specific Western Blotting
-
Cell Culture and Treatment: Culture cells (e.g., HEK293, CHO) expressing IRS1 and treat with appropriate stimuli (e.g., insulin, growth factors) or inhibitors.
-
Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the phosphorylated IRS1 site of interest. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody against total IRS1 to normalize for protein loading.
Site-Directed Mutagenesis and Functional Readout
-
Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce the desired mutation (e.g., S307A) into the IRS1 expression vector.
-
Sequence Verification: Verify the mutation by DNA sequencing.
-
Transfection: Transfect cells with the wild-type or mutant IRS1 construct.
-
Stimulation and Lysis: Stimulate the cells as required and prepare cell lysates.
-
Immunoprecipitation and Downstream Analysis: Immunoprecipitate IRS1 and perform downstream assays to assess function, such as a PI3K activity assay or immunoblotting for downstream signaling components like phosphorylated Akt.
Visualizing the Pathways and Workflows
To better understand the context of IRS1 phosphorylation and the validation process, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: Simplified IRS1 signaling pathway highlighting key phosphorylation events.
References
- 1. How to Determine Protein Phosphorylation Sites | MtoZ Biolabs [mtoz-biolabs.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Phosphorylation Codes in IRS-1 and IRS-2 Are Associated with the Activation/Inhibition of Insulin Canonical Signaling Pathways [mdpi.com]
- 6. Identification of insulin receptor substrate 1 serine/threonine phosphorylation sites using mass spectrometry analysis: regulatory role of serine 1223 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Regulation of insulin sensitivity by serine/threonine phosphorylation of insulin receptor substrate proteins IRS1 and IRS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Benchmarking common quantification strategies for large-scale phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: IRS1 Peptide Mimics Versus Authentic Phosphopeptides in Signaling Research
For researchers, scientists, and drug development professionals, understanding the tools available to probe the intricate insulin receptor substrate 1 (IRS1) signaling pathway is paramount. This guide provides a comprehensive comparison of synthetic IRS1 phosphopeptides and their mimetic counterparts, offering insights into their respective advantages and limitations in experimental settings.
Insulin Receptor Substrate 1 (IRS1) is a critical scaffolding protein that orchestrates downstream signaling from the insulin and insulin-like growth factor receptors. Its function is tightly regulated by phosphorylation on multiple tyrosine and serine/threonine residues. To study these phosphorylation-dependent interactions, researchers often turn to synthetic peptides. This guide compares authentic phosphopeptides with two common classes of peptide mimics: non-hydrolyzable phosphotyrosine analogs and retro-inverso peptides.
Performance Comparison: A Head-to-Head Look
The choice between an authentic phosphopeptide and a mimic depends heavily on the experimental goals. While authentic phosphopeptides are the true biological epitope, their susceptibility to degradation can be a significant drawback. Peptide mimics offer enhanced stability but may not perfectly replicate the binding and functional characteristics of the native sequence.
| Feature | Authentic Phosphopeptide | Non-Hydrolyzable Mimic (e.g., F2Pmp) | Retro-Inverso Peptide Mimic |
| Biological Relevance | Highest | High | Moderate to Low |
| Enzymatic Stability | Low (susceptible to phosphatases and proteases) | High (resistant to phosphatases) | High (resistant to proteases) |
| Binding Affinity to SH2 Domains | Native Affinity (serves as baseline) | Often comparable to authentic phosphopeptide[1] | Can be significantly reduced[2][3] |
| Use in Kinase Assays | Substrate for kinases | Not a substrate for phosphorylation | Not a substrate for phosphorylation |
| Use in Phosphatase Assays | Substrate for phosphatases | Inhibitor of phosphatases | Not a substrate for phosphatases |
| Cellular Permeability | Generally low | Generally low | Generally low |
| Immunogenicity | Can be immunogenic | Potentially immunogenic | Generally low immunogenicity[2] |
Delving into the Details: Experimental Data
Direct comparative data for IRS1-specific peptides and their mimics is often distributed across various studies. The following table synthesizes available data on the binding affinities of phosphopeptides and their mimics to relevant SH2 domains, such as those found in the p85 subunit of PI3-kinase.
| Peptide/Mimic Type | Target SH2 Domain | Reported Binding Affinity (Kd) | Reference |
| Authentic Phosphopeptide (pYMXM motif) | PI3K p85 N-SH2 | ~14 nM | [4] |
| F2Pmp-containing Peptide (pY mimic) | PI3K p85 C-SH2 | 0.2- to 5-fold relative affinity compared to pTyr peptide | [1] |
| Authentic Phosphopeptide (pYEEI) | Lck SH2 | High Affinity | [5] |
| Retro-Inverso Peptide | MHC Class II | Very low to no binding | [2] |
Note: The binding affinity of retro-inverso peptides to SH2 domains is not well-documented in direct comparative studies with authentic IRS1 phosphopeptides, and their utility in this context is likely limited due to the importance of backbone interactions for SH2 domain recognition.
Visualizing the Concepts
To better understand the molecular interactions and experimental workflows, the following diagrams are provided.
Caption: Comparative interactions of peptide types.
Caption: Simplified IRS1 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for key experiments used to compare authentic phosphopeptides and their mimics.
Protocol 1: Competitive Binding Assay using Fluorescence Polarization (FP)
This assay measures the binding of a fluorescently labeled peptide to a protein of interest and the displacement of that peptide by a competitor (unlabeled authentic phosphopeptide or mimic).
Materials:
-
Fluorescently labeled IRS1 phosphopeptide (e.g., FITC-pYMXM)
-
Purified SH2 domain-containing protein (e.g., p85 subunit of PI3K)
-
Unlabeled authentic IRS1 phosphopeptide
-
Unlabeled IRS1 peptide mimics (non-hydrolyzable and retro-inverso)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Determine the optimal concentration of the fluorescently labeled peptide and SH2 domain protein:
-
Titrate the SH2 domain protein against a fixed concentration of the fluorescently labeled peptide to determine the Kd of their interaction and a protein concentration that results in a significant FP signal change.
-
-
Competitive Binding Assay:
-
To each well of the 384-well plate, add a fixed concentration of the fluorescently labeled peptide and the SH2 domain protein (determined in step 1).
-
Add increasing concentrations of the unlabeled competitor peptides (authentic phosphopeptide and mimics) to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Plot the FP signal against the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor.
-
The IC50 value represents the concentration of the competitor required to displace 50% of the fluorescently labeled peptide and is an indicator of binding affinity.
-
Protocol 2: In Vitro Phosphatase Assay
This assay measures the dephosphorylation of a phosphopeptide by a protein tyrosine phosphatase (PTP).
Materials:
-
Authentic IRS1 phosphopeptide
-
Non-hydrolyzable IRS1 peptide mimic
-
Purified PTP (e.g., PTP1B)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 0.1 mM EDTA, 5 mM DTT)
-
Malachite Green Phosphate Detection Kit
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Prepare a standard curve for phosphate:
-
Follow the instructions of the Malachite Green Phosphate Detection Kit to prepare a series of phosphate standards.
-
-
Phosphatase Reaction:
-
In a 96-well plate, add the phosphopeptide substrate (authentic or mimic) to the phosphatase assay buffer.
-
Initiate the reaction by adding the purified PTP to each well.
-
Incubate the plate at 37°C for a set time (e.g., 15-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
-
Phosphate Detection:
-
Allow the color to develop according to the kit instructions.
-
Measure the absorbance at the recommended wavelength (e.g., 620-650 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Use the phosphate standard curve to determine the amount of free phosphate released in each reaction.
-
Compare the phosphate release for the authentic phosphopeptide (which should be dephosphorylated) and the non-hydrolyzable mimic (which should show little to no dephosphorylation).
-
Protocol 3: Cellular Signaling Assay (Western Blotting)
This assay assesses the ability of peptides to modulate signaling pathways within cells.
Materials:
-
Cell line of interest (e.g., HEK293T, 3T3-L1 adipocytes)
-
Peptide delivery reagent (if necessary)
-
Authentic IRS1 phosphopeptide and mimics
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the authentic phosphopeptide or mimics for a specified time. A peptide delivery reagent may be required to facilitate cellular uptake.
-
Include appropriate controls (e.g., untreated cells, vehicle control).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody of interest (e.g., anti-phospho-Akt).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein and normalize to the total protein levels.
-
Compare the levels of downstream signaling activation or inhibition between the different peptide treatments.
-
Caption: Competitive binding assay workflow.
Conclusion
The selection between authentic IRS1 phosphopeptides and their mimics is a critical decision in the design of experiments to investigate IRS1 signaling. Authentic phosphopeptides provide the most biologically relevant context but are limited by their instability. Non-hydrolyzable mimics offer a stable alternative for studying protein-peptide interactions and for use as phosphatase inhibitors. Retro-inverso peptides provide exceptional proteolytic resistance but may not be suitable for mimicking interactions where the peptide backbone is crucial. By carefully considering the experimental objectives and the inherent properties of each tool, researchers can effectively dissect the complex and vital role of IRS1 in cellular signaling.
References
- 1. Cellular Ser/Thr-Kinase Assays Using Generic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retro Inverso Peptides [biosyn.com]
- 3. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Validating IRS1 Peptide Function in Primary Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the functional impact of novel peptides targeting Insulin Receptor Substrate 1 (IRS1) is crucial. This guide provides a comparative framework for validating the function of IRS1-modulating peptides in primary cells, supported by experimental data and detailed protocols.
Insulin Receptor Substrate 1 (IRS1) is a key intracellular adaptor protein that plays a pivotal role in transmitting signals from the insulin and insulin-like growth factor 1 (IGF-1) receptors to downstream pathways.[1] These pathways, primarily the PI3K/Akt and MAPK/ERK cascades, are fundamental in regulating glucose metabolism, cell growth, and proliferation.[1][2] Dysregulation of IRS1 signaling is implicated in insulin resistance, type 2 diabetes, and cancer.[2][3][4] Therefore, peptides designed to modulate IRS1 function are of significant therapeutic interest. Validating their efficacy and mechanism of action in primary cells provides a physiologically relevant context before advancing to more complex in vivo models.
The IRS1 Signaling Cascade
Upon insulin or IGF-1 binding, the corresponding receptor undergoes autophosphorylation, creating docking sites for IRS1.[1][3] Once recruited, IRS1 is phosphorylated on multiple tyrosine residues by the receptor's kinase activity.[1] These phosphotyrosine sites serve as binding motifs for proteins containing Src Homology 2 (SH2) domains, such as the p85 regulatory subunit of PI3-Kinase (PI3K) and Grb2, which activates the Ras-MAPK pathway.[1][5] The activation of these pathways leads to downstream cellular responses. Conversely, serine/threonine phosphorylation of IRS1, often triggered by feedback loops or inflammatory signals, can inhibit its function and lead to its degradation, contributing to insulin resistance.[2][3]
A Framework for Experimental Validation
A robust validation strategy for an IRS1-modulating peptide involves a multi-tiered approach, starting from target engagement and moving to functional cellular outcomes.
Key Experiment 1: Assessing Downstream Signaling Activation
The primary test for an IRS1-activating peptide is its ability to induce phosphorylation of IRS1 and its downstream effectors. Western blotting is the standard technique for this analysis.
Experimental Protocol: Western Blotting for Phosphorylated Proteins
-
Cell Culture and Treatment: Plate primary cells (e.g., rat myotubes, brown adipocytes) and allow them to differentiate.[6] Serum-starve the cells for 4-16 hours to reduce basal signaling.[5] Treat cells with the IRS1 peptide at various concentrations and time points. A positive control, such as insulin (10-100 nM), should be included.[6][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[8]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[8][9]
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) and incubate with primary antibodies overnight at 4°C.[9] Use antibodies specific for phosphorylated forms of key proteins (e.g., p-IRS1 Tyr608, p-Akt Ser473, p-ERK Thr202/Tyr204) and total protein as loading controls.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.[8] Quantify band intensity using densitometry software.
Data Presentation: Signaling Protein Phosphorylation
| Treatment | p-IRS1 (Tyr608) Fold Change | p-Akt (Ser473) Fold Change | p-ERK (Thr202/Tyr204) Fold Change |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Insulin (100 nM) | 8.5 ± 0.7 | 12.1 ± 1.1 | 5.2 ± 0.4 |
| IRS1 Peptide (1 µM) | 6.2 ± 0.5 | 9.8 ± 0.9 | 4.1 ± 0.3 |
| IRS1 Peptide (10 µM) | 9.1 ± 0.8 | 15.3 ± 1.4 | 5.9 ± 0.5 |
| Alternative Peptide (10 µM) | 2.1 ± 0.2 | 2.5 ± 0.3 | 1.5 ± 0.2 |
Table 1. Representative data showing the fold change in phosphorylation of key signaling proteins in primary myotubes after 15 minutes of treatment. Values are mean ± SEM, normalized to vehicle control.
Key Experiment 2: Quantifying Functional Metabolic Outcomes
A critical validation step is to demonstrate that the observed signaling activation translates into a physiological response, such as glucose uptake.
Experimental Protocol: 2-Deoxyglucose Uptake Assay
-
Cell Culture and Treatment: Differentiate primary preadipocytes into adipocytes or use primary myotubes. Serum-starve the cells and treat with the IRS1 peptide or controls as described above.
-
Glucose Transport: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate with KRH buffer containing 2-deoxy-D-[³H]glucose (or a fluorescent analog like 2-NBDG) for 5-10 minutes.
-
Assay Termination: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader. Normalize the results to total protein content.
Data Presentation: Glucose Uptake in Primary Adipocytes
| Treatment | Glucose Uptake (pmol/mg protein/min) | Fold Change vs. Basal |
| Basal (Vehicle) | 150 ± 12 | 1.0 |
| Insulin (100 nM) | 1250 ± 98 | 8.3 |
| IRS1 Peptide (10 µM) | 1080 ± 85 | 7.2 |
| Alternative (SGLT2i) | 165 ± 15 | 1.1 |
Table 2. Representative data of insulin- and peptide-stimulated glucose uptake in primary adipocytes. SGLT2 inhibitors serve as a negative control in this cellular context as their mechanism is primarily renal.
Key Experiment 3: Assessing Mitogenic and Proliferative Effects
Since the IRS1 pathway, particularly through MAPK/ERK, is involved in cell growth, assessing the peptide's effect on proliferation is essential, especially for safety and therapeutic context.
Experimental Protocol: Cell Proliferation (BrdU Incorporation) Assay
-
Cell Culture and Treatment: Seed primary cells, such as brown preadipocytes, in a 96-well plate.[5] After initial attachment, serum-starve the cells to synchronize their cell cycle.
-
Peptide Stimulation: Treat cells with the IRS1 peptide, IGF-1 (positive control), or vehicle for 24-48 hours.
-
BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium for the final 2-4 hours of incubation. BrdU will be incorporated into the DNA of proliferating cells.
-
Detection: Fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to a peroxidase. Use a substrate to generate a colorimetric signal, which is quantified using a microplate reader at the appropriate wavelength.
Data Presentation: Proliferation in Primary Brown Adipocytes
| Treatment | Proliferation (Absorbance at 450 nm) | Fold Change vs. Control |
| Vehicle Control | 0.15 ± 0.02 | 1.0 |
| IGF-1 (50 ng/mL) | 0.88 ± 0.07 | 5.9 |
| IRS1 Peptide (10 µM) | 0.65 ± 0.05 | 4.3 |
| IRS2-specific Peptide (10 µM) | 0.25 ± 0.03 | 1.7 |
Table 3. Representative data showing the mitogenic effect of an IRS1-activating peptide. The distinct roles of IRS1 and IRS2 in proliferation can be compared.[10]
Comparison with Alternative Therapeutic Strategies
The function of an IRS1 peptide should be benchmarked against other strategies that modulate insulin signaling.
| Strategy | Target | Mechanism of Action | Advantages | Disadvantages |
| IRS1-Modulating Peptide | IRS1 | Enhances IRS1 phosphorylation and downstream signaling. | Targets a key node, potentially restoring sensitivity. | Off-target effects; delivery challenges; potential for unwanted mitogenic signals. |
| Insulin Mimetics | Insulin Receptor | Directly binds and activates the insulin receptor, often at a site distinct from insulin. | Can overcome insulin resistance caused by receptor mutations. | May not fully replicate all of insulin's signaling nuances; potential for receptor downregulation. |
| GLP-1 Receptor Agonists | GLP-1 Receptor | Indirectly improves insulin sensitivity and secretion; may have protective effects on β-cells.[11] | Glucose-dependent action reduces hypoglycemia risk; weight loss benefits. | Primarily injectable; gastrointestinal side effects. |
| Sirtuin Activators (e.g., Resveratrol) | Sirtuins (e.g., SIRT1) | NAD+-dependent deacetylases that can improve metabolic homeostasis and insulin sensitivity.[12] | Broad metabolic benefits, including reduced inflammation and oxidative stress.[12] | Less specific targeting of the insulin pathway; bioavailability can be low. |
| PI3K/Akt/mTOR Inhibitors | PI3K, Akt, or mTOR | Directly inhibit downstream kinases (primarily used in oncology). | Potent inhibition of proliferation signals. | Broadly toxic; can induce hyperglycemia by blocking metabolic pathways. |
Table 4. Comparison of IRS1 peptides with alternative approaches for modulating insulin signaling pathways.
References
- 1. Insulin receptor substrate 1 - Wikipedia [en.wikipedia.org]
- 2. The insulin receptor substrate (IRS) proteins: At the intersection of metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of insulin sensitivity by serine/threonine phosphorylation of insulin receptor substrate proteins IRS1 and IRS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Association of Insulin Receptor Substrate 1 (IRS-1) Y895 with Grb-2 Mediates the Insulin Signaling Involved in IRS-1-Deficient Brown Adipocyte Mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Testosterone on Insulin Stimulated IRS1 Ser Phosphorylation in Primary Rat Myotubes—A Potential Model for PCOS-Related Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel regulation of IRS1 (insulin receptor substrate-1) expression following short term insulin administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRS-1 regulates proliferation, invasion and metastasis of pancreatic cancer cells through MAPK and PI3K signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Distinct Signalling Properties of Insulin Receptor Substrate (IRS)-1 and IRS-2 in Mediating Insulin/IGF-1 Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spatiotemporal Correlation Spectroscopy Reveals a Protective Effect of Peptide-Based GLP-1 Receptor Agonism against Lipotoxicity on Insulin Granule Dynamics in Primary Human β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of IRS1 Peptide Array Data
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IRS1 peptide array performance against alternative methods, supported by experimental data and detailed protocols. This document outlines strategies for robust data validation to ensure the reliability and reproducibility of findings in the context of IRS1-targeted research and drug discovery.
Insulin Receptor Substrate 1 (IRS1) is a critical scaffolding protein in the insulin and insulin-like growth factor signaling pathways. Its numerous phosphorylation sites and protein-protein interactions make it a key target for therapeutic intervention in metabolic diseases and cancer. Peptide arrays have emerged as a powerful high-throughput tool to probe these interactions and identify modulators of IRS1 signaling. However, the data generated from such arrays require rigorous validation to ensure their accuracy and relevance. This guide details a cross-validation workflow, compares peptide arrays with alternative technologies, and provides the necessary protocols to implement these strategies in your research.
Data Presentation: A Comparative Overview of Technologies
When analyzing IRS1 interactions and phosphorylation events, researchers have several techniques at their disposal. Peptide arrays offer high-throughput screening capabilities, while other methods may provide more detailed kinetic or quantitative data. The choice of technology depends on the specific research question and the stage of the drug discovery process.
| Parameter | Peptide Array | Surface Plasmon Resonance (SPR) | Mass Spectrometry (MS) | ELISA |
| Throughput | High (thousands of peptides) | Low to Medium (serial analysis) | Medium to High | Low to Medium |
| Data Output | Relative binding/activity | Real-time kinetics (ka, kd), Affinity (KD) | Sequence identification, PTM localization, Relative/Absolute quantification | Endpoint signal (e.g., absorbance) |
| Sensitivity | Nanomolar to Micromolar | Picomolar to Micromolar | Femtomole to Attomole | Nanomolar to Picomolar |
| Sample Consumption | Low | Low to Medium | Low to Medium | Low |
| Application | Epitope mapping, Kinase substrate identification, Inhibitor screening | Detailed kinetic analysis, Affinity determination | Global phosphoproteomics, Identification of interaction partners | Validation of specific interactions |
| Cost per data point | Low | High | Medium to High | Low to Medium |
Experimental Protocols
To ensure the validity of IRS1 peptide array data, a multi-pronged approach to cross-validation is recommended. This involves both orthogonal validation using different experimental techniques and robust statistical analysis.
Experimental Workflow for Cross-Validation
The following diagram illustrates a comprehensive workflow for the cross-validation of data obtained from an IRS1 peptide array experiment, such as a kinase inhibitor screen.
Detailed Methodologies
1. IRS1 Peptide Array Kinase Assay
-
Objective: To identify inhibitors of a specific kinase that phosphorylates an IRS1-derived peptide.
-
Protocol:
-
Array Preparation: Utilize a peptide array where each spot corresponds to a specific this compound sequence known to be a substrate for the kinase of interest.
-
Blocking: Block the array with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific binding.
-
Kinase Reaction: Prepare a reaction mixture containing the purified kinase, ATP, and the test compounds (potential inhibitors) at various concentrations.
-
Incubation: Add the reaction mixture to the peptide array and incubate at the optimal temperature and time for the kinase reaction.
-
Detection: Wash the array to remove unbound reagents. Add a phospho-specific antibody that recognizes the phosphorylated peptide, followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: Scan the array using a microarray scanner to measure the fluorescence intensity at each spot.
-
2. ELISA-based Validation
-
Objective: To confirm the inhibition of phosphorylation of a specific IRS1 peptide by a hit compound.
-
Protocol:
-
Coating: Coat a 96-well plate with the synthetic IRS1 peptide of interest.
-
Blocking: Block the wells with a blocking buffer.
-
Kinase Reaction: In a separate tube, perform the kinase reaction with the kinase, ATP, and the hit compound.
-
Binding: Add the kinase reaction mixture to the peptide-coated wells and incubate to allow the phosphorylated peptide to be recognized by the phospho-specific antibody.
-
Detection: Add a primary antibody that specifically recognizes the phosphorylated form of the peptide, followed by an HRP-conjugated secondary antibody. Add a TMB substrate and measure the absorbance.
-
3. Surface Plasmon Resonance (SPR) Analysis
-
Objective: To determine the binding kinetics and affinity of a hit compound to the target kinase.
-
Protocol:
-
Chip Preparation: Immobilize the purified target kinase on an SPR sensor chip.
-
Binding Analysis: Flow solutions of the hit compound at various concentrations over the sensor chip surface.
-
Data Acquisition: Monitor the change in the refractive index in real-time to obtain sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
4. Mass Spectrometry-based Phosphoproteomics
-
Objective: To validate the effect of a hit compound on IRS1 phosphorylation in a cellular context.
-
Protocol:
-
Cell Treatment: Treat cells expressing IRS1 with an appropriate stimulus (e.g., insulin) in the presence or absence of the hit compound.
-
Lysis and Digestion: Lyse the cells, extract the proteins, and perform a tryptic digest.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the changes in the phosphorylation levels of IRS1-derived peptides.
-
IRS1 Signaling Pathway
A comprehensive understanding of the IRS1 signaling network is crucial for interpreting peptide array data and designing effective follow-up experiments.
Conclusion
IRS1 peptide arrays are a valuable tool for high-throughput screening in drug discovery and for dissecting the complexities of insulin/IGF-1 signaling. However, the data generated must be approached with a critical eye and validated through a rigorous and multi-faceted approach. By combining peptide array screening with orthogonal validation methods such as ELISA, SPR, and mass spectrometry, researchers can have high confidence in their findings. The experimental protocols and workflows provided in this guide offer a framework for generating reliable and reproducible data, ultimately accelerating the development of novel therapeutics targeting the IRS1 signaling pathway.
Phosphorylated vs. Non-Phosphorylated IRS1 Peptides: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of post-translational modifications on signaling proteins is paramount. Insulin Receptor Substrate 1 (IRS1) is a critical adaptor protein in the insulin signaling pathway, and its phosphorylation state dictates the downstream cellular response. This guide provides an objective comparison of the effects of phosphorylated versus non-phosphorylated IRS1 peptides, supported by experimental data and detailed protocols.
Insulin Receptor Substrate 1 (IRS1) is a key mediator of metabolic and mitogenic signaling initiated by insulin and insulin-like growth factor 1 (IGF-1). The function of IRS1 is intricately regulated by its phosphorylation status on tyrosine and serine/threonine residues. While tyrosine phosphorylation is generally considered an activating signal, serine/threonine phosphorylation often plays an inhibitory role, though some exceptions exist.[1][2] This guide delves into the functional differences between these phosphorylated states, providing quantitative data and experimental methodologies to aid in the design and interpretation of research in this area.
Data Presentation: Quantitative Comparison of IRS1 Phosphorylation Effects
The phosphorylation of IRS1 on specific residues directly impacts its ability to interact with downstream signaling molecules, primarily through its Src Homology 2 (SH2) domain-binding motifs. This, in turn, modulates the activation of key pathways such as the PI3K/Akt and MAPK pathways.[2][3]
| Parameter | Non-Phosphorylated IRS1 | Tyrosine-Phosphorylated IRS1 | Serine-Phosphorylated IRS1 | Reference |
| Binding to PI3K (p85 subunit) | No significant binding | High-affinity binding to SH2 domains | Generally reduced or abolished binding | [4][5] |
| Activation of Akt/PKB | Basal or no activation | Strong activation | Generally inhibited or reduced activation | [6][7] |
| Interaction with Insulin Receptor (IR) | Basal interaction | Enhanced interaction | Can be inhibited, leading to reduced tyrosine phosphorylation | [6][8] |
| Recruitment of Grb2 | Minimal | Enhanced, leading to MAPK pathway activation | Can be indirectly affected by conformational changes | [9] |
| IRS1 Protein Stability | Stable | Generally stable | Can be targeted for degradation by the proteasome | [3] |
Table 1: Functional Comparison of Non-Phosphorylated vs. Phosphorylated IRS1. This table summarizes the key functional differences between the different phosphorylation states of IRS1. Tyrosine phosphorylation is crucial for activating downstream signaling, while serine phosphorylation often acts as a negative feedback mechanism.
| Phosphorylation Site (Human IRS1) | Modality | Kinase(s) | Effect on Insulin Signaling | Fold Change in Phosphorylation (Insulin-Stimulated) | Reference |
| Tyrosine (multiple YXXM motifs) | Activating | Insulin Receptor | Promotes PI3K binding and downstream signaling | Varies by site | [10] |
| Ser307 (murine Ser302) | Inhibitory | JNK, IKK, S6K1 | Decreases IR-IRS1 interaction | ~2.6-fold increase | [6][11] |
| Ser312 (murine Ser307) | Inhibitory | JNK, IKK, PKC | Inhibits IR-IRS1 interaction | ~2.6-fold increase | [4][11] |
| Ser616 (murine Ser612) | Inhibitory | JNK, ERK1/2 | Inhibits PI3K binding | ~2.9-fold increase | [11] |
| Ser629 | Activating | Akt | Enhances downstream signaling by reducing Ser636 phosphorylation | ~1.26 to 1.35-fold increase | [12] |
| Ser636/639 (murine Ser632/635) | Inhibitory | S6K1, ERK1/2 | Negative feedback, inhibits PI3K binding | ~2.1-fold increase | [11] |
| Ser1101 | Inhibitory | S6K1 | Negative feedback, inhibits tyrosine phosphorylation | Increased with insulin and amino acids | [13] |
Table 2: Specific IRS1 Phosphorylation Sites and Their Effects. This table details the effects of phosphorylation at specific serine and tyrosine residues on IRS1 function. The fold changes in phosphorylation are derived from studies in human muscle tissue or cell lines upon insulin stimulation.
Experimental Protocols
To investigate the differential effects of IRS1 phosphorylation, a combination of biochemical and cell-based assays is typically employed. Below are detailed methodologies for key experiments.
Immunoprecipitation and Western Blotting for IRS1 Phosphorylation Analysis
This protocol is used to isolate IRS1 from cell or tissue lysates and analyze its phosphorylation state using phospho-specific antibodies.
Materials:
-
Cell or tissue lysate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-IRS1 antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific IRS1 antibodies, total IRS1 antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells or tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G agarose beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.[14]
-
Immunoprecipitation: Add the anti-IRS1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C.[15]
-
Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IRS1 Tyr612 or anti-phospho-IRS1 Ser307) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total IRS1 to normalize for the amount of immunoprecipitated protein.
In Vitro Kinase Assay
This assay is used to determine if a specific kinase can directly phosphorylate IRS1.
Materials:
-
Recombinant active kinase
-
Recombinant IRS1 protein or peptide substrate
-
Kinase buffer
-
[γ-³²P]ATP or cold ATP and phospho-specific antibodies
-
SDS-PAGE gels
-
Autoradiography film or western blotting reagents
Procedure:
-
Set up the kinase reaction by combining the recombinant kinase, IRS1 substrate, and kinase buffer in a microcentrifuge tube.
-
Initiate the reaction by adding [γ-³²P]ATP (for radioactive detection) or cold ATP (for western blot detection).
-
Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a specified time.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
If using [γ-³²P]ATP, dry the gel and expose it to autoradiography film.
-
If using cold ATP, transfer the proteins to a PVDF membrane and perform a western blot using a phospho-specific antibody for the site of interest.[16]
Mass Spectrometry for Phosphorylation Site Identification and Quantification
Mass spectrometry (MS) is a powerful tool for identifying and quantifying specific phosphorylation sites on IRS1.
Procedure Outline:
-
IRS1 Immunoprecipitation: Isolate IRS1 from cell or tissue lysates as described in the immunoprecipitation protocol.
-
In-gel Digestion: Run the immunoprecipitated IRS1 on an SDS-PAGE gel, excise the band corresponding to IRS1, and perform in-gel digestion with an enzyme like trypsin.[17]
-
Phosphopeptide Enrichment (Optional but Recommended): To increase the detection of low-abundance phosphopeptides, enrich the digested peptide mixture using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[18]
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation pattern can be used to identify the peptide sequence and the exact site of phosphorylation.[1][17]
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the phosphopeptides and quantify their relative abundance between different experimental conditions.[17]
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Identification of insulin receptor substrate 1 serine/threonine phosphorylation sites using mass spectrometry analysis: regulatory role of serine 1223 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation Codes in IRS-1 and IRS-2 Are Associated with the Activation/Inhibition of Insulin Canonical Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Phosphorylation Codes in IRS-1 and IRS-2 Are Associated with the Activation/Inhibition of Insulin Canonical Signaling Pathways [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Role of insulin receptor substance-1 modulating PI3K/Akt insulin signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serine Phosphorylation Proximal to Its Phosphotyrosine Binding Domain Inhibits Insulin Receptor Substrate 1 Function and Promotes Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of IRS-1-GRB-2 complexes in insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IRS Posttranslational Modifications in Regulating Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Phosphorylation of Human Insulin Receptor Substrate-1 at Serine 629 Plays a Positive Role in Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scbt.com [scbt.com]
- 15. ulab360.com [ulab360.com]
- 16. researchgate.net [researchgate.net]
- 17. Global IRS-1 phosphorylation analysis in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of IRS1 Mutations: A Comparative Guide to Functional Analysis
For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways governed by Insulin Receptor Substrate 1 (IRS1) is paramount. This guide provides a comprehensive comparison of the functional consequences of various IRS1 peptide mutants, supported by experimental data and detailed protocols to empower your research.
Insulin Receptor Substrate 1 (IRS1) is a key scaffolding protein that orchestrates the intracellular signaling cascades initiated by insulin and insulin-like growth factor 1 (IGF-1). Mutations in IRS1 can disrupt these pathways, leading to insulin resistance and contributing to the pathogenesis of type 2 diabetes and other metabolic disorders.[1] This guide delves into the functional analysis of specific IRS1 mutants, offering a comparative overview of their impact on downstream signaling events.
Comparative Functional Analysis of IRS1 Mutants
The functional consequences of mutations in IRS1 are often evaluated by examining their effects on key downstream signaling nodes, primarily the activation of Phosphatidylinositol 3-kinase (PI3K) and the Mitogen-activated protein kinase (MAPK) cascade.
Impact of Naturally Occurring IRS1 Mutations on Insulin Signaling
Studies on naturally occurring IRS1 mutations found in patients with non-insulin-dependent diabetes mellitus (NIDDM) have provided valuable insights into their molecular mechanisms. The following table summarizes the functional impact of three such mutants: G971R, P170R, and M209T.
| Mutant | Location | PI 3-Kinase Activity (% Decrease vs. WT) | p85 Binding (% Decrease vs. WT) | MAPK Activity (% Decrease vs. WT) | IRS-1 Phosphorylation (% Decrease vs. WT) | IRS-1 Binding to Insulin Receptor (% Decrease vs. WT) |
| G971R | Near SH2 protein binding sites | 39%[2] | 43%[2] | 22%[2] | No significant change[2] | No significant change[2] |
| P170R | Phosphotyrosine binding (PTB) domain | 17%[2] | 22%[2] | 41%[2] | 37%[2] | 48%[2] |
| M209T | Phosphotyrosine binding (PTB) domain | 14%[2] | 16%[2] | 43%[2] | 42%[2] | 53%[2] |
These data reveal that the G971R mutant primarily impairs the association with the p85 regulatory subunit of PI3K, leading to a significant reduction in its activity.[2] In contrast, the P170R and M209T mutations, located in the PTB domain, lead to a more pronounced defect in the initial steps of the signaling cascade: reduced IRS-1 phosphorylation and its subsequent binding to the insulin receptor.[2] This, in turn, results in a more significant impairment of the MAPK pathway.[2]
Tissue-Specific Effects of Heterozygous IRS-1 Mutations
The impact of IRS1 mutations can also be tissue-specific, as demonstrated in studies using mouse models with combined heterozygous mutations in the insulin receptor (IR) and IRS-1.
| Genotype | Liver PI 3-Kinase Activity (% Decrease vs. WT) | Muscle PI 3-Kinase Activity (% Decrease vs. WT) |
| ir+/- | ~30%[3] | ~30%[4] |
| ir/irs-1+/- | Not specified | 65%[4] |
These findings highlight that a heterozygous mutation in IRS-1, in the context of a heterozygous insulin receptor mutation, leads to a more pronounced defect in PI 3-kinase activity in muscle compared to the liver, suggesting a greater reliance on IRS-1 for insulin signaling in muscle tissue.[4]
Visualizing the IRS1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular interactions and the experimental process for analyzing IRS1 mutants, the following diagrams have been generated using Graphviz.
Figure 1: Simplified IRS1 Signaling Pathway. This diagram illustrates the central role of IRS1 in mediating insulin signaling through the PI3K/Akt and Ras/MAPK pathways.
Figure 2: Experimental Workflow for Functional Analysis. This flowchart outlines the key steps involved in characterizing the functional impact of an IRS1 peptide mutant.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key experiments cited in this guide.
Site-Directed Mutagenesis of IRS1
Site-directed mutagenesis is used to introduce specific mutations into the IRS1 cDNA. PCR-based methods are commonly employed.
Materials:
-
Wild-type IRS1 expression vector (plasmid DNA)
-
Custom-designed mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase
-
dNTPs
-
PCR buffer
-
DpnI restriction enzyme
-
Competent E. coli cells
Protocol:
-
Primer Design: Design primers containing the desired mutation, with approximately 15-20 complementary bases on each side of the mismatch.
-
PCR Amplification: Perform PCR using the wild-type IRS1 plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA. DpnI specifically cleaves methylated and hemimethylated DNA.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.[4][5]
Cell Culture, Transfection, and Insulin Stimulation
Materials:
-
Mammalian cell line (e.g., HEK293, CHO, or 32D-IR cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
IRS1 mutant expression vector
-
Transfection reagent (e.g., Lipofectamine)
-
Insulin solution
Protocol:
-
Cell Seeding: Seed the cells in culture plates and allow them to adhere and reach the desired confluency (typically 70-90%).
-
Transfection: Transfect the cells with the wild-type or mutant IRS1 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Serum Starvation: After 24-48 hours of transfection, serum-starve the cells for 4-16 hours to reduce basal signaling activity.
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for a specific duration (e.g., 5-10 minutes) at 37°C. Non-stimulated cells serve as a control.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
Immunoprecipitation and Western Blotting
Materials:
-
Cell lysates
-
Primary antibodies (e.g., anti-IRS1, anti-phosphotyrosine, anti-p85)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
Immunoprecipitation (for PI3K binding):
-
Incubate the cell lysate with an anti-IRS1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the proteins from the total cell lysate or the immunoprecipitated eluate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[6][7]
-
In Vitro PI 3-Kinase Assay
This assay measures the ability of immunoprecipitated IRS1 to activate PI3K.
Materials:
-
Immunoprecipitated IRS1-p85 complexes on beads
-
PI3K reaction buffer
-
Phosphatidylinositol (PI) or Phosphatidylinositol 4,5-bisphosphate (PIP2) substrate
-
[γ-³²P]ATP
-
Kinase stop solution
-
Thin-layer chromatography (TLC) plate
-
Phosphorimager
Protocol:
-
Kinase Reaction:
-
Resuspend the immunoprecipitated beads in PI3K reaction buffer.
-
Add the lipid substrate (PI or PIP2).
-
Initiate the reaction by adding [γ-³²P]ATP and incubate at room temperature for 10-30 minutes.
-
-
Lipid Extraction: Stop the reaction and extract the radiolabeled lipids.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen. Quantify the amount of radiolabeled product (PIP or PIP3) to determine PI3K activity.[2]
MAPK (ERK) Activity Assay
MAPK activation is typically assessed by detecting the phosphorylation of ERK using Western blotting.
Materials:
-
Cell lysates
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
Western blotting reagents (as described above)
Protocol:
-
Western Blotting:
-
Perform Western blotting on total cell lysates as described previously.
-
Probe one membrane with an antibody specific for the phosphorylated (active) form of ERK1/2.
-
Probe a parallel membrane (or strip and re-probe the same membrane) with an antibody that recognizes total ERK1/2, regardless of its phosphorylation state.
-
-
Quantification: Quantify the band intensities for both phosphorylated and total ERK. The ratio of phospho-ERK to total ERK represents the level of MAPK activation.[8][9]
By employing these methodologies and comparative analyses, researchers can effectively dissect the functional consequences of specific IRS1 mutations, contributing to a deeper understanding of insulin signaling in both health and disease and paving the way for the development of novel therapeutic strategies.
References
- 1. IRS-1 Inhibition Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. neb.com [neb.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. Insulin Receptor and IRS-1 Co-immunoprecipitation with SOCS-3, and IKKα/β Phosphorylation are Increased in Obese Zucker Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Association of Insulin Receptor Substrate 1 (IRS-1) Y895 with Grb-2 Mediates the Insulin Signaling Involved in IRS-1-Deficient Brown Adipocyte Mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchrepository.ucd.ie [researchrepository.ucd.ie]
Safety Operating Guide
Essential Guide to the Safe Disposal of IRS1-Derived Peptides
This document provides comprehensive safety and logistical information for the proper disposal of Insulin Receptor Substrate 1 (IRS1)-derived peptides. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE) and Handling
When handling IRS1-derived peptides, appropriate personal protective equipment is mandatory to minimize exposure risk. The chemical and toxicological properties of many synthetic peptides are not thoroughly investigated, necessitating cautious handling.[1][2]
Recommended PPE:
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Lab Coat: A clean lab coat must be worn to protect from spills.
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[3][4]
Work should be conducted in a designated area, such as a clean laminar flow hood, especially during peptide reconstitution, to prevent contamination.[3]
II. Spill Management and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is required to mitigate any potential harm.
| Scenario | Immediate Action | Follow-Up |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water.[1][2][4] | If irritation occurs, seek medical attention.[1] |
| Eye Contact | Flush the eyes with water for at least 15 minutes.[3] | Seek immediate medical attention.[1] |
| Inhalation | Move to fresh air immediately.[1][2] | If breathing is difficult, give oxygen and seek medical attention.[1] |
| Ingestion | Wash out the mouth with water, provided the person is conscious.[1][2] | Seek immediate medical attention.[2] |
| Spill Cleanup | Absorb the spill with sand, vermiculite, or a designated spill kit.[1][2] | Place the absorbed material in a closed, labeled container for disposal. Ventilate the area and wash the spill site thoroughly after cleanup is complete.[1][2] |
It is crucial to report all incidents to laboratory management and the institutional Environmental Health & Safety (EHS) department.[3]
III. Disposal Protocol for IRS1-Derived Peptides
Proper disposal of unused or expired peptides is vital for laboratory safety and environmental responsibility.[5] Never dispose of peptides in the regular trash or down the drain.[5]
Step-by-Step Disposal Procedure:
-
Classification: Treat all IRS1-derived peptide waste as chemical waste.[6] Do not mix with biological waste.
-
Containerization:
-
Labeling:
-
Institutional Coordination:
IV. Experimental Workflow and Signaling Pathway Diagrams
Workflow for Proper Disposal of IRS1-Derived Peptides
Caption: Logical workflow for the proper disposal of IRS1-derived peptides.
Illustrative IRS1 Signaling Pathway
This diagram is a generalized representation of a potential IRS1 signaling pathway for contextual understanding and does not depict a disposal process.
Caption: Simplified diagram of the insulin signaling pathway involving IRS1.
References
- 1. abcepta.com [abcepta.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. midwestpeptide.com [midwestpeptide.com]
- 4. peptide.com [peptide.com]
- 5. intelligenthq.com [intelligenthq.com]
- 6. cosmicpeptides.com [cosmicpeptides.com]
Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of IRS1-Derived Peptides
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with IRS1-derived peptides. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact. As the toxicological properties of many synthetic peptides are not extensively documented, a cautious approach is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling IRS1-derived peptides, especially in powdered form, a comprehensive PPE strategy is mandatory to prevent inhalation, skin, and eye contact.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must meet ANSI Z87.1 standards. Chemical splash goggles are required when handling solutions. |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental contact. For prolonged handling or when using solvents for reconstitution, consult the glove manufacturer's chemical resistance guide. |
| Body Protection | Laboratory Coat | Fully buttoned to cover as much skin as possible. |
| Respiratory Protection | Dust Mask or Respirator | Required when handling lyophilized (powdered) peptide to avoid inhalation.[1] |
Operational Plan: From Receipt to Reconstitution
Proper handling procedures are crucial to maintain the integrity of the IRS1-derived peptide and to ensure the safety of laboratory personnel.
Receiving and Storage
-
Upon receipt, visually inspect the packaging for any signs of damage.
-
For long-term storage, keep the lyophilized peptide at -20°C or, preferably, -80°C in a sealed container with a desiccant to prevent degradation from moisture.[2]
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, as peptides are often hygroscopic.[2]
Weighing and Reconstitution
-
Conduct all weighing and initial reconstitution of the lyophilized peptide within a chemical fume hood to minimize inhalation risk.
-
Use appropriate tools to handle the powdered peptide and avoid creating dust.
-
The solubility of a peptide is sequence-dependent. For reconstitution, consult the manufacturer's instructions. If not available, a general approach is to use sterile, distilled water. For peptides with basic residues, a small amount of acidic solution (e.g., 10-25% acetic acid) may be necessary, while acidic peptides may require a basic buffer. Hydrophobic peptides might necessitate the use of a small amount of an organic solvent like DMSO before dilution in an aqueous buffer.[2]
Disposal Plan: Inactivation and Waste Management
A multi-step approach to the disposal of this compound waste is essential to mitigate potential biological activity and ensure environmental safety. All disposal must comply with local, state, and federal regulations for chemical and biological waste.
Step 1: Inactivation of Biological Activity
Before disposal, the biological activity of the this compound should be neutralized. Several methods can be employed for peptide degradation:
| Inactivation Method | Description |
| Chemical Hydrolysis | The peptide bonds can be broken down by treating the peptide waste with strong acids or bases. Adjusting the pH to extreme levels (e.g., pH < 3 or pH > 11) and heating can accelerate this process.[3][4] |
| Oxidation | Treatment with a strong oxidizing agent, such as a 10% bleach solution, can degrade the peptide, particularly if it contains susceptible amino acid residues like methionine or cysteine.[3][4] |
| Enzymatic Degradation | The use of broad-spectrum proteases can effectively break down the peptide into smaller, inactive fragments and amino acids.[5][6] This method is particularly suitable for larger quantities of peptide waste. |
Step 2: Waste Segregation and Final Disposal
After inactivation, the waste should be segregated and disposed of according to its form.
| Waste Type | Disposal Protocol |
| Solid Waste | Contaminated consumables (e.g., pipette tips, tubes, gloves) should be placed in a designated chemical waste container. |
| Liquid Waste | Inactivated peptide solutions should be collected in a clearly labeled hazardous waste container. Do not pour peptide waste down the drain unless specifically permitted by your institution's environmental health and safety office. |
| Biologically Contaminated Waste | If the this compound was used in cell culture or with other biological materials, the waste is considered biohazardous. It must be decontaminated, typically by autoclaving, before final disposal.[2][7] Note that while autoclaving will sterilize the waste, it may not completely degrade the peptide itself.[8] Therefore, prior chemical or enzymatic inactivation is recommended. |
Experimental Protocols
Protocol 1: Chemical Inactivation of this compound Waste (Acid/Base Hydrolysis)
-
Working in a chemical fume hood, collect all aqueous waste containing the this compound in a designated, chemically resistant container.
-
Slowly add a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M NaOH) to the waste container to adjust the pH to < 3 or > 11, respectively. Monitor the pH using pH indicator strips or a calibrated pH meter.
-
Loosely cap the container to allow for any potential gas release and let it stand for at least 24 hours to allow for hydrolysis.
-
Neutralize the waste to a pH between 6 and 8 by slowly adding a neutralizing agent (e.g., sodium bicarbonate for acidic waste, or a weak acid for basic waste).
-
Dispose of the neutralized solution as chemical waste according to institutional guidelines.
Protocol 2: Decontamination of Biologically Contaminated Peptide Waste
-
Collect all solid and liquid biohazardous waste containing the this compound in autoclavable bags or containers.
-
If possible, perform a chemical inactivation step (as described in Protocol 1) on the liquid waste before autoclaving.
-
Autoclave the waste at 121°C and 15 psi for a minimum of 30 minutes.[7]
-
After autoclaving and cooling, the waste can be disposed of in the appropriate biohazardous waste stream.
Visualizing the Workflow
Caption: Safety and disposal workflow for this compound.
This guidance is intended to provide a framework for the safe handling and disposal of IRS1-derived peptides. Always consult your institution's specific safety protocols and environmental health and safety office for detailed requirements. By prioritizing safety and responsible waste management, we can advance our research while protecting ourselves and our environment.
References
- 1. researchgate.net [researchgate.net]
- 2. peptiderecon.com [peptiderecon.com]
- 3. veeprho.com [veeprho.com]
- 4. nordscipeptides.com [nordscipeptides.com]
- 5. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and Characterization of Anti-Inflammatory Peptide Fractions from Enzymatic Hydrolysate of Abalone Viscera | MDPI [mdpi.com]
- 7. Autoclaving Biological Waste | Biological Waste Treatment | Hazardous Waste | Environmental Protection | Environmental Health & Safety | TTU [depts.ttu.edu]
- 8. EP3116551A2 - Sterilization and filtration of peptide compositions - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
